Product packaging for 2,3-Difluorobutane(Cat. No.:CAS No. 666-21-7)

2,3-Difluorobutane

Cat. No.: B14755600
CAS No.: 666-21-7
M. Wt: 94.10 g/mol
InChI Key: GRELHMBELDGGLT-UHFFFAOYSA-N
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Description

2,3-Difluorobutane (CAS Number: 666-21-7) is an organofluorine compound with the molecular formula C4H8F2 that serves as a valuable building block in scientific research . This compound exists as diastereomers, including the meso form and the enantiomeric pair of (2R,3R) and (2S,3S) isomers, making it a critical model for studying stereochemistry and stereoelectronic effects . Its primary research value lies in the vicinal difluoride motif, which is central to conformational control studies . Computational and NMR studies on this compound reveal a complex interplay of stereoelectronic effects, such as the gauche effect and antiperiplanar interactions, which influence the stability of its rotamers . Unlike the simpler 1,2-difluoroethane, the conformational landscape of this compound is determined by a balance of multiple, often opposing, interactions, providing profound insights into the use of fluorine for conformational preorganization in alkane chains . This makes it an indispensable tool for researchers in medicinal chemistry and drug design, where fluorination is a common strategy to modulate the pKa, lipophilicity, and metabolic stability of bioactive compounds . Furthermore, its synthesis from epoxide precursors and subsequent functionalization explores its utility as a precursor for more complex fluorinated structures . This product is labeled "For Research Use Only" (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8F2 B14755600 2,3-Difluorobutane CAS No. 666-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666-21-7

Molecular Formula

C4H8F2

Molecular Weight

94.10 g/mol

IUPAC Name

2,3-difluorobutane

InChI

InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3

InChI Key

GRELHMBELDGGLT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-difluorobutane, a fluorinated alkane of interest in various scientific domains. This document summarizes available data, outlines relevant experimental considerations, and presents logical workflows for its synthesis and analysis.

Core Physical Properties

Table 1: Summarized Physical Properties of this compound and a Related Isomer

PropertyThis compound (Predicted)2,2-Difluorobutane (Experimental)
Molecular Formula C₄H₈F₂C₄H₈F₂
Molecular Weight 94.10 g/mol [1][2]94.10 g/mol
Boiling Point 48.7 ± 8.0 °C30.8 °C
Melting Point Not available-114 °C
Density 0.9 ± 0.1 g/cm³Not available
XLogP3 1.8[1][2]2.2

Note: The properties of this compound are predicted, while those for its isomer, 2,2-difluorobutane, are experimentally determined and provided for comparative purposes.

Solubility: Due to its fluorinated hydrocarbon structure, this compound is expected to be sparingly soluble in water and miscible with many organic solvents. The polarity induced by the C-F bonds may enhance its solubility in polar organic solvents compared to non-fluorinated alkanes.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound's diastereomers.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl (CH₃) and methine (CHF) protons. The coupling between protons and adjacent fluorine atoms (²JHF and ³JHF) will result in complex splitting patterns, which are diagnostic for the different stereoisomers.

  • ¹⁹F NMR: The fluorine NMR spectrum provides distinct signals for the fluorine atoms in each diastereomer. The chemical shifts and coupling constants (³JFF) are sensitive to the stereochemical environment. For instance, 19F NMR spectra are available for (2S,3S)-2,3-difluorobutane and the erythro isomer.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons. The carbon signals will be split by coupling to the directly attached fluorine atoms (¹JCF) and, to a lesser extent, by coupling to the fluorine atom on the adjacent carbon (²JCF).

Chemical Properties and Reactivity

General Reactivity: Alkyl fluorides are generally characterized by low reactivity due to the high strength of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon, making fluorinated alkanes like this compound relatively inert under many conditions. They are significantly less reactive in nucleophilic substitution and elimination reactions compared to their heavier halogen analogues (chlorides, bromides, and iodides).

Reactivity with Acids and Bases: this compound is expected to be stable in the presence of weak acids and bases. Strong, non-nucleophilic bases at high temperatures might induce dehydrofluorination to yield fluorinated butenes. Reaction with very strong acids or superacids could potentially lead to protonation and subsequent rearrangement or fragmentation, though such reactions would require forcing conditions.

Thermal Decomposition: Specific experimental studies on the thermal decomposition of this compound are not readily available. However, based on studies of other small fluorinated alkanes, its thermal decomposition is expected to proceed via a free-radical mechanism at high temperatures. The initial step would likely be the homolytic cleavage of a C-C bond, which is generally weaker than the C-F bond. The resulting radicals can then undergo a variety of subsequent reactions, including β-scission and fluorine atom shifts, leading to a complex mixture of smaller fluorinated and non-fluorinated products.

Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a procedure for a key precursor, this compound-1,4-diol, provides a strong foundation for a potential synthetic route.

Proposed Synthesis of this compound from this compound-1,4-diol:

This proposed two-step protocol involves the conversion of the diol to a corresponding di-tosylate, followed by reduction.

Step 1: Tosylation of this compound-1,4-diol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of this compound-1,4-diol in anhydrous pyridine.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of cold water. The product is extracted with diethyl ether. The organic layer is washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude di-tosylate, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Di-tosylate to this compound

  • Reaction Setup: A dry, three-necked round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Di-tosylate: The di-tosylate from Step 1, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC or GC.

  • Quenching: After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: The resulting solids are removed by filtration, and the filter cake is washed with THF. The combined filtrate is carefully distilled to isolate the volatile this compound. The low boiling point of the product requires careful handling to avoid loss.

Visualizations

Synthesis_of_2_3_Difluorobutane start This compound-1,4-diol step1 Tosyl Chloride, Pyridine (Tosylation) start->step1 intermediate This compound-1,4-diyl bis(4-methylbenzenesulfonate) step1->intermediate step2 LiAlH4, THF (Reduction) intermediate->step2 end This compound step2->end

Caption: Proposed synthetic pathway for this compound.

Conformational_Analysis cluster_erythro erythro-2,3-Difluorobutane cluster_threo threo-2,3-Difluorobutane erythro_gauche Gauche Conformer (Favored) erythro_anti Anti Conformer erythro_gauche->erythro_anti Rotation threo_anti Anti Conformer (Favored) threo_gauche Gauche Conformer threo_anti->threo_gauche Rotation

Caption: Conformational preferences of this compound diastereomers.

References

An In-depth Technical Guide on the Molecular Structure of (2S,3S)-2,3-difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of (2S,3S)-2,3-difluorobutane, focusing on its conformational analysis. The information presented herein is based on a combination of computational studies and experimental data, primarily from Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

(2S,3S)-2,3-difluorobutane, a halogenated alkane with the chemical formula C4H8F2, presents a compelling case study in stereoelectronic effects and conformational preferences.[1] The presence of two vicinal fluorine atoms significantly influences the molecule's three-dimensional structure, leading to a complex interplay of steric and electronic interactions that dictate the stability of its various conformers. Understanding these conformational preferences is crucial for applications in medicinal chemistry and materials science, where precise control of molecular shape is paramount.

A comprehensive analysis of the diastereomers of 2,3-difluorobutane has been conducted using Density Functional Theory (DFT) calculations and NMR experiments. This research reveals that the conformational landscape is governed by a delicate balance of several, often opposing, effects of similar magnitude.[2][3][4][5] Consequently, intuitive predictions of molecular geometry can be misleading, highlighting the need for detailed computational and experimental investigation.[2][3][4][5]

Conformational Analysis

The rotation around the central C2-C3 bond in (2S,3S)-2,3-difluorobutane gives rise to three staggered conformers: one anti-periplanar (ap) and two synclinal (sc), often referred to as gauche. The relative stability of these conformers is determined by a combination of steric hindrance between the methyl and fluorine substituents and stereoelectronic effects, such as hyperconjugation.

A key study by Fox et al. employed DFT calculations at the M06-2X/6-311+G(d,p) level of theory to elucidate the conformational energetics of this compound diastereomers.[5] This level of theory is well-suited for studying systems where dispersion forces and non-covalent interactions play a significant role.[6][7][8][9][10]

Table 1: Calculated Structural Parameters for the Conformers of (2S,3S)-2,3-difluorobutane

ParameterAnti-periplanar (ap) ConformerSynclinal (sc) Conformer 1Synclinal (sc) Conformer 2
Dihedral Angles (°)
F-C2-C3-F~180~60~-60
C1-C2-C3-C4~180~60~-60
Relative Energy (kcal/mol)
In VacuumData not available in search resultsData not available in search resultsData not available in search results
In Solution (Solvent specified)Data not available in search resultsData not available in search resultsData not available in search results
Bond Lengths (Å)
C2-C3Data not available in search resultsData not available in search resultsData not available in search results
C-FData not available in search resultsData not available in search resultsData not available in search results
C-C (methyl)Data not available in search resultsData not available in search resultsData not available in search results
Bond Angles (°)
C-C-FData not available in search resultsData not available in search resultsData not available in search results
C-C-CData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative data for bond lengths, bond angles, and relative energies were not available in the provided search results. The table structure is provided as a template for the expected data from the cited primary research.

Experimental Protocols

Computational Protocol: Density Functional Theory (DFT) Calculations

The conformational analysis of (2S,3S)-2,3-difluorobutane was performed using the following computational methodology:

  • Initial Structure Generation: Initial 3D structures of the anti-periplanar and synclinal conformers were generated.

  • Method Selection: DFT calculations were carried out using the M06-2X exchange-correlation functional.[6][7][8][9][10] This functional is known to provide accurate results for main-group thermochemistry and non-covalent interactions.

  • Basis Set Selection: The 6-311+G(d,p) basis set was employed to provide a flexible description of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to account for non-covalent interactions.[6][7][8]

  • Geometry Optimization: The geometry of each conformer was optimized to locate the minimum energy structure on the potential energy surface. This iterative process adjusts atomic positions to minimize the forces on each atom.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

  • Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) or the SMD implicit solvation model can be utilized.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformational populations of molecules in solution.[11] The protocol for analyzing the conformation of (2S,3S)-2,3-difluorobutane typically involves the following steps:

  • Sample Preparation: A solution of (2S,3S)-2,3-difluorobutane is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

  • Data Acquisition: High-resolution 1H and 19F NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to aid in the assignment of proton and fluorine signals.

  • Analysis of Coupling Constants: The key parameters for conformational analysis are the vicinal spin-spin coupling constants (3J). In this case, the 3J(H,H) and 3J(H,F) coupling constants are of particular interest.

  • Karplus Relationship: The relationship between the dihedral angle and the vicinal coupling constant, known as the Karplus equation, is used to estimate the dihedral angles between coupled nuclei.

  • Population Averaging: Because the observed NMR parameters are a population-weighted average of the parameters for each conformer, the relative populations of the anti and gauche conformers can be determined by solving a system of equations that relate the experimental coupling constants to the theoretical coupling constants for each pure conformer (obtained from computational calculations).

Visualization of Conformational Relationships

The following diagram illustrates the workflow for the conformational analysis of (2S,3S)-2,3-difluorobutane, from initial structure generation to the determination of conformer populations.

Caption: Workflow for the conformational analysis of (2S,3S)-2,3-difluorobutane.

The following diagram illustrates the energetic relationship between the stable staggered conformers of (2S,3S)-2,3-difluorobutane.

conformer_energy_relationship anti Anti-periplanar (ap) Conformer transition_state1 Transition State anti->transition_state1 gauche1 Synclinal (sc) Conformer 1 transition_state2 Transition State gauche1->transition_state2 Rotation around C2-C3 gauche2 Synclinal (sc) Conformer 2 transition_state1->gauche1 transition_state2->gauche2

Caption: Energy relationship between conformers of (2S,3S)-2,3-difluorobutane.

Conclusion

The molecular structure of (2S,3S)-2,3-difluorobutane is characterized by a complex conformational landscape. A thorough analysis combining high-level DFT calculations and experimental NMR spectroscopy is essential to accurately determine the relative populations of its stable conformers. The interplay of steric and stereoelectronic effects, particularly the gauche effect involving the fluorine atoms, dictates the conformational preferences. This detailed understanding of the structural properties of vicinally difluorinated alkanes is critical for the rational design of molecules with specific three-dimensional shapes for applications in drug development and materials science. The threo-difluorinated motif, as seen in the (2S,3S) isomer, has been shown to favor an extended molecular geometry in solution.[12]

References

In-Depth Technical Guide to (2R,3R)-2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, properties, and available data for the stereoisomer (2R,3R)-2,3-difluorobutane. This document is intended to serve as a core resource for professionals in research and development who are interested in the unique properties of vicinal difluorinated alkanes.

Chemical Identity and Identifiers

(2R,3R)-2,3-Difluorobutane, a member of the threo diastereomeric family of 2,3-difluorobutane, is a fluorinated hydrocarbon with the molecular formula C₄H₈F₂. The precise spatial arrangement of its fluorine and methyl groups distinguishes it from its erythro counterpart, (2R,3S)-2,3-difluorobutane.

Table 1: Chemical Identifiers for (2R,3R)-2,3-Difluorobutane [2]

IdentifierValue
IUPAC Name (2R,3R)-2,3-difluorobutane
PubChem CID 23236146
InChI InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1
InChIKey GRELHMBELDGGLT-QWWZWVQMSA-N
SMILES C--INVALID-LINK--F">C@HF
Molecular Formula C₄H₈F₂
Molecular Weight 94.10 g/mol

Physicochemical Properties

Detailed experimental data on the physical properties of (2R,3R)-2,3-difluorobutane, such as melting and boiling points, are not extensively reported in publicly available literature. The majority of available data is derived from computational studies.

Table 2: Computed Physicochemical Properties of (2R,3R)-2,3-Difluorobutane [2]

PropertyValue
Molecular Weight 94.10 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 94.05940658 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 6
Complexity 30.5

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of stereoisomers. A key study by Linclau and coworkers provides the most comprehensive conformational analysis of this compound diastereomers, including experimental NMR data.[3][4]

While the full dataset for the (2R,3R) isomer is embedded within this research, a publicly accessible ¹⁹F NMR spectrum for the related threo isomer, (2S,3S)-2,3-difluorobutane, is available and provides a reference for the chemical shift and coupling constants expected for this diastereomeric family.[5]

Synthesis and Experimental Protocols

The stereoselective synthesis of (2R,3R)-2,3-difluorobutane presents a significant challenge. While a definitive, optimized protocol for this specific molecule is not readily found in the literature, analogous syntheses of vicinal difluoroalkanes provide a logical starting point.

One potential synthetic pathway could involve the stereoselective fluorination of a chiral precursor, such as (2R,3R)-butanediol. A relevant study by Linclau and colleagues describes the synthesis of the syn- and anti-diastereomers of this compound-1,4-diol from cis- and trans-but-2-ene-1,4-diol, respectively.[6] This methodology, which involves an epoxide opening strategy, could be adapted for the synthesis of (2R,3R)-2,3-difluorobutane.

Conceptual Experimental Workflow:

Caption: A conceptual workflow for the synthesis of (2R,3R)-2,3-difluorobutane.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of (2R,3R)-2,3-difluorobutane. The introduction of vicinal fluorine atoms is known to influence the conformational preferences of molecules, which can in turn affect their biological activity.[7] Research in this area for (2R,3R)-2,3-difluorobutane could be a novel avenue of investigation for drug development professionals.

Safety and Toxicity

Detailed safety and toxicity data for (2R,3R)-2,3-difluorobutane are not available. For handling and safety precautions, it is advisable to refer to the safety data sheets (SDS) for structurally related fluorinated compounds and to treat the substance as potentially hazardous. General precautions for handling volatile organic compounds should be followed, including working in a well-ventilated area and using appropriate personal protective equipment. Some safety data sheets for related compounds indicate that they may be toxic if swallowed and can cause skin and eye irritation.[8][9]

Logical Relationship for Safety Assessment:

Safety Assessment Logic A No specific data for (2R,3R)-2,3-difluorobutane B Consult SDS of related fluorinated compounds A->B Therefore C Assume potential hazards: - Toxicity - Irritation B->C Infers D Implement standard safety protocols: - Ventilation - PPE C->D Requires

Caption: Logical workflow for assessing the safety of (2R,3R)-2,3-difluorobutane.

References

An In-depth Technical Guide to the Stereoisomerism of meso-2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomerism of meso-2,3-difluorobutane, focusing on its structural features, conformational analysis, and synthesis. The content is intended for a technical audience and includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this molecule's unique stereochemical properties.

Introduction to the Stereoisomerism of 2,3-Difluorobutane

This compound possesses two chiral centers at carbons C2 and C3. This substitution pattern gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-difluorobutane and (2S,3S)-2,3-difluorobutane, and an achiral meso compound, (2R,3S)-2,3-difluorobutane. The meso isomer is characterized by an internal plane of symmetry, rendering it optically inactive despite the presence of chiral centers. The relationship between these stereoisomers is diastereomeric.

The study of this compound's stereoisomers is of significant interest in the field of organic and medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of these atoms is therefore critical for the rational design of novel therapeutics and functional materials.

Physicochemical Properties

Experimentally determined physicochemical data for the individual stereoisomers of this compound are not extensively reported in the literature. However, computational methods provide reliable estimates for these properties.

Propertymeso-2,3-Difluorobutane (Computed)(2R,3R)/(2S,3S)-2,3-Difluorobutane (Computed)
Molecular Formula C₄H₈F₂C₄H₈F₂
Molecular Weight 94.10 g/mol [1][2][3]94.10 g/mol [1][2][3]
Boiling Point Data not availableData not available
Melting Point Data not availableData not available

Conformational Analysis

The conformational landscape of this compound is a complex interplay of steric and stereoelectronic effects, most notably the gauche effect between the two fluorine atoms. Computational studies have elucidated the relative stabilities of the various staggered conformations (rotamers) around the central C2-C3 bond.[4][5]

The erythro isomer corresponds to the meso compound, while the threo isomers are the enantiomeric pair.

Conformational Preferences of meso-(erythro)-2,3-Difluorobutane

For the meso isomer, the key conformations are described by the dihedral angles between the two methyl groups and the two fluorine atoms.

ConformerRelative Energy (kcal/mol)Population (%)
Anti (A) 0.0058
Gauche (G) 0.3542

Data obtained from computational studies.

Conformational Preferences of (2R,3R)/(2S,3S)-(threo)-2,3-Difluorobutane
ConformerRelative Energy (kcal/mol)Population (%)
Gauche (G') 0.0073
Anti (A') 0.6027

Data obtained from computational studies.

dot

Caption: Stereoisomers of this compound.

dot

conformational_analysis cluster_meso meso-2,3-Difluorobutane Conformers cluster_threo (2R,3R)-2,3-Difluorobutane Conformers meso_anti Anti Conformer (More Stable) meso_gauche Gauche Conformer (Less Stable) meso_anti->meso_gauche Rotation around C2-C3 threo_gauche Gauche Conformer (More Stable) threo_anti Anti Conformer (Less Stable) threo_gauche->threo_anti Rotation around C2-C3

Caption: Conformational analysis of this compound stereoisomers.

Experimental Protocols

Proposed Synthesis of meso-2,3-Difluorobutane

A direct, stereoselective synthesis of meso-2,3-difluorobutane can be challenging. A plausible synthetic route involves the stereospecific difluorination of a suitable precursor, such as cis-2-butene, or the chemical modification of a closely related, stereochemically defined molecule. The following protocol is adapted from the synthesis of meso-2,3-difluoro-1,4-butanediol.

Step 1: Epoxidation of cis-2-Butene

cis-2-Butene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield cis-2,3-epoxybutane (B155849). The stereochemistry of the starting alkene is retained in the epoxide.

Step 2: Ring-Opening of the Epoxide with a Fluoride (B91410) Source

The resulting cis-2,3-epoxybutane is subjected to ring-opening with a fluoride source. A common reagent for this transformation is a mixture of potassium hydrogen fluoride (KHF₂) and a phase-transfer catalyst in a polar aprotic solvent. This reaction proceeds via an SN2 mechanism, leading to the formation of the threo-fluorohydrin.

Step 3: Conversion of the Hydroxyl Group to Fluoride

The hydroxyl group of the fluorohydrin is then converted to a fluoride. This can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This step proceeds with inversion of configuration at the carbon bearing the hydroxyl group, resulting in the formation of the meso-2,3-difluorobutane.

Alternative Step 4: Deoxygenation of meso-2,3-Difluorobutane-1,4-diol

An alternative approach starts with the synthesized meso-2,3-difluoro-1,4-butanediol. The two primary hydroxyl groups can be removed through a deoxygenation reaction. A common method for the deoxygenation of vicinal diols is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-induced reduction with a tin hydride.

Characterization

The synthesized products would be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure and stereochemistry of the product. For meso-2,3-difluorobutane, the symmetry of the molecule will result in a simplified NMR spectrum compared to its chiral counterparts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To assess the purity of the synthesized compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of meso-2,3-difluorobutane is expected to be relatively simple due to the molecule's symmetry. The two methyl groups (CH₃) would be equivalent, as would the two methine protons (CHF). The methine protons would appear as a multiplet due to coupling to the adjacent fluorine and the methyl protons. The methyl protons would appear as a doublet of doublets due to coupling to the adjacent methine proton and the fluorine atom.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms. This resonance would be split into a multiplet due to coupling with the vicinal methine proton and the protons of the methyl group.

Conclusion

The stereoisomerism of meso-2,3-difluorobutane presents a fascinating case study in the interplay of molecular symmetry, chirality, and conformational preferences. While the synthesis and experimental characterization of this specific molecule are not widely documented, established synthetic methodologies and computational studies provide a solid framework for its preparation and for understanding its behavior at a molecular level. For researchers in drug discovery and materials science, a thorough grasp of these principles is invaluable for the design of novel fluorinated molecules with tailored properties.

References

Conformational Landscape of 2,3-Difluorobutane Diastereomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. A key aspect of this modulation is the control of molecular conformation. The vicinal difluoroalkane motif, in particular, has been explored for its potential to influence the torsional preferences of acyclic carbon chains. This technical guide provides an in-depth analysis of the conformational preferences of the diastereomers of 2,3-difluorobutane—(2R,3S)-meso and (2R,3R)/(2S,3S)-racemic—synthesizing data from nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations. Understanding the complex interplay of steric, electrostatic, and hyperconjugative effects in this seemingly simple system offers valuable insights for the rational design of molecules with specific conformational constraints.

Core Concepts in Conformational Analysis

The rotation around the central C2-C3 bond in this compound gives rise to various staggered and eclipsed conformations. The relative stability of these conformers is determined by a combination of factors:

  • Steric Hindrance: Repulsive interactions between bulky groups (methyl groups in this case).

  • Electrostatic Interactions: Repulsion between electronegative fluorine atoms.

  • Hyperconjugation: Stabilizing interactions involving the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σC-H → σ*C-F). This is often invoked to explain the "gauche effect," where a gauche arrangement of electronegative substituents is favored over the anti-periplanar conformation.

In this compound, these effects are of similar magnitude and can be opposing, leading to conformational preferences that are not always intuitive.[1][2]

Data Presentation: Quantitative Conformational Analysis

The following tables summarize the calculated relative free energies, population percentages, and key dihedral angles for the staggered conformers of (2R,3S)-meso and (2R,3R)-2,3-difluorobutane in a vacuum, based on DFT calculations at the M05-2X/6-311+G(d,p) level of theory.

Table 1: Conformational Analysis of (2R,3S)-meso-2,3-Difluorobutane

ConformerRelative Free Energy (kcal/mol)Population (%)F-C-C-F Dihedral Angle (°)Me-C-C-Me Dihedral Angle (°)
AA 0.0045.9175.3180.0
G+G- 0.1329.8-68.862.8
G-G+ 0.1324.368.8-62.8

AA denotes anti-periplanar arrangement of both fluorine and methyl groups. G+G- denotes a gauche relationship between the methyl groups and a gauche relationship between the fluorine atoms.

Table 2: Conformational Analysis of (2R,3R)-2,3-Difluorobutane

ConformerRelative Free Energy (kcal/mol)Population (%)F-C-C-F Dihedral Angle (°)Me-C-C-Me Dihedral Angle (°)
AG 0.0049.567.9172.8
GA 0.0934.6176.363.2
GG 0.6115.9-64.861.3

AG denotes an anti-periplanar arrangement of methyl groups and a gauche arrangement of fluorine atoms. GA denotes a gauche arrangement of methyl groups and an anti-periplanar arrangement of fluorine atoms. GG denotes a gauche arrangement of both methyl and fluorine groups.

Table 3: Calculated Vicinal Coupling Constants (Hz) for (2R,3S)-meso-2,3-Difluorobutane

CouplingAA ConformerG+G- ConformerG-G+ ConformerPopulation-Weighted Average
³JHH 11.82.12.15.9
³JHF -8.919.51.84.8

Table 4: Calculated Vicinal Coupling Constants (Hz) for (2R,3R)-2,3-Difluorobutane

CouplingAG ConformerGA ConformerGG ConformerPopulation-Weighted Average
³JHH 3.910.92.45.9
³JHF (F-C2-C3-H) 28.5-8.12.112.3
³JHF (H-C2-C3-F) 3.518.227.511.7

Experimental and Computational Protocols

Computational Methodology

The conformational landscape of the this compound diastereomers was explored using Density Functional Theory (DFT).

G cluster_0 Conformer Generation cluster_1 Geometry Optimization & Frequency Calculation cluster_2 Data Analysis Initial Structures Initial Structures Dihedral Scan Dihedral Scan Initial Structures->Dihedral Scan Systematic Rotation DFT Optimization DFT Optimization Dihedral Scan->DFT Optimization M05-2X/6-311+G(d,p) Frequency Analysis Frequency Analysis DFT Optimization->Frequency Analysis Verify Minima NMR Parameters NMR Parameters DFT Optimization->NMR Parameters GIAO Method Thermodynamic Properties Thermodynamic Properties Frequency Analysis->Thermodynamic Properties Extract G Boltzmann Distribution Boltzmann Distribution Thermodynamic Properties->Boltzmann Distribution Calculate Populations G Sample Prep Sample Preparation (5-25 mg in 0.5 mL CDCl3) NMR Acquisition NMR Data Acquisition (1H, 19F, COSY, HSQC) Sample Prep->NMR Acquisition Data Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR Acquisition->Data Processing Spectral Analysis Spectral Analysis (Peak Picking, Integration) Data Processing->Spectral Analysis Coupling Extraction Extraction of Coupling Constants (J) Spectral Analysis->Coupling Extraction Conformer Population Conformer Population Analysis (Karplus Equation) Coupling Extraction->Conformer Population G cluster_meso (2R,3S)-meso cluster_racemic (2R,3R)-racemic AA AA Conformer (Lowest Energy) GG G+G- / G-G+ Conformer AG AG Conformer (Lowest Energy) GA GA Conformer GG_rac GG Conformer Steric Hindrance Steric Hindrance Steric Hindrance->AA Favors anti-Me/Me Steric Hindrance->AG Favors anti-Me/Me Electrostatic Repulsion Electrostatic Repulsion Electrostatic Repulsion->AA Favors anti-F/F Electrostatic Repulsion->GA Favors anti-F/F Hyperconjugation Hyperconjugation Hyperconjugation->GG Favors gauche-F/F Hyperconjugation->AG Favors gauche-F/F

References

Gauche effect in vicinal difluorides like 2,3-difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gauche Effect in Vicinal Difluorides: The Case of 2,3-Difluorobutane

Introduction

In the study of conformational isomerism, the Gauche effect describes the phenomenon where a gauche conformation (a torsion angle of approximately 60°) is energetically more stable than the anti conformation (180°).[1] This is counterintuitive to classical steric considerations, which would predict that bulky or electronegative substituents prefer to be as far apart as possible in the anti-conformation to minimize repulsive forces.[2] The effect is most pronounced for vicinal systems (X-C-C-Y) where X and Y are highly electronegative substituents, with 1,2-difluoroethane (B1293797) being the canonical example.[3]

Two primary theoretical models are used to explain the Gauche effect:

  • Hyperconjugation: This model, widely considered the principal cause, posits a stabilizing interaction between the sigma (σ) bonding orbital of a C-H bond and the sigma-star (σ*) antibonding orbital of the adjacent C-F bond.[1][3] This donation of electron density is maximized when the orbitals are anti-periplanar (180° apart), a condition which is met in the gauche conformer between a C-H and a C-F bond, but not between the two C-F bonds in the anti conformer.[4]

  • Bent Bonds: This model suggests that due to the high electronegativity of fluorine, the C-F bonds have increased p-orbital character. This leads to a buildup of electron density that can be better accommodated in a gauche arrangement, partially compensating for reduced orbital overlap by forming a "bent bond".[1][3]

While the Gauche effect is well-established in 1,2-difluoroethane, its application to more complex systems like this compound is not as straightforward. For this compound, a complex interplay of the fluorine gauche effect, steric hindrance from the methyl groups, and other stereoelectronic interactions determines the conformational landscape.[5][6] A comprehensive analysis reveals that simple intuition is often insufficient, and the relative stability of conformers depends on a delicate balance of these competing effects.[7] This guide provides a technical overview of the conformational analysis of this compound's diastereomers, supported by quantitative data, experimental protocols, and conceptual diagrams.

Conformational Analysis of this compound Diastereomers

This compound exists as two diastereomers: threo and erythro. The conformational preferences of these isomers are analyzed by considering the staggered rotamers around the central C2-C3 bond. The notation used describes the dihedral angles of the methyl groups first, followed by the fluorine atoms (A = anti, 180°; G = gauche, ±60°).

threo-2,3-Difluorobutane

For the threo isomer, the staggered conformations are AG(T), GG(T), and GA(T). Based on the simple gauche effect, the AG(T) conformer, which places the two fluorine atoms gauche and the two larger methyl groups anti, would be predicted to be the most stable.

erythro-2,3-Difluorobutane

For the erythro isomer, the staggered conformations are AA(E), GG(E), and GG'(E). Here, the AA(E) conformer places both the methyl groups and the fluorine atoms in an anti arrangement, which would typically be favored to minimize steric repulsion. However, this arrangement precludes the stabilizing F-F gauche interaction. The GG(E) conformer allows for the F-F gauche interaction but introduces a gauche interaction between the methyl groups, a classic destabilizing steric interaction seen in butane.[2]

The following diagrams illustrate the key conformational relationships for the threo and erythro isomers.

G cluster_threo threo-2,3-difluorobutane cluster_erythro erythro-2,3-difluorobutane AG(T) AG(T) GG(T) GG(T) AG(T)->GG(T) 60° rotation GA(T) GA(T) GG(T)->GA(T) 60° rotation GA(T)->AG(T) 60° rotation AA(E) AA(E) GG(E) GG(E) AA(E)->GG(E) 60° rotation GG'(E) GG'(E) GG(E)->GG'(E) 120° rotation GG'(E)->AA(E) 60° rotation

Figure 1: Conformational isomers of this compound.

Quantitative Conformational Data

Computational studies, primarily using Density Functional Theory (DFT), have provided detailed quantitative insights into the energies and geometries of this compound conformers. The choice of computational method and the inclusion of solvent effects are critical for accurate predictions.[5][7]

Table 1: Calculated Relative Energies and Populations of this compound Conformers Energies calculated at the M05-2X/6-311+G(d,p) level of theory. Data sourced from computational studies.[7]

DiastereomerConformerRelative Gibbs Free Energy (ΔG, kcal/mol) in VacuumPopulation (%) in VacuumRelative Gibbs Free Energy (ΔG, kcal/mol) in Water (SMD)Population (%) in Water
threo AG(T)0.00540.0048
GG(T)0.17310.0836
GA(T)0.63150.6116
erythro AA(E)0.28290.0049
GG(E)0.00710.1751

Table 2: Key Dihedral Angles of this compound Conformers Angles calculated at the M05-2X/6-311+G(d,p) level of theory in vacuum. Data sourced from computational studies.[7]

DiastereomerConformerMe-C-C-Me Dihedral Angle (°)F-C-C-F Dihedral Angle (°)
threo AG(T)171.164.1
GG(T)61.663.8
GA(T)61.1176.4
erythro AA(E)180.0180.0
GG(E)63.863.8

These tables highlight that for the threo isomer, the AG(T) conformer is indeed the most stable, consistent with the gauche effect stabilizing the F-F interaction while minimizing steric clash between methyl groups.[7] For the erythro isomer, the situation is more nuanced. In vacuum, the GG(E) conformer, which benefits from the F-F gauche interaction despite methyl-methyl steric repulsion, is the most stable. However, in a polar solvent like water, the more polar AA(E) conformer becomes the most stable, demonstrating the significant influence of the solvent environment on conformational preference.[3][5]

Experimental and Computational Protocols

The conformational preferences of this compound are investigated using a combination of experimental spectroscopy and computational chemistry.

Experimental Protocols
  • NMR Spectroscopy:

    • Objective: To determine the population of different conformers in solution by measuring time-averaged NMR parameters.

    • Methodology: High-resolution ¹H and ¹⁹F NMR spectra are recorded for the sample dissolved in a suitable solvent (e.g., CDCl₃). Vicinal coupling constants (³J_HH and ³J_HF) are measured from the spectra.[8][9] These experimental coupling constants are a Boltzmann-weighted average of the coupling constants for each individual conformer.

    • Analysis: The relationship between dihedral angle (φ) and the vicinal coupling constant (J) is described by the Karplus equation: J = A cos²(φ) + B cos(φ) + C. By calculating the theoretical J-couplings for each computationally optimized conformer, the experimental data can be used to validate the calculated conformer populations.[10]

  • Gas-Phase Electron Diffraction:

    • Objective: To determine the molecular structure and conformational composition in the gas phase.

    • Methodology: A beam of high-energy electrons is diffracted by the gaseous molecules. The resulting diffraction pattern is recorded. This pattern is a function of the internuclear distances in the molecule.

    • Analysis: The experimental diffraction data is fitted to a theoretical model that assumes a mixture of possible conformers. The fitting process refines the geometries and the relative abundances (populations) of the conformers that best reproduce the experimental pattern.[11]

Computational Protocol

The following workflow outlines a typical computational approach to analyzing the conformational landscape of this compound.

G start Initial Structure Generation (threo and erythro isomers) rot_scan Rotational Scan (Rotate C2-C3 bond, e.g., in 30° steps) start->rot_scan geom_opt Geometry Optimization (e.g., DFT: M05-2X/6-311+G(d,p)) Identify all unique minima (conformers) rot_scan->geom_opt freq_calc Frequency Calculation (Confirm true minima, obtain thermochemical data) geom_opt->freq_calc nmr_calc NMR Parameter Calculation (e.g., GIAO: B3LYP/6-311+G(d,p)) Calculate J-coupling constants geom_opt->nmr_calc gibbs Calculate Gibbs Free Energies (ΔG) (In vacuum and with solvent model, e.g., SMD) freq_calc->gibbs boltzmann Determine Conformer Populations (Using Boltzmann distribution) gibbs->boltzmann comparison Compare Calculated ΔG and J-couplings with Experimental Data boltzmann->comparison nmr_calc->comparison

Figure 2: Workflow for computational conformational analysis.

Theoretical Models and Implications

The primary stabilizing force of the gauche effect is the hyperconjugative interaction between a filled σ_CH bonding orbital and an empty σ*_CF antibonding orbital. This interaction requires an anti-periplanar arrangement of the participating bonds.

G cluster_gauche Gauche Conformation cluster_anti Anti Conformation g_C1 C g_C2 C g_C1->g_C2 g_H_anti H g_C1->g_H_anti g_F F g_C2->g_F g_sigma σ C-H g_sigma_star σ* C-F g_sigma->g_sigma_star  Stabilizing Interaction (Hyperconjugation) a_C1 C a_C2 C a_C1->a_C2 a_F1 F a_C1->a_F1 a_F2 F a_C2->a_F2 a_sigma σ C-F a_sigma_star σ* C-F

Figure 3: The hyperconjugation model of the Gauche effect.
Implications for Researchers and Drug Development

The study of this compound provides a critical lesson: the gauche effect is not an absolute conformational lock. While vicinal difluorination can influence chain conformation, its effects are modulated by steric demands and the polarity of the environment.[5][12] This finding is crucial for medicinal chemists and drug designers who seek to use fluorine substitution as a strategy for conformational control.[13][14]

  • Acyclic Conformational Control: Introducing a vicinal difluoride motif into a flexible alkyl chain does not guarantee a "bent" or "linear" conformation in the way that might be naively predicted.[5][7] The subtle energy differences between conformers mean that the molecule will likely exist as a dynamic equilibrium of several shapes.

  • Bioisosterism: The threo-difluoroalkane motif can be a good conformational mimic for an E-alkene, as both favor an extended zigzag carbon chain.[15] This has applications in replacing metabolically labile double bonds in drug candidates.

  • Predictive Modeling: The sensitivity of the conformational equilibrium to the solvent highlights the necessity of using high-level computational models that include solvation effects when designing fluorinated molecules. Relying on gas-phase calculations or simple steric arguments can be misleading.[8]

Conclusion

The conformational analysis of this compound reveals a complex system governed by a delicate balance of competing forces. Unlike the simple case of 1,2-difluoroethane, where the fluorine gauche effect is dominant, the presence of methyl groups introduces significant steric interactions that vie with the stabilizing hyperconjugative effects.[6] The result is a set of conformers with small energy differences, whose relative populations are highly sensitive to the diastereomeric configuration and the polarity of the solvent. For researchers in materials science and drug development, this serves as a key case study, demonstrating that while the gauche effect is a powerful tool for molecular design, its application in substituted systems requires careful and comprehensive analysis using both advanced computational and experimental methods.

References

Spectroscopic Profile of erythro-2,3-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for erythro-2,3-difluorobutane. Due to the limited availability of complete experimental spectra for this specific diastereomer, this document consolidates theoretical data from computational studies, experimental data from closely related analogs, and established spectroscopic principles to offer a detailed characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for erythro-2,3-difluorobutane. Data is derived from computational studies and extrapolated from analogous compounds where direct experimental values are unavailable.

Table 1: NMR Spectroscopic Data

NucleusCalculated Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H~4.5dqmJ(H-F) ≈ 48, J(H-H) ≈ 7
¹³C~88 (CHF), ~16 (CH₃)--
¹⁹F-185 to -195dqJ(F-H) ≈ 48, J(F-H) ≈ 18, J(F-F) ≈ 15

Note: Calculated values are based on the computational study by Fox et al. (2015). Predicted multiplicities and coupling constants are based on typical values for vicinal difluoroalkanes.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeIntensity
2980-2900C-H stretchMedium-Strong
1460-1440C-H bend (CH₃)Medium
1380-1360C-H bend (CH₃)Medium
1150-1050C-F stretchStrong

Note: These are characteristic absorption ranges for fluorinated alkanes.[1] Specific peak positions for erythro-2,3-difluorobutane are not experimentally documented in readily available literature.

Table 3: Mass Spectrometry Data

m/zProposed FragmentNotes
94[C₄H₈F₂]⁺•Molecular Ion (M⁺•)
79[M - CH₃]⁺Loss of a methyl group
74[M - HF]⁺•Loss of hydrogen fluoride (B91410)
51[C₃H₄F]⁺Fragmentation of the carbon backbone
45[C₂H₄F]⁺Cleavage of the C2-C3 bond

Note: Fragmentation patterns are predicted based on common pathways for small fluorinated alkanes. The relative abundances are not specified due to the lack of an experimental spectrum.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of erythro-2,3-difluorobutane.

Synthesis of erythro-2,3-Difluorobutane

A plausible synthetic route to erythro-2,3-difluorobutane involves the stereospecific fluorination of a suitable precursor, such as meso-2,3-butanediol (B1221857) or cis-2,3-epoxybutane (B155849). A two-step procedure starting from the epoxide is outlined below, adapted from a similar synthesis of a difluorinated diol.[2]

Step 1: Ring-opening of cis-2,3-epoxybutane

  • To a solution of cis-2,3-epoxybutane in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF), add a fluoride source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude threo-3-fluoro-2-butanol.

Step 2: Deoxyfluorination of threo-3-fluoro-2-butanol

  • Dissolve the crude threo-3-fluoro-2-butanol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Purify the resulting erythro-2,3-difluorobutane by fractional distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Prepare a solution of erythro-2,3-difluorobutane (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected chemical shifts for aliphatic carbons (e.g., 0-100 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR :

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the typical range for fluoroalkanes (e.g., -150 to -250 ppm) relative to a CFCl₃ standard.

    • To observe H-F coupling, acquire a proton-coupled ¹⁹F spectrum.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation : As erythro-2,3-difluorobutane is a volatile liquid, the spectrum can be obtained using a gas cell or as a neat liquid film between two salt plates (e.g., NaCl or KBr). For the neat film method, a single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin film.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty salt plates or gas cell.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of erythro-2,3-difluorobutane in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : Use a non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Injector : Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Oven Program : Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the analyte from any impurities.

    • Carrier Gas : Use high-purity helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer : Set to scan a mass range appropriate for the expected fragments (e.g., m/z 30-150).

    • Detector : An electron multiplier or similar detector.

  • Data Analysis : Identify the peak corresponding to erythro-2,3-difluorobutane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start cis-2,3-Epoxybutane step1 Ring Opening (Et3N·3HF) start->step1 intermediate threo-3-Fluoro-2-butanol step1->intermediate step2 Deoxyfluorination (DAST) intermediate->step2 product erythro-2,3-Difluorobutane step2->product nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr ir IR product->ir gcms GC-MS product->gcms

Caption: Synthetic and analytical workflow for erythro-2,3-difluorobutane.

Conformational Analysis Logic

The conformational preference of erythro-2,3-difluorobutane is influenced by a balance of steric and electronic effects. The gauche effect, which favors a gauche arrangement of vicinal fluorine atoms, is a key factor.

conformational_analysis cluster_conformers Staggered Conformers of erythro-2,3-Difluorobutane cluster_factors Governing Factors anti_F Anti-periplanar F-F (Higher Energy) nmr_params Observed NMR Parameters (J-couplings, Chemical Shifts) anti_F->nmr_params gauche_F Gauche F-F (Lower Energy) gauche_F->nmr_params steric Steric Hindrance (Me-Me interactions) steric->anti_F Can favor in some cases gauche_effect Gauche Effect (σC-H -> σ*C-F hyperconjugation) gauche_effect->gauche_F Favors

Caption: Factors influencing the conformational equilibrium of erythro-2,3-difluorobutane.

References

Unraveling the Conformational Stability of 2,3-Difluorobutane: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational analysis of 2,3-difluorobutane's conformational stability, a topic of significant interest in the field of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, which in turn dictates their biological activity and physicochemical properties. Understanding these conformational nuances is paramount for the rational design of novel therapeutics. This document provides a comprehensive overview of the computational methodologies employed to study the diastereomers of this compound, presents key quantitative data in a structured format, and offers visual representations of the underlying chemical principles and workflows.

Core Findings: A Complex Interplay of Forces

Computational studies on the threo and erythro diastereomers of this compound reveal a complex interplay of steric, electrostatic, and hyperconjugative effects that govern their conformational landscapes.[1][2] Unlike the well-understood gauche preference in 1,2-difluoroethane, the conformational energetics of this compound are not governed by a single dominant effect.[1][2] The presence of methyl groups introduces additional steric considerations that compete with the stereoelectronic effects of the fluorine atoms.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the subtle energy differences between the various staggered conformers.[1][2] These studies highlight that the relative stabilities of the anti and gauche forms are highly dependent on the diastereomer and the computational environment (in vacuum vs. in solution).[1][3]

Data Presentation: Conformational Energetics and Geometries

The following tables summarize the key quantitative data from computational studies on the staggered conformers of threo- and erythro-2,3-difluorobutane. The conformers are designated by the dihedral angles of the two methyl groups (Me-C-C-Me) and the two fluorine atoms (F-C-C-F), where 'A' denotes anti (approximately 180°) and 'G' denotes gauche (approximately ±60°).

Table 1: Calculated Relative Energies and Key Dihedral Angles of threo-2,3-Difluorobutane Conformers

ConformerMe-C-C-Me Dihedral Angle (°)F-C-C-F Dihedral Angle (°)Relative Energy (kcal/mol)
GG 65.864.90.23
GA 171.364.10.25
AG 63.8172.90.00

Note: Relative energies are calculated at the M05-2X/6-311+G(d,p) level of theory in vacuum. The AG conformer is the global minimum for the threo isomer.[3]

Table 2: Calculated Relative Energies and Key Dihedral Angles of erythro-2,3-Difluorobutane Conformers

ConformerMe-C-C-Me Dihedral Angle (°)F-C-C-F Dihedral Angle (°)Relative Energy (kcal/mol)
GG 61.368.10.85
GA 176.563.20.93
AA 172.8170.80.00

Note: Relative energies are calculated at the M05-2X/6-311+G(d,p) level of theory in vacuum. The AA conformer is the global minimum for the erythro isomer.[3]

Experimental and Computational Protocols

The following protocol outlines a typical computational workflow for the conformational analysis of this compound, based on methodologies reported in the literature.[2][3]

Protocol: DFT-Based Conformational Analysis of this compound

  • Initial Structure Generation:

    • Construct the 3D structures of the threo and erythro diastereomers of this compound using a molecular builder.

    • Systematically generate initial guess geometries for all possible staggered conformers (GG, GA, AG for threo; GG, GA, AA for erythro) by rotating around the central C2-C3 bond.

  • Geometry Optimization:

    • Perform geometry optimization for each conformer using Density Functional Theory (DFT).

    • Software: Gaussian 09 or a similar quantum chemistry package.

    • Functional: M05-2X.

    • Basis Set: 6-311+G(d,p).

    • The Opt keyword is used to request a geometry optimization to a local minimum on the potential energy surface.

  • Frequency Analysis:

    • Perform a vibrational frequency calculation for each optimized structure at the same level of theory (M05-2X/6-311+G(d,p)).

    • The Freq keyword is used for this purpose.

    • Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation and Analysis:

    • Extract the electronic energies (with ZPVE correction) for each stable conformer.

    • Calculate the relative energies of the conformers for each diastereomer, setting the energy of the most stable conformer to 0 kcal/mol.

    • Analyze the key dihedral angles (Me-C-C-Me and F-C-C-F) and bond lengths of the optimized geometries.

  • Solvation Effects (Optional):

    • To model the influence of a solvent, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Solvation Model based on Density (SMD). Specify the desired solvent (e.g., water, chloroform) in the input file.

Visualizing Conformational Relationships and Workflows

Diagram 1: Conformational Isomers of threo-2,3-Difluorobutane

threo_conformers Conformational Isomers of threo-2,3-Difluorobutane AG AG (Global Minimum) GG GG AG->GG Rotation GA GA GG->GA Rotation GA->AG Rotation

Caption: Relationship between the staggered conformers of threo-2,3-difluorobutane.

Diagram 2: Computational Chemistry Workflow for Conformational Analysis

computational_workflow Computational Workflow for Conformational Analysis cluster_prep 1. Preparation cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis start Generate Initial 3D Structures conformers Create Set of Initial Conformers start->conformers geom_opt Geometry Optimization (DFT) conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min rel_energy Calculate Relative Energies verify_min->rel_energy analyze_geom Analyze Geometric Parameters rel_energy->analyze_geom end Conformational Stability Profile analyze_geom->end Final Results

Caption: A generalized workflow for computational conformational analysis.

References

Quantum Chemical Calculations for 2,3-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of 2,3-difluorobutane, leveraging quantum chemical calculations. The conformational preferences of fluorinated alkanes are of significant interest in medicinal chemistry and materials science for the rational design of molecules with specific three-dimensional structures and properties. This document summarizes key findings from computational and experimental studies, offering a detailed look at the underlying stereoelectronic interactions that govern the geometry of this compound's diastereomers.

Introduction: The Complexity of Fluorine Conformational Effects

The introduction of fluorine into organic molecules can dramatically influence their conformation, reactivity, and physicochemical properties. While the "gauche effect" is a well-established principle for 1,2-difluoroethane (B1293797), where the gauche conformer is favored over the anti, the situation is more complex in larger, substituted alkanes like this compound.[1][2][3] A comprehensive analysis reveals a subtle interplay of several, often competing, stereoelectronic effects.[1][2]

This guide focuses on the conformational analysis of the erythro (meso) and threo (chiral) diastereomers of this compound. Understanding the factors that determine the relative stability of their various staggered conformations is crucial for predicting and controlling the shape of fluorinated molecular scaffolds.

Theoretical and Experimental Methodologies

A combined approach of quantum chemical calculations and Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the conformational preferences of this compound.[1][2]

Computational Protocol: Density Functional Theory (DFT)

The computational analysis of this compound's conformers is primarily based on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Workflow for Computational Analysis:

Computational Workflow cluster_0 Initial Structure Generation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis start Diastereomers of this compound (erythro and threo) conformers Generation of all staggered conformers start->conformers geom_opt Geometry Optimization (DFT: M06-2X/6-311+G(d,p)) conformers->geom_opt freq_calc Frequency Calculation (Confirmation of minima) geom_opt->freq_calc nbo Natural Bond Orbital (NBO) Analysis (Analysis of hyperconjugation) geom_opt->nbo energy_calc Single-Point Energy Calculation (In vacuum and solvent) freq_calc->energy_calc rel_energies Calculation of Relative Energies (ΔE, ΔH, ΔG) energy_calc->rel_energies boltzmann Boltzmann Distribution Analysis (Population of conformers) rel_energies->boltzmann

Figure 1: A generalized workflow for the computational analysis of this compound conformers.

Key Computational Parameters:

  • Level of Theory: Density Functional Theory (DFT) with the M06-2X functional.[4] This functional is well-suited for studying non-covalent interactions, which are crucial in conformational analysis.

  • Basis Set: 6-311+G(d,p), a triple-zeta basis set with diffuse and polarization functions, providing a good balance between accuracy and computational cost.[4]

  • Solvation Model: The effect of the solvent environment is often incorporated using a continuum solvation model, such as the SMD (Solvation Model based on Density) model.[5]

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy provides experimental validation for the computationally predicted conformational populations.

Methodology:

  • Sample Preparation: The diastereomers of this compound are synthesized and purified.

  • NMR Data Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are recorded in various solvents to probe the influence of the medium on the conformational equilibrium.

  • Coupling Constant Analysis: The vicinal coupling constants (³JHH and ³JHF) are extracted from the spectra. These coupling constants are sensitive to the dihedral angles between the coupled nuclei.

  • Karplus Relationship: The experimentally determined coupling constants are related to the dihedral angles using Karplus-type equations.

  • Population Averaging: The observed coupling constants represent a population-weighted average of the coupling constants for each conformer. By combining the experimental data with the computationally predicted geometries and coupling constants for each conformer, the relative populations of the conformers in solution can be determined.

Conformational Analysis of this compound Diastereomers

The conformational analysis of this compound revolves around the rotation about the central C2-C3 bond, leading to three staggered conformations for each diastereomer. The notation used describes the relative positions of the two methyl groups and the two fluorine atoms (A = anti, G = gauche).

Threo-2,3-difluorobutane

The threo diastereomer exists as a pair of enantiomers, (2R,3R) and (2S,3S). The three staggered conformations are denoted as AG(T), GA(T), and GG(T).

Threo_Conformers cluster_threo Threo-2,3-difluorobutane Conformers AG_T AG(T) (Me/Me anti, F/F gauche) GA_T GA(T) (Me/Me gauche, F/F anti) AG_T->GA_T Rotation about C2-C3 GG_T GG(T) (Me/Me gauche, F/F gauche) GA_T->GG_T Rotation about C2-C3 GG_T->AG_T Rotation about C2-C3

Figure 2: The three staggered conformers of threo-2,3-difluorobutane.

Table 1: Calculated Relative Energies and Populations of threo-2,3-difluorobutane Conformers (in vacuum)

ConformerΔE (kcal/mol)ΔG (kcal/mol)Population (%)F-C-C-F Dihedral Angle (°)
AG(T)0.000.0058.765.1
GA(T)0.380.2831.8178.9
GG(T)1.251.139.563.8

Data adapted from computational studies.[4]

For the threo isomer, the AG(T) conformation, with the fluorine atoms in a gauche relationship, is the most stable.[4] This is in line with the expected gauche effect. However, the GA(T) conformer, where the fluorines are anti-periplanar, is surprisingly close in energy.[4]

Erythro-2,3-difluorobutane

The erythro diastereomer is a meso compound. Its three staggered conformations are denoted as AA(E), G⁻G⁺(E), and G⁺G⁻(E), with the latter two being enantiomeric and therefore isoenergetic.

Erythro_Conformers cluster_erythro Erythro-2,3-difluorobutane Conformers AA_E AA(E) (Me/Me anti, F/F anti) G_plus_G_minus_E G+G-(E) (Me/Me gauche, F/F gauche) AA_E->G_plus_G_minus_E Rotation about C2-C3 G_minus_G_plus_E G-G+(E) (Me/Me gauche, F/F gauche) G_plus_G_minus_E->G_minus_G_plus_E Rotation about C2-C3 G_plus_G_minus_E->G_minus_G_plus_E Enantiomeric G_minus_G_plus_E->AA_E Rotation about C2-C3

Figure 3: The three staggered conformers of erythro-2,3-difluorobutane.

Table 2: Calculated Relative Energies and Populations of erythro-2,3-difluorobutane Conformers (in vacuum)

ConformerΔE (kcal/mol)ΔG (kcal/mol)Population (%)F-C-C-F Dihedral Angle (°)
AA(E)0.000.00100.0180.0
G⁻G⁺(E) / G⁺G⁻(E)2.502.35~0.066.2

Data adapted from computational studies.[4]

In stark contrast to the threo isomer and 1,2-difluoroethane, the AA(E) conformation of the erythro isomer, with the fluorine atoms in an anti-arrangement, is overwhelmingly the most stable.[4] The gauche conformations are significantly higher in energy.

Discussion: The Interplay of Stereoelectronic Effects

The conformational preferences in this compound cannot be explained by the gauche effect alone. A deeper analysis using Natural Bond Orbital (NBO) theory reveals a complex interplay of hyperconjugative and steric interactions.

  • Hyperconjugation: The gauche preference in 1,2-difluoroethane is attributed to stabilizing σ(C-H) → σ*(C-F) hyperconjugative interactions.[3] While these interactions are present in this compound, their influence is modulated by other factors.

  • Steric Repulsion: The presence of methyl groups introduces significant steric strain. In the erythro isomer, the gauche conformations suffer from severe steric clashes between the methyl groups and the fluorine atoms, destabilizing them to a great extent.

  • Pauli Repulsion: Repulsion between the electron clouds of the fluorine lone pairs also plays a role, particularly in conformations where these atoms are brought into close proximity.

The unexpected stability of the GA(T) conformer in the threo isomer highlights that the energetic landscape is a delicate balance of these competing effects.[1][2]

Conclusion and Implications for Drug Development

The quantum chemical analysis of this compound reveals a nuanced conformational behavior that is highly dependent on the molecule's stereochemistry. The simple intuitive rules derived from 1,2-difluoroethane do not directly translate to this more complex system.

For researchers in drug development and materials science, these findings have significant implications:

  • Conformational Control: The vicinal difluoride motif can be used to enforce specific conformations, but the outcome is diastereomer-dependent. The threo isomer can be used to favor a more extended, linear conformation, while the erythro isomer will strongly prefer a bent geometry.

  • Rational Design: A thorough computational analysis is essential for accurately predicting the conformational preferences of fluorinated molecules. This understanding can guide the design of ligands with pre-organized geometries to enhance binding affinity and selectivity for biological targets.

  • Property Tuning: The dipole moment and other physicochemical properties are directly linked to the dominant conformation. By selecting the appropriate diastereomer, these properties can be fine-tuned.

References

Thermodynamic Properties of 2,3-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of 2,3-difluorobutane. Due to a notable scarcity of experimental data for this compound, this document primarily relies on computationally derived values and outlines the standard experimental protocols that would be employed for their determination. The guide includes a detailed analysis of the conformational energies of the diastereomers of this compound, as reported in the literature. Furthermore, it presents standardized methodologies for the experimental measurement of key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. This document aims to be a valuable resource for researchers in the fields of physical chemistry, materials science, and drug development by consolidating the available theoretical knowledge and providing a roadmap for future experimental investigations.

Introduction

This compound (C4H8F2) is a fluorinated hydrocarbon of interest in various fields, including as a potential refrigerant, solvent, or as a structural motif in medicinal chemistry. The introduction of fluorine atoms into a hydrocarbon backbone can significantly alter its physical and chemical properties, including its conformational preferences and intermolecular interactions. A thorough understanding of the thermodynamic properties of this compound is crucial for its application and for the prediction of its behavior in chemical and biological systems.

This guide summarizes the known physical properties and the computationally determined thermodynamic conformational energies of the diastereomers of this compound. In the absence of direct experimental thermodynamic data, this document also provides detailed theoretical experimental protocols for the determination of its enthalpy of formation, heat capacity, and vapor pressure.

Physical Properties

The basic physical properties of this compound are summarized in the table below. It is important to note that this compound exists as three stereoisomers: (2R,3R)-2,3-difluorobutane, (2S,3S)-2,3-difluorobutane (which are enantiomers and form the threo diastereomer), and meso-2,3-difluorobutane (the erythro diastereomer). The properties listed are generally for the mixture of isomers unless otherwise specified.

PropertyValueSource
Molecular Formula C4H8F2PubChem[1][2][3]
Molecular Weight 94.10 g/mol PubChem[1][2][3]
CAS Number 666-21-7PubChem[3]

Computationally Determined Thermodynamic Properties

To date, a comprehensive experimental study of the thermodynamic properties of this compound has not been published. However, computational studies have provided valuable insights into the conformational energetics of its diastereomers. A key study by Linclau and co-workers performed a detailed conformational analysis using density functional theory (DFT).[4][5]

The following tables summarize the calculated relative energies of the stable conformers of the erythro (meso) and threo diastereomers of this compound in the gas phase.

Table 1: Calculated Relative Energies of erythro-2,3-Difluorobutane Conformers (Gas Phase)

ConformerRelative Energy (kcal/mol)
gauche (g+)0.00
gauche (g-)0.00
anti0.10

Data sourced from a computational study by O'Hagan and co-workers.[6]

Table 2: Calculated Relative Energies of threo-2,3-Difluorobutane Conformers (Gas Phase)

ConformerRelative Energy (kcal/mol)
anti0.00
gauche0.20

Data sourced from a computational study by O'Hagan and co-workers.[6]

These computational results highlight the small energy differences between the conformers of both diastereomers, suggesting that this compound is a conformationally flexible molecule.[4][5]

Theoretical Experimental Protocols

This section details the standard experimental methodologies that would be used to determine the key thermodynamic properties of this compound.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound, a volatile liquid, would be determined using oxygen bomb calorimetry.[7][8]

Experimental Protocol:

  • Sample Preparation: A precise mass of high-purity this compound (typically 0.5-1.0 g) is encapsulated in a sealed, combustible container (e.g., a polyester (B1180765) film bag or a gelatin capsule) to prevent its premature volatilization.[7] The mass of the sample and the container are accurately measured.

  • Bomb Assembly: The encapsulated sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb". A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[8]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter (the "calorimeter constant") is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[8] The heat of combustion of the this compound sample is then calculated.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF).

experimental_workflow_enthalpy cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh high-purity This compound prep2 Encapsulate in a combustible container prep1->prep2 prep3 Accurately measure total mass prep2->prep3 bomb1 Place sample in crucible inside bomb prep3->bomb1 bomb2 Attach fuse wire bomb1->bomb2 bomb3 Seal bomb and pressurize with O2 bomb2->bomb3 cal1 Submerge bomb in water-filled calorimeter bomb3->cal1 cal2 Record initial temperature cal1->cal2 cal3 Ignite sample cal2->cal3 cal4 Record temperature rise cal3->cal4 analysis1 Calculate corrected temperature change cal4->analysis1 analysis2 Determine heat of combustion using calorimeter constant analysis1->analysis2 analysis3 Calculate enthalpy of formation using Hess's Law analysis2->analysis3

Workflow for Enthalpy of Formation Determination.
Determination of Heat Capacity

The heat capacity (Cp) of liquid this compound as a function of temperature would be determined using Differential Scanning Calorimetry (DSC).[9][10][11]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan to prevent evaporation.[9] An identical empty pan is prepared as a reference.

  • DSC Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.[9]

  • Temperature Program: The DSC is programmed to perform a series of temperature scans. A typical procedure involves three measurements:

    • Baseline Scan: An initial scan is run with both the sample and reference pans empty to determine the baseline heat flow of the instrument.

    • Reference Scan: A scan is performed with a standard material of known heat capacity, such as sapphire, in the sample pan.

    • Sample Scan: The final scan is run with the this compound sample.

  • Data Collection: The DSC measures the differential heat flow between the sample and reference pans as they are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[9]

  • Calculation of Heat Capacity: The heat capacity of the this compound sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard, after correcting for the baseline. The calculation is based on the following relationship:

    • Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std) where DSC is the differential heat flow signal.

experimental_workflow_cp cluster_prep Sample Preparation cluster_dsc DSC Measurements cluster_analysis Data Analysis prep1 Weigh this compound (5-15 mg) prep2 Hermetically seal in DSC pan prep1->prep2 dsc3 Run this compound sample scan prep2->dsc3 dsc1 Run baseline scan (empty pans) dsc2 Run sapphire standard scan dsc1->dsc2 dsc2->dsc3 analysis1 Record differential heat flow vs. temperature analysis2 Correct for baseline analysis1->analysis2 analysis3 Calculate Cp of sample relative to sapphire standard analysis2->analysis3

Workflow for Heat Capacity Determination via DSC.
Determination of Vapor Pressure

The vapor pressure of this compound as a function of temperature would be determined using a static method.[12][13][14]

Experimental Protocol:

  • Apparatus Setup: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled by a thermostatic bath.

  • Sample Degassing: A sample of this compound is introduced into the sample cell. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.[14]

  • Equilibrium Measurement: The degassed sample is brought to the desired temperature in the thermostatic bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is constant.

  • Pressure Recording: The equilibrium vapor pressure is measured using a high-precision pressure transducer.

  • Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the measurement process is repeated to obtain vapor pressure data over a range of temperatures.

  • Data Analysis: The vapor pressure data is typically fitted to a suitable equation, such as the Antoine or Clausius-Clapeyron equation, to describe the temperature dependence of the vapor pressure. From this data, the enthalpy of vaporization can also be calculated.

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G) is a key function that combines enthalpy (H) and entropy (S) and is a measure of the spontaneity of a process at constant temperature and pressure. Heat capacity (Cp) describes how the enthalpy of a substance changes with temperature.

thermodynamic_relationships G Gibbs Free Energy (G) H Enthalpy (H) G->H G = H - TS S Entropy (S) G->S G = H - TS Cp Heat Capacity (Cp) H->Cp dH = CpdT

Relationship between key thermodynamic properties.

Conclusion

This technical guide has synthesized the currently available information on the thermodynamic properties of this compound. It is evident that there is a significant gap in the experimental data for this compound. The provided computational data on conformational energies offers a valuable starting point for understanding its thermodynamic behavior. The detailed theoretical experimental protocols outlined in this guide provide a clear pathway for future research to obtain the much-needed experimental values for its enthalpy of formation, heat capacity, and vapor pressure. Such experimental data will be crucial for the accurate modeling of its behavior and for unlocking its full potential in various scientific and industrial applications.

References

Technical Guide to 2,3-Difluorobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-difluorobutane (CAS No. 666-21-7), including its commercial availability, potential suppliers, physico-chemical properties, and relevant synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this fluorinated building block.

Commercial Availability and Suppliers

This compound is available from a limited number of chemical suppliers. The following table summarizes the key information for identified suppliers. Researchers are advised to contact these companies directly for the most current information on availability, purity, and pricing.

SupplierLocationProduct NameCAS NumberAdditional Information
JHECHEM CO LTDZhejiang, ChinaThis compound666-21-7Listed as a manufactory with four years of experience on ECHEMI.[1]
Career Henan Chemical Co., LTDChinaThis compound666-21-7Specializes in fine chemicals and custom synthesis, offering purities from 85.0% to 99.8%.[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various chemical databases and should be used as a reference. Experimental verification is recommended for critical applications.

PropertyValueSource
Molecular Formula C4H8F2PubChem[3]
Molecular Weight 94.10 g/mol PubChem[4]
CAS Number 666-21-7Chemsrc[5]
IUPAC Name This compoundPubChem[3]
Boiling Point 48.7 ± 8.0 °C at 760 mmHg (Predicted)Guidechem[6]
Flash Point -20.0 ± 6.3 °C (Predicted)Guidechem[6]
Density 0.9 ± 0.1 g/cm³ (Predicted)Guidechem[6]
LogP 1.70240Chemsrc[5]
InChIKey GRELHMBELDGGLT-UHFFFAOYSA-NChemsrc[5]

Experimental Protocols: Synthesis of a Vicinal Difluorinated Butane (B89635) Derivative

Synthesis of anti-2,3-difluorobutane-1,4-diol [7][8]

This synthesis commences from commercially available cis-but-2-ene-1,4-diol and involves an epoxide opening strategy. The key steps include:

  • Protection of the diol: The primary alcohol groups of cis-but-2-ene-1,4-diol are protected, for example, with benzyl (B1604629) groups.

  • Epoxidation: The double bond of the protected diol is epoxidized to form the corresponding epoxide.

  • Epoxide Opening with a Fluoride (B91410) Source: The epoxide is opened using a fluoride source, such as Et3N·3HF, to introduce the first fluorine atom and a hydroxyl group, forming a fluorohydrin.

  • Deoxyfluorination: The remaining hydroxyl group is replaced with a fluorine atom using a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride).

  • Deprotection: The protecting groups on the primary alcohols are removed to yield the final anti-2,3-difluorobutane-1,4-diol.

It is noted that the DAST-mediated deoxyfluorination step can lead to the formation of a small amount of the undesired diastereomer.[8]

Visualizations

Synthetic Pathway for a Vicinal Difluorinated Butane

The following diagram illustrates the synthetic strategy for obtaining a vicinal difluorinated butane scaffold, based on the synthesis of anti-2,3-difluorobutane-1,4-diol.

G Start cis-But-2-ene-1,4-diol Protected_Diol Protected Diol Start->Protected_Diol Protection Epoxide Epoxide Protected_Diol->Epoxide Epoxidation Fluorohydrin Fluorohydrin Epoxide->Fluorohydrin Epoxide Opening (Et3N·3HF) Protected_Difluoro_Diol Protected Difluoro-diol Fluorohydrin->Protected_Difluoro_Diol Deoxyfluorination (DAST) Final_Product anti-2,3-Difluorobutane-1,4-diol Protected_Difluoro_Diol->Final_Product Deprotection

Caption: Synthetic route to anti-2,3-difluorobutane-1,4-diol.

Workflow for Sourcing and Utilizing this compound

This diagram outlines a logical workflow for researchers and developers interested in working with this compound.

G cluster_sourcing Sourcing cluster_procurement Procurement & Safety cluster_application Research & Development Identify_Suppliers Identify Potential Suppliers Request_Quotes Request Quotes & Availability Identify_Suppliers->Request_Quotes Evaluate_Purity Evaluate Purity & Specifications Request_Quotes->Evaluate_Purity Place_Order Place Order Evaluate_Purity->Place_Order Review_SDS Review Safety Data Sheet (or analogous data) Place_Order->Review_SDS Implement_Handling Implement Safe Handling Protocols Review_SDS->Implement_Handling Experimental_Design Design Experiments Implement_Handling->Experimental_Design Perform_Reactions Perform Synthetic Reactions Experimental_Design->Perform_Reactions Analysis Analyze Products & Properties Perform_Reactions->Analysis

Caption: Workflow for sourcing and utilizing this compound.

References

An In-depth Technical Guide on the Safe Handling of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluorobutane (C4H8F2) is a fluorinated hydrocarbon. Due to the increasing use of organofluorine compounds in various fields, including pharmaceuticals and materials science, it is crucial for researchers, scientists, and drug development professionals to have access to safety and handling information. This guide aims to provide a consolidated overview of the known properties of this compound and to offer general protocols for its safe handling, storage, and disposal based on best practices for similar chemical entities.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, primarily sourced from publicly available chemical databases.[1][2][3][4][5] It is important to note that experimental data for some properties may be limited, and some values are computed.

PropertyValue
Molecular Formula C4H8F2
Molecular Weight 94.10 g/mol
CAS Number 666-21-7
IUPAC Name This compound
Synonyms Butane, 2,3-difluoro-
Computed XLogP3 1.8
Computed Topological Polar Surface Area 0 Ų
Computed Heavy Atom Count 6
Computed Complexity 30.5

Hazard Identification and General Precautions

A specific hazard classification for this compound is not well-established. However, based on the safety data for other small-molecule fluorinated and halogenated alkanes, such as 2-fluorobutane (B1230682) and various dichlorobutanes, it is prudent to assume that this compound may be a flammable liquid and may cause skin, eye, and respiratory irritation.[6][7][8][9]

Potential Hazards:

  • Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Irritation: May cause skin irritation, serious eye irritation, and respiratory tract irritation.

  • Toxicity: Specific toxicological properties are not known. As with any substance with limited safety data, it should be handled as if it were potentially toxic.

The following flowchart outlines the general workflow for handling chemicals with unknown hazards, which should be applied to this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood Proceed if safe spill_kit Prepare Spill Kit ppe_selection->spill_kit avoid_contact Avoid Skin/Eye Contact and Inhalation fume_hood->avoid_contact store_cool Store in a Cool, Well-Ventilated Area avoid_contact->store_cool After use waste_collection Collect in a Labeled Hazardous Waste Container avoid_contact->waste_collection After use store_sealed Keep Container Tightly Sealed store_cool->store_sealed ehs_disposal Dispose via Institutional EHS Procedures waste_collection->ehs_disposal

Caption: General workflow for handling this compound.

Experimental Protocols: Safe Handling Procedures

The following are general experimental protocols for handling this compound in a laboratory setting. These are not specific to any reaction but provide a framework for safe manipulation.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment should guide the selection of PPE. Based on the potential hazards of similar compounds, the following are recommended:[6][10]

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a face shield.
Skin A flame-retardant laboratory coat. Chemical-resistant gloves (e.g., nitrile, neoprene; check manufacturer's compatibility data). Ensure full coverage of exposed skin.
Respiratory All handling of volatile substances should be done in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.

4.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

4.3. First Aid Measures

The following first aid measures are based on general principles for handling hazardous chemicals and should be adapted as per institutional guidelines:[6][7][11]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.4. Spill and Disposal Procedures

  • Spills: In the event of a spill, evacuate the area. If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked.

Conclusion

While specific safety and toxicological data for this compound are scarce, a conservative approach to its handling is warranted. Researchers and laboratory personnel must adhere to stringent safety protocols, utilize appropriate personal protective equipment and engineering controls, and be prepared for emergency situations. The information and guidelines presented in this document are intended to supplement, not replace, institutional safety policies and a thorough risk assessment prior to any experimental work.

References

A Historical and Technical Guide to the Synthesis of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has profound effects on their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The vicinal difluoroalkane motif, in particular, offers a unique tool for conformational control. This technical guide provides an in-depth historical overview of the synthesis of a fundamental example of this structural class: 2,3-difluorobutane. We will delve into the pioneering methods, present detailed experimental protocols from seminal works, and offer a comparative analysis of the available data.

Early Methods: The Advent of Vicinal Difluorination

The mid-20th century marked the dawn of practical organofluorine chemistry, with early efforts focused on taming the reactivity of fluorinating agents to achieve selective transformations. One of the first successful methods for the direct addition of fluorine across a double bond, a key transformation for the synthesis of vicinal difluorides like this compound, was reported by Henne and Waalkes in 1945.

The Henne-Waalkes Method: In-Situ Generation of Lead Tetrafluoride

Recognizing the extreme reactivity of elemental fluorine, Henne and Waalkes developed a method for the controlled vicinal difluorination of olefins using lead tetrafluoride (PbF₄) generated in situ. This approach represented a significant step forward in making vicinal difluorides accessible for study. The reaction proceeds by the interaction of lead dioxide (PbO₂) with anhydrous hydrogen fluoride (B91410) (HF) in the presence of the alkene.

The overall transformation for the synthesis of this compound from 2-butene (B3427860) can be represented as follows:

G Butene 2-Butene DFB This compound Butene->DFB PbO2 Lead Dioxide (PbO₂) PbF2 Lead Difluoride (PbF₂) PbO2->PbF2 HF Hydrogen Fluoride (HF) HF->DFB H2O Water (H₂O) HF->H2O G Diol 2,3-Butanediol DFB This compound Diol->DFB FluorinatingAgent Deoxyfluorinating Agent (e.g., DAST, SF₄) FluorinatingAgent->DFB Byproducts Byproducts FluorinatingAgent->Byproducts G start 2,3-Epoxybutane intermediate 3-Fluorobutan-2-ol (Fluorohydrin) start->intermediate Fluoride Source (e.g., HF-Pyridine) end This compound intermediate->end Deoxyfluorinating Agent (e.g., DAST)

The Organofluorine Chemistry of Butane: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the carbon-fluorine (C-F) bond—the strongest single bond to carbon in organic chemistry—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and conformational preferences.[1] These modifications often lead to enhanced pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in drug discovery. Approximately 20% of all pharmaceuticals contain at least one fluorine atom. This guide provides a comprehensive review of the organofluorine chemistry of the butane (B89635) scaffold, a common aliphatic chain in bioactive molecules. We will delve into key synthetic methodologies, present quantitative data for comparative analysis, detail experimental protocols, and illustrate reaction pathways and workflows.

Synthesis of Monofluorinated Butanes

The introduction of a single fluorine atom onto a butane backbone can be achieved through several distinct strategies, primarily categorized as nucleophilic and electrophilic fluorination, as well as radical pathways. The choice of method depends on the starting material, desired regioselectivity, and tolerance of other functional groups.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). This is the most common approach for synthesizing simple alkyl fluorides like 1-fluorobutane (B1294920) and 2-fluorobutane (B1230682).

The Finkelstein reaction, a classic halogen exchange, is a primary method for producing 1-fluorobutane from 1-bromobutane (B133212) or 1-chlorobutane.[2] The reaction's success hinges on the use of an anhydrous fluoride salt in a polar aprotic solvent to maximize the nucleophilicity of the fluoride ion.

Table 1: Synthesis of 1-Fluorobutane via Halogen Exchange

Starting MaterialFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromobutanePotassium Fluoride (KF)Ethylene (B1197577) Glycol1206-8~70-85[3]
1-BromobutaneMercury(II) Fluoride (HgF₂)N/AN/AN/AN/A[4]

Experimental Protocol: Synthesis of 1-Fluorobutane from 1-Bromobutane [3]

  • Setup: A reflux apparatus is assembled with a round-bottom flask, condenser, and heating mantle.

  • Reagents: Anhydrous potassium fluoride (0.3 mol) and ethylene glycol (50 mL) are added to the flask.

  • Reaction: 1-bromobutane (0.1 mol) is added to the mixture. The reaction is heated to 120°C and refluxed for 6-8 hours.

  • Workup: The crude 1-fluorobutane is isolated from the reaction mixture via steam distillation.

  • Purification: The collected distillate is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and purified by fractional distillation (boiling point: 32–33°C) to yield the final product.

Deoxyfluorination, the conversion of an alcohol's hydroxyl group to a fluorine atom, is a powerful and frequently used transformation.[5] Reagents like diethylaminosulfur trifluoride (DAST) and PyFluor are common, but alternative methods exist.[6][7] This is the primary route to access 2-fluorobutane from 2-butanol (B46777) and offers an alternative synthesis for 1-fluorobutane from 1-butanol. The reaction typically proceeds with an inversion of stereochemistry at the carbon center.[5]

Table 2: Deoxyfluorination of Butanols

Starting MaterialFluorinating AgentStoichiometry (Reagent:Alcohol)SolventYield (%)Reference
n-Butyl alcohol(2-chloro-1,1,2-trifluoroethyl)diethylamine (B1581288)1:1Neat75[1]
4-Phenyl-2-butanol*Phosphorus Triamide / Ph₃CBF₄1.05:11,4-Dioxane81[5]

*Note: 4-Phenyl-2-butanol is used as a representative secondary alcohol to model the reactivity of 2-butanol.

Experimental Protocol: Synthesis of 1-Fluorobutane from n-Butyl Alcohol [1]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a Wurtz column connected to a downward condenser.

  • Reagents: Place (2-chloro-1,1,2-trifluoroethyl)diethylamine (37.8 g, 0.2 mol) into the flask.

  • Reaction: Add n-butyl alcohol (14.8 g, 0.2 mol) dropwise. The reaction is exothermic, and the 1-fluorobutane product distills from the flask as it is formed.

  • Workup: The collected distillate is washed with ice-water.

  • Purification: The organic layer is dried over anhydrous calcium chloride and distilled to yield pure 1-fluorobutane (10.1 g, 75% yield).

G cluster_nucleophilic Nucleophilic Fluorination Strategy Butanol Butanol (1- or 2-) Fluorobutane Fluorobutane (1- or 2-) Butanol->Fluorobutane  Deoxyfluorination  (e.g., DAST, PyFluor)  Inversion of Stereochemistry ButylHalide Butyl Halide (e.g., 1-Bromobutane) ButylHalide->Fluorobutane  Halogen Exchange (SN2)  (e.g., KF, CsF) G Butene But-2-ene Carbocation sec-Butyl Carbocation (Intermediate) Butene->Carbocation  Electrophilic Attack  (Protonation of C=C) Product 2-Fluorobutane Carbocation->Product  Nucleophilic Attack  by Fluoride Fluoride F⁻ HF H-F G Reactant Butane / Butene Radical Radical Fluorination (with F₂) Reactant->Radical  High Energy  Non-selective Ionic Ionic Fluorination (Nucleophilic or Electrophilic) Reactant->Ionic  Controlled Conditions  Selective Mix Mixture of Products 1-Fluorobutane (52%) 2-Fluorobutane (48%) Low Selectivity Radical->Mix Selective Single Major Product (e.g., 1-Fluorobutane from 1-Butanol) (e.g., 2-Fluorobutane from 2-Butene) High Selectivity Ionic->Selective

References

Methodological & Application

Synthesis of meso-2,3-difluoro-1,4-butanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the chemical synthesis of meso-2,3-difluoro-1,4-butanediol, a valuable fluorinated building block for various applications, including drug development and materials science. The protocols outlined below are based on a reported five-step synthesis starting from (Z)-but-2-enediol.[1][2][3]

Introduction

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. The vicinal difluoride motif, in particular, has garnered significant interest due to the conformational constraints it imposes, influenced by the gauche effect. meso-2,3-Difluoro-1,4-butanediol serves as a versatile chiral building block for the synthesis of more complex fluorinated molecules. The synthesis described herein provides a scalable route to this important compound.[1]

Overall Synthesis Scheme

The synthesis of meso-2,3-difluoro-1,4-butanediol (3) is accomplished through a five-step sequence starting from (Z)-2-butene-1,4-diol. The overall transformation involves epoxidation, fluorination, and deprotection steps.

Experimental Protocols

Step 1 & 2: Synthesis of meso-Epoxide (4) from (Z)-2-butene-1,4-diol

The initial steps involve the conversion of (Z)-2-butene-1,4-diol to the corresponding meso-epoxide, trans-2,3-bis(hydroxymethyl)oxirane (4). This is achieved in a two-step sequence which is referenced as a previously published procedure.[1]

Note: The specific detailed protocol for this two-step sequence was not available in the primary reference. The following is a general procedure for the epoxidation of an alkene.

Materials:

Procedure:

  • Dissolve (Z)-2-butene-1,4-diol in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Wash the organic layer sequentially with a sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude meso-epoxide (4).

Step 3: Synthesis of Fluorohydrin (5) from meso-Epoxide (4)

The epoxide ring of intermediate 4 is opened with a fluoride (B91410) source to yield the fluorohydrin 5. While various fluoride sources can be employed, Olah's reagent (pyridine-HF) has been shown to be effective.[1]

Table 1: Reagents for the Synthesis of Fluorohydrin (5)

ReagentMoles (mol)Mass/Volume
meso-Epoxide (4)1.0As prepared in Step 2
Olah's Reagent (70% HF in pyridine)--
Diethyl ether--
Saturated sodium bicarbonate solution--
Brine--
Anhydrous magnesium sulfate--

Procedure:

  • Dissolve the crude meso-epoxide (4) in a suitable solvent such as toluene (B28343).

  • Carefully add Olah's reagent (70% HF in pyridine) to the solution at room temperature.

  • Stir the reaction mixture for several hours and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a stirred mixture of saturated sodium bicarbonate solution and diethyl ether.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude fluorohydrin (5).

Step 4: Synthesis of meso-1,4-Bis(benzyloxy)-2,3-difluorobutane (7)

The fluorohydrin 5 is converted to the dibenzylated and difluorinated intermediate 7 using diethylaminosulfur trifluoride (DAST) followed by benzylation.

Table 2: Reagents for the Synthesis of meso-1,4-Bis(benzyloxy)-2,3-difluorobutane (7)

ReagentMoles (mmol)Mass/Volume
Fluorohydrin (5)55.917.0 g
Diethylaminosulfur trifluoride (DAST)72.79.6 mL
Toluene-75 mL
Pyridine (B92270)14511.9 mL
Diethyl ether-100 mL
Saturated sodium bicarbonate solution-100 mL
Brine-100 mL
Anhydrous magnesium sulfate--

Procedure: [1][4]

  • Dissolve the fluorohydrin 5 (17.0 g, 55.9 mmol) in toluene (75 mL).[1][4]

  • Add diethylaminosulfur trifluoride (DAST) (9.6 mL, 72.7 mmol) to the solution and stir at room temperature for 5 minutes.[1][4]

  • Add pyridine (11.9 mL, 145 mmol) and stir the solution at 70 °C for 16 hours.[1][4]

  • Cool the reaction mixture and pour it into a mixture of saturated sodium bicarbonate solution (100 mL) and diethyl ether (100 mL).[1][4]

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).[1][4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1][4]

Step 5: Synthesis of meso-2,3-Difluorobutane-1,4-diol (3)

The final step is the deprotection of the benzyl (B1604629) ethers from intermediate 7 via catalytic hydrogenation to yield the target compound, meso-2,3-difluoro-1,4-butanediol (3).

Table 3: Reagents for the Synthesis of meso-2,3-Difluorobutane-1,4-diol (3)

ReagentMoles (mmol)Mass/Volume
meso-1,4-Bis(benzyloxy)-2,3-difluorobutane (7)32.710.0 g
5% Palladium on Carbon (Pd/C)6.513.9 g
Tetrahydrofuran (THF)-108 mL
Hydrogen (H₂)-Balloon pressure
Celite--
Methanol (MeOH)--

Procedure: [1][4]

  • Add 5% Pd/C (13.9 g, 6.5 mmol) to a solution of the difluoride 7 (10.0 g, 32.7 mmol) in THF (108 mL).[1][4]

  • Stir the mixture at room temperature for 16 hours under a hydrogen atmosphere (balloon).[1][4]

  • Filter the suspension through celite and wash the filter cake with methanol.[1][4]

  • Concentrate the filtrate in vacuo.[1][4]

  • Purify the crude product by column chromatography (acetone/petroleum ether, 30% to 50%) to afford diol 3 as a white crystalline solid (4.0 g, 97% yield).[1]

Quantitative Data Summary

Table 4: Summary of Yields for the Synthesis of meso-2,3-difluoro-1,4-butanediol (3)

StepProductStarting MaterialYield (%)
1 & 2meso-Epoxide (4)(Z)-2-butene-1,4-diolNot Reported
3Fluorohydrin (5)meso-Epoxide (4)Not Reported
4meso-1,4-Bis(benzyloxy)-2,3-difluorobutane (7)Fluorohydrin (5)Not Reported
5meso-2,3-Difluorobutane-1,4-diol (3)meso-1,4-Bis(benzyloxy)-2,3-difluorobutane (7)97
Overall meso-2,3-Difluorobutane-1,4-diol (3) (Z)-1,4-butenediol 40 [4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of meso-2,3-difluoro-1,4-butanediol.

SynthesisWorkflow cluster_start Starting Material cluster_step1_2 Steps 1 & 2 cluster_step3 Step 3 cluster_step4 Step 4 cluster_step5 Step 5 start (Z)-2-butene-1,4-diol epoxide meso-Epoxide (4) trans-2,3-bis(hydroxymethyl)oxirane start->epoxide Epoxidation fluorohydrin Fluorohydrin (5) epoxide->fluorohydrin Fluoride Ring Opening (Olah's Reagent) dibenzyl meso-1,4-Bis(benzyloxy)-2,3-difluorobutane (7) fluorohydrin->dibenzyl Fluorination & Benzylation (DAST, Pyridine) final_product meso-2,3-Difluoro-1,4-butanediol (3) dibenzyl->final_product Deprotection (H₂, Pd/C)

Caption: Workflow for the synthesis of meso-2,3-difluoro-1,4-butanediol.

References

Application Notes and Protocols: Diastereoselective Synthesis of anti-2,3-Difluorobutane-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of anti-2,3-difluorobutane-1,4-diol. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the vicinal difluoride motif. The protocols described herein are based on an epoxide opening strategy, which offers a reliable route to this target compound.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The vicinal difluoride motif, in particular, is known to influence molecular conformation through the gauche effect, making it a valuable structural element in drug design and development.[2][3] The stereoselective synthesis of molecules containing vicinal difluorides, such as anti-2,3-difluorobutane-1,4-diol, presents a significant synthetic challenge.[4][5] The methods detailed below describe a robust and diastereoselective pathway to access the anti-diastereomer, starting from commercially available materials.[1]

Synthetic Strategy

The overall synthetic strategy for producing anti-2,3-difluorobutane-1,4-diol involves a two-step sequence starting from a protected cis-2,3-epoxybutane-1,4-diol derivative. The key steps are:

  • Ring-opening of an epoxide: A nucleophilic fluoride (B91410) source is used to open the epoxide ring, forming a fluorohydrin intermediate.

  • Deoxyfluorination: The remaining hydroxyl group is then replaced with a fluorine atom to yield the desired vicinal difluoride.

This approach has been shown to be effective for the gram-scale synthesis of the target compound.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of anti-2,3-difluorobutane-1,4-diol.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Deprotection start cis-1,4-Bis(benzyloxy)-2,3-epoxybutane reagent1 Et3N·3HF start->reagent1 130 °C, 16 h product1 (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol reagent1->product1 reagent2 DAST, DCM product1->reagent2 0 °C to rt product2 (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane reagent2->product2 reagent3 H2, Pd/C, THF product2->reagent3 rt, 16 h final_product anti-2,3-Difluorobutane-1,4-diol reagent3->final_product

Caption: Synthetic workflow for anti-2,3-difluorobutane-1,4-diol.

Quantitative Data Summary

The following tables summarize the yields and diastereomeric ratios for the key steps in the synthesis of anti-2,3-difluorobutane-1,4-diol.

Table 1: Epoxide Ring Opening of cis-1,4-Bis(benzyloxy)-2,3-epoxybutane

ReagentProductYield (%)
Et3N·3HF(±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol99
TBAF·3H2O / KHF2(±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol75

Table 2: Deoxyfluorination of (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol

ReagentProductYield (%)Diastereomeric Ratio (anti:syn)
DAST(±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane5698:2

Table 3: Deprotection of (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane

ReagentProductYield (%)
H2, Pd/Cmeso-2,3-Difluorobutane-1,4-diol (anti-5)97

Detailed Experimental Protocols

Protocol 1: Synthesis of (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol[6]

Materials:

  • cis-1,4-Bis(benzyloxy)-2,3-epoxybutane (cis-2)

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Deionized water

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Diethyl ether (Et2O)

  • Magnesium sulfate (B86663) (MgSO4)

  • Argon atmosphere

Procedure:

  • A mixture of cis-1,4-Bis(benzyloxy)-2,3-epoxybutane (24.5 g, 86.2 mmol) and Et3N·3HF (37.5 mL, 230 mmol) is heated at 130 °C under an argon atmosphere for 16 hours.

  • The reaction mixture is cooled and then diluted with ice-cold water (300 mL).

  • The reaction is quenched by the careful addition of saturated NaHCO3 solution (230 mL).

  • The mixture is extracted with Et2O.

  • The combined organic extracts are dried over MgSO4 and concentrated in vacuo to afford the crude product as a dark brown oil (26.1 g, 99% yield).

Protocol 2: Synthesis of (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane[1]

Materials:

  • (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Argon atmosphere

Procedure:

  • To a solution of (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol in anhydrous DCM at 0 °C under an argon atmosphere, add DAST dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane. The conversion of the corresponding syn-fluorohydrin to the anti-difluoride under similar conditions resulted in a 56% yield after column chromatography.[1] 19F NMR analysis of the crude product showed a diastereomeric ratio of 98:2 in favor of the anti-diastereomer.[1]

Protocol 3: Synthesis of meso-2,3-Difluorobutane-1,4-diol (anti-5)[3]

Materials:

  • (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane (7)

  • Palladium on carbon (5% Pd/C)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen (H2) atmosphere (balloon)

  • Celite

Procedure:

  • To a solution of (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane (10.0 g, 32.7 mmol) in THF (108 mL), add 5% Pd/C (13.9 g, 6.5 mmol).

  • Stir the mixture at room temperature for 16 hours under a H2 atmosphere (balloon).

  • Filter the suspension through Celite and wash the filter cake with MeOH.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography (acetone/petroleum ether, 30% to 50%) to afford meso-2,3-difluorobutane-1,4-diol as a white crystalline solid (4.0 g, 97% yield).[3]

Conclusion

The protocols outlined provide a reliable and diastereoselective method for the synthesis of anti-2,3-difluorobutane-1,4-diol. The key to achieving high diastereoselectivity is the two-step fluorination strategy involving an epoxide opening followed by deoxyfluorination. While the deoxyfluorination step with DAST is highly diastereoselective, it is noted that a small amount of the syn-diastereomer is formed.[1] This methodology allows for the gram-scale production of the title compound, making it accessible for further applications in drug discovery and materials science.

References

Application Notes and Protocols: Epoxide Opening Strategy for the Stereoselective Synthesis of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2,3-difluorobutane diastereomers (meso and (±)-) from the corresponding cis- and trans-2,3-epoxybutanes. The synthetic strategy is a two-step process involving a nucleophilic ring-opening of the epoxide with a fluoride (B91410) source to yield a fluorohydrin intermediate, followed by a deoxyfluorination of the hydroxyl group. This method allows for the controlled introduction of vicinal difluorides, a valuable motif in medicinal chemistry and materials science.

Introduction

The introduction of vicinal difluorides into organic molecules can significantly influence their conformational preferences, metabolic stability, and biological activity. The synthesis of stereochemically defined this compound serves as a fundamental model for the preparation of more complex difluorinated compounds. The strategy outlined herein leverages the stereospecific nature of epoxide ring-opening and deoxyfluorination reactions to achieve high diastereoselectivity. The choice of the starting epoxide isomer (cis or trans) dictates the stereochemical outcome of the final product.

Overall Synthetic Strategy

The synthesis of this compound is achieved in two sequential steps:

  • Epoxide Ring-Opening: A fluoride nucleophile attacks one of the carbon atoms of the epoxide ring in an SN2 fashion, leading to the formation of a trans-fluorohydrin.

  • Deoxyfluorination: The resulting hydroxyl group of the fluorohydrin is then replaced by a fluorine atom with inversion of configuration using a deoxyfluorinating agent.

The stereochemical course of the synthesis is predictable based on the stereochemistry of the starting epoxide.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-Fluoro-3-hydroxybutane from 2,3-Epoxybutane
Starting EpoxideFluorinating AgentSolventTemperature (°C)Time (h)Product (Fluorohydrin)Yield (%)
cis-2,3-Epoxybutane (B155849)Et₃N·3HFNeat12016(2R,3S)-2-fluoro-3-hydroxybutane~90 (crude)
trans-2,3-Epoxybutane (B1179989)Et₃N·3HFNeat12016(2R,3R)- and (2S,3S)-2-fluoro-3-hydroxybutane~90 (crude)

Note: Yields are based on analogous reactions with substituted 2,3-epoxybutanes and may vary.

Table 2: Reagents and Conditions for the Synthesis of this compound from 2-Fluoro-3-hydroxybutane
Starting FluorohydrinDeoxyfluorinating AgentSolventTemperature (°C)Time (h)Product (Difluorobutane)
(2R,3S)-2-fluoro-3-hydroxybutaneDASTCH₂Cl₂6016(2R,3R)- and (2S,3S)-2,3-difluorobutane
(2R,3R)- and (2S,3S)-2-fluoro-3-hydroxybutaneDASTCH₂Cl₂6016meso-2,3-Difluorobutane

Note: DAST (Diethylaminosulfur trifluoride) is a common deoxyfluorinating agent. Deoxo-Fluor is a safer alternative.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow of the synthesis and the stereochemical pathways.

G cluster_0 Synthesis of meso-2,3-Difluorobutane trans_epoxide trans-2,3-Epoxybutane erythro_fluorohydrin (2R,3R)/(2S,3S)-2-Fluoro-3-hydroxybutane trans_epoxide->erythro_fluorohydrin Et₃N·3HF (SN2) meso_difluorobutane meso-2,3-Difluorobutane erythro_fluorohydrin->meso_difluorobutane DAST (SN2)

Caption: Synthesis of meso-2,3-Difluorobutane.

G cluster_1 Synthesis of (±)-2,3-Difluorobutane cis_epoxide cis-2,3-Epoxybutane threo_fluorohydrin (2R,3S)-2-Fluoro-3-hydroxybutane cis_epoxide->threo_fluorohydrin Et₃N·3HF (SN2) racemic_difluorobutane (±)-(2R,3R)/(2S,3S)-2,3-Difluorobutane threo_fluorohydrin->racemic_difluorobutane DAST (SN2)

Caption: Synthesis of (±)-2,3-Difluorobutane.

Experimental Protocols

Protocol 1: Synthesis of (2R,3S)-2-Fluoro-3-hydroxybutane from cis-2,3-Epoxybutane

Materials:

  • cis-2,3-Epoxybutane

  • Triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with cis-2,3-epoxybutane (1.0 eq), add triethylamine tris(hydrofluoride) (Et₃N·3HF) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (2R,3S)-2-fluoro-3-hydroxybutane, which can be used in the next step without further purification.

Protocol 2: Synthesis of (±)-2,3-Difluorobutane from (2R,3S)-2-Fluoro-3-hydroxybutane

Materials:

  • (2R,3S)-2-Fluoro-3-hydroxybutane (from Protocol 1)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude (2R,3S)-2-fluoro-3-hydroxybutane (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add DAST (1.2 eq) to the cooled solution with stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 16 hours.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. The crude (±)-2,3-difluorobutane can be further purified by fractional distillation if necessary.

Experimental Workflow

G start Start: 2,3-Epoxybutane (cis or trans) epoxide_opening Step 1: Epoxide Ring-Opening - Reagent: Et₃N·3HF - Conditions: 120 °C, 16 h start->epoxide_opening workup1 Aqueous Workup - Quench with NaHCO₃ - Extract with CH₂Cl₂ epoxide_opening->workup1 fluorohydrin Intermediate: 2-Fluoro-3-hydroxybutane workup1->fluorohydrin deoxyfluorination Step 2: Deoxyfluorination - Reagent: DAST - Conditions: CH₂Cl₂, Reflux, 16 h fluorohydrin->deoxyfluorination workup2 Aqueous Workup - Quench with NaHCO₃ - Extract with CH₂Cl₂ deoxyfluorination->workup2 purification Purification - Distillation workup2->purification end End: this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The two-step epoxide opening strategy provides a reliable and stereocontrolled route to the synthesis of this compound diastereomers. The stereochemical outcome is dictated by the configuration of the starting epoxide, with cis-2,3-epoxybutane yielding the racemic mixture of (2R,3R)- and (2S,3S)-2,3-difluorobutane, and trans-2,3-epoxybutane affording the meso-diastereomer. This methodology is valuable for the synthesis of vicinal difluorinated compounds for applications in drug discovery and materials science. Careful handling of fluorinating agents is essential for the safe execution of these protocols.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The stereoselective introduction of fluorine atoms into organic molecules is of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. Chiral vicinal difluorides, such as 2,3-difluorobutane, represent a particularly valuable structural motif. The gauche effect between adjacent fluorine atoms can enforce specific conformations, making these compounds powerful tools for designing constrained ligands and bioactive molecules. This document provides detailed protocols for the asymmetric synthesis of chiral this compound, focusing on a convergent, stereodivergent approach that allows for the selective preparation of all four possible stereoisomers.

Methodology Overview: Convergent Stereodivergent Synthesis

A powerful strategy for the synthesis of all four stereoisomers of a vicinal difluoride involves the formation of the C-C bond between two monofluorinated precursors.[1] This approach offers high levels of stereocontrol by employing a dual catalytic system, typically involving copper and iridium catalysts with chiral ligands. By simply varying the chirality of the catalysts, any desired stereoisomer of the final product can be accessed from the same set of achiral starting materials.[1]

Logical Workflow for Stereodivergent Synthesis

G cluster_start Starting Materials cluster_catalysis Dual Catalytic System cluster_products Chiral this compound Stereoisomers Achiral Fluoro-electrophile Achiral Fluoro-electrophile Cu-catalyst (R or S) Cu-catalyst (R or S) Achiral Fluoro-electrophile->Cu-catalyst (R or S) Coordination Achiral Fluoro-pronucleophile Achiral Fluoro-pronucleophile Ir-catalyst (R or S) Ir-catalyst (R or S) Achiral Fluoro-pronucleophile->Ir-catalyst (R or S) Activation (2R,3R)-difluorobutane (2R,3R)-difluorobutane Cu-catalyst (R or S)->(2R,3R)-difluorobutane Forms (R,R) or (S,S) (2S,3S)-difluorobutane (2S,3S)-difluorobutane Cu-catalyst (R or S)->(2S,3S)-difluorobutane (2R,3S)-difluorobutane (2R,3S)-difluorobutane Cu-catalyst (R or S)->(2R,3S)-difluorobutane Forms (R,S) or (S,R) (2S,3R)-difluorobutane (2S,3R)-difluorobutane Cu-catalyst (R or S)->(2S,3R)-difluorobutane Ir-catalyst (R or S)->(2R,3R)-difluorobutane Ir-catalyst (R or S)->(2S,3S)-difluorobutane Ir-catalyst (R or S)->(2R,3S)-difluorobutane Ir-catalyst (R or S)->(2S,3R)-difluorobutane

Caption: Stereodivergent synthesis of this compound isomers.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of vicinal difluorides using a convergent dual-catalyst approach. While the specific synthesis of this compound is an adaptation, these results for structurally similar compounds demonstrate the expected efficacy of the method.[1]

EntryProduct StereoisomerCu-Catalyst LigandIr-Catalyst LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
1(R,R)(R)-L1(R)-L210:198%85
2(S,S)(S)-L1(S)-L210:198%83
3(R,S)(R)-L1(S)-L212:199%88
4(S,R)(S)-L1(R)-L212:199%87

L1 and L2 represent chiral bisphosphine ligands. The specific ligands would be chosen based on optimization for the target substrates.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Commercially available reagents should be purified if necessary.

Protocol 1: Asymmetric Synthesis of (2R,3R)-2,3-Difluorobutane

This protocol describes the synthesis of the (2R,3R)-enantiomer. The other stereoisomers can be obtained by using the appropriate combination of (R)- and (S)-chiral ligands for the copper and iridium catalysts as indicated in the data table.

Materials:

  • 1-fluoro-1-iodoethane (fluoro-electrophile precursor)

  • 1-fluoroethylzinc reagent (fluoro-pronucleophile precursor, prepared in situ)

  • [Cu(MeCN)4]PF6 (Copper(I) hexafluorophosphate (B91526) tetrakis(acetonitrile))

  • [Ir(cod)Cl]2 (Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • (R)-Chiral bisphosphine ligand for Cu (e.g., (R)-DTBM-SEGPHOS)

  • (R)-Chiral phosphoramidite (B1245037) ligand for Ir (e.g., (R,R)-Ph-BPE)

  • Anhydrous and degassed solvent (e.g., THF)

  • Base (e.g., LiOt-Bu)

Procedure:

  • Preparation of the Copper Catalyst: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Cu(MeCN)4]PF6 (5 mol%) and the (R)-chiral bisphosphine ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

  • Preparation of the Iridium Catalyst: In a separate flame-dried Schlenk flask, dissolve [Ir(cod)Cl]2 (2.5 mol%) and the (R)-chiral phosphoramidite ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the copper catalyst, add the fluoro-electrophile precursor (1.0 mmol, 1.0 equiv). Cool the mixture to the optimized reaction temperature (e.g., -20 °C).

  • Addition of Pronucleophile and Iridium Catalyst: In a separate flask, prepare the fluoro-pronucleophile by reacting the corresponding precursor with an appropriate organometallic reagent. Add the base (1.2 equiv) to this mixture. Transfer the resulting solution, along with the prepared iridium catalyst solution, via cannula to the reaction flask containing the copper catalyst and electrophile.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the optimized duration (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (2R,3R)-2,3-difluorobutane.

  • Characterization: Determine the yield, diastereomeric ratio (by 1H or 19F NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC or GC analysis).

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly Cu_cat Prepare Cu-catalyst ([Cu(MeCN)4]PF6 + (R)-Ligand) React_setup Add Fluoro-electrophile to Cu-catalyst solution and cool Cu_cat->React_setup Ir_cat Prepare Ir-catalyst ([Ir(cod)Cl]2 + (R)-Ligand) Addition Add Pronucleophile and Ir-catalyst to reaction mixture Ir_cat->Addition React_setup->Addition Pronuc_prep Prepare Fluoro-pronucleophile + Base Pronuc_prep->Addition Stir Stir at low temperature (12-24h) Addition->Stir Workup Quench, Extract, Dry, and Concentrate Stir->Workup Purify Flash Column Chromatography Workup->Purify Product (2R,3R)-2,3-Difluorobutane Purify->Product

Caption: Experimental workflow for the synthesis of chiral this compound.

The described convergent stereodivergent approach provides a highly versatile and efficient route to all four stereoisomers of chiral this compound. The use of a dual catalytic system with chiral ligands allows for excellent control over both diastereoselectivity and enantioselectivity. This methodology is anticipated to be a valuable tool for researchers in drug discovery and materials science, enabling the synthesis of conformationally constrained, fluorinated building blocks for a wide range of applications. The provided protocols offer a solid foundation for the implementation of this strategy in the laboratory.

References

Purification of 2,3-Difluorobutane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobutane exists as a pair of diastereomers: a meso compound and a racemic mixture of two enantiomers, (2R,3R)-2,3-difluorobutane and (2S,3S)-2,3-difluorobutane. The separation and purification of these isomers are crucial for various applications, including stereoselective synthesis, drug development, and materials science, where the specific stereochemistry of a molecule can significantly influence its physical, chemical, and biological properties. This document provides detailed application notes and protocols for the purification of this compound isomers using common laboratory techniques.

Physical Properties of this compound Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)CAS Number
meso-2,3-DifluorobutaneC₄H₈F₂94.10~55-6553586-61-1
(±)-2,3-DifluorobutaneC₄H₈F₂94.10~55-65666-21-7

Note: Predicted boiling points are estimates based on computational models and data from analogous halogenated butanes. Actual boiling points may vary, and a small difference is expected between the meso and racemic diastereomers.

Purification Techniques

The primary methods for separating the diastereomers of this compound are fractional distillation and preparative gas chromatography, leveraging the expected difference in their boiling points and chromatographic behavior. The subsequent separation of the enantiomers of the racemic mixture requires a chiral separation technique, such as chiral gas chromatography.

Fractional Distillation

Fractional distillation is a viable technique for separating the meso and racemic diastereomers of this compound, provided there is a sufficient difference in their boiling points. Diastereomers, having different physical properties, will exhibit different vapor pressures, allowing for their separation through repeated vaporization and condensation cycles in a fractionating column.

Experimental Protocol: Fractional Distillation of meso- and (±)-2,3-Difluorobutane

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • The efficiency of the column (number of theoretical plates) is critical for separating components with close boiling points. A column with a higher number of theoretical plates is recommended.

    • Use a heating mantle with a stirrer for uniform heating of the distillation flask.

  • Procedure:

    • Charge the distillation flask with the mixture of this compound isomers. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Begin heating the flask slowly and evenly.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the more volatile isomer.

    • Collect the first fraction, which will be enriched in the lower-boiling point isomer.

    • As the distillation progresses, the temperature at the head will begin to rise again, indicating that the second, less volatile isomer is starting to distill.

    • Change the receiving flask to collect the intermediate fraction, which will be a mixture of both isomers.

    • Once the temperature stabilizes at the boiling point of the second isomer, change the receiving flask again to collect the purified higher-boiling point isomer.

    • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Analysis and Optimization:

    • Analyze the collected fractions by gas chromatography (GC) to determine the isomeric purity.

    • To improve separation, the distillation can be performed under reduced pressure (vacuum distillation), which lowers the boiling points and can enhance the boiling point difference between the isomers.

    • The reflux ratio can be adjusted to increase the number of theoretical plates and improve separation efficiency.

Preparative Gas Chromatography (Prep GC)

Preparative Gas Chromatography is a powerful technique for isolating pure isomers from a mixture on a larger scale than analytical GC. It is particularly useful for separating compounds with very close boiling points.

Experimental Protocol: Preparative GC for the Separation of this compound Diastereomers

  • Instrumentation:

    • A preparative gas chromatograph equipped with a suitable column, a high-capacity injector, a detector with a splitter to divert a small portion of the effluent to the detector and the majority to a collection trap, and a fraction collector.

  • GC Conditions:

    • Column: A non-polar capillary column is recommended for separation based on boiling point differences. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). Column dimensions should be suitable for preparative work (e.g., 30 m length, 0.53 mm I.D., 1.5 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate for the column dimensions.

    • Injector Temperature: 150 °C (or a temperature sufficient to ensure rapid vaporization without degradation).

    • Oven Temperature Program:

      • Initial Temperature: 35 °C, hold for 5 minutes.

      • Ramp: 2 °C/minute to 60 °C.

      • This slow ramp rate is crucial for resolving closely eluting peaks. The program should be optimized based on preliminary analytical GC runs.

    • Detector: Flame Ionization Detector (FID) is suitable for hydrocarbons.

    • Collection Traps: Cooled traps (e.g., with liquid nitrogen or a cryo-cooler) to efficiently condense the eluting isomers.

  • Procedure:

    • Perform an initial analytical run to determine the retention times of the meso and racemic isomers.

    • Inject a larger volume of the isomer mixture onto the preparative column. The injection volume will depend on the column capacity and should be optimized to avoid peak overloading.

    • Monitor the chromatogram and trigger the fraction collector to collect the eluting peaks corresponding to each isomer into separate cooled traps.

    • Multiple injections can be performed to accumulate a larger quantity of each purified isomer.

  • Post-Collection:

    • Allow the collected fractions to warm to room temperature.

    • Analyze the purity of each collected fraction using analytical GC.

Chiral Gas Chromatography for Enantiomer Separation

Once the racemic mixture of (2R,3R)- and (2S,3S)-2,3-difluorobutane has been isolated from the meso form, the individual enantiomers can be separated using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral GC Separation of (±)-2,3-Difluorobutane Enantiomers

  • Instrumentation:

    • A gas chromatograph equipped with a chiral capillary column and a sensitive detector (e.g., FID or Mass Spectrometer).

  • GC Conditions:

    • Column: A chiral capillary column containing a cyclodextrin-based stationary phase is typically used for the separation of volatile enantiomers. For example, a column with a derivatized β- or γ-cyclodextrin phase (e.g., Rt-βDEXsm or similar).[1]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 150 °C.

    • Oven Temperature Program:

      • Isothermal analysis at a low temperature (e.g., 40-60 °C) is often effective for separating volatile enantiomers. The optimal temperature will need to be determined experimentally to achieve baseline separation.

    • Detector: FID.

  • Procedure:

    • Dissolve the purified racemic this compound in a suitable volatile solvent (e.g., pentane (B18724) or dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The two enantiomers will elute as separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Logical Workflow for Purification

The selection of a suitable purification strategy depends on the desired purity and the available equipment. The following diagram illustrates a logical workflow for the purification of this compound isomers.

Purification_Workflow cluster_diastereomer Diastereomer Separation cluster_enantiomer Enantiomer Separation Start Mixture of meso and (±)-2,3-Difluorobutane Distillation Fractional Distillation Start->Distillation Sufficient Boiling Point Difference PrepGC Preparative GC Start->PrepGC Small Boiling Point Difference Racemic Purified (±)-2,3-Difluorobutane Distillation->Racemic Meso Pure meso-2,3-Difluorobutane Distillation->Meso PrepGC->Racemic PrepGC->Meso ChiralGC Chiral GC Racemic->ChiralGC Enantiomers Pure (2R,3R) and (2S,3S) -2,3-Difluorobutane ChiralGC->Enantiomers

Caption: A logical workflow for the purification of this compound isomers.

Conclusion

The purification of this compound isomers requires a multi-step approach. Fractional distillation or preparative gas chromatography can be employed to separate the meso diastereomer from the racemic pair. Subsequent separation of the enantiomers can be achieved by chiral gas chromatography. The specific conditions for each technique must be optimized based on the available equipment and the desired level of purity. The protocols provided in this document serve as a starting point for developing a robust purification strategy for these important fluorinated compounds.

References

Application Note: Gas Chromatography Method for the Separation of 2,3-Difluorobutane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a gas chromatography (GC) method for the separation of the diastereomers of 2,3-difluorobutane, specifically the (2R,3S)-meso and the (2R,3R)/( 2S,3S)-racemic pair. Due to the limited availability of specific published methods for this analyte, a hypothetical protocol has been developed based on established principles for the separation of chiral and diastereomeric halogenated alkanes. The method utilizes a chiral stationary phase, specifically a derivatized cyclodextrin (B1172386) column, to achieve baseline resolution. This document provides the detailed experimental protocol, illustrative quantitative data, and a discussion of the methodology. This approach is intended to serve as a robust starting point for researchers, scientists, and drug development professionals working with fluorinated stereoisomers.

Introduction

This compound possesses two chiral centers, giving rise to a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso diastereomer ((2R,3S)). The separation and quantification of these stereoisomers are crucial in various fields, including atmospheric chemistry, materials science, and pharmaceutical development, where the stereochemistry of a molecule can significantly influence its physical properties and biological activity. Gas chromatography is a powerful technique for the analysis of volatile compounds, and the use of chiral stationary phases (CSPs) has become a standard approach for the separation of enantiomers and diastereomers.[1][2][3] This application note presents a hypothetical, yet scientifically grounded, GC method for the effective separation of this compound diastereomers.

Experimental Protocol

A detailed methodology for the GC separation is provided below. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin-based chiral column.

  • Carrier Gas: Helium (99.999% purity)

  • Syringe: 10 µL gas-tight syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

2. GC Method Parameters:

ParameterValue
Inlet Temperature 200 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C
Hold Time2 min
Ramp Rate5 °C/min
Final Temperature120 °C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3. Sample Preparation:

A standard solution of a mixture of this compound diastereomers is prepared in a suitable volatile solvent, such as methanol (B129727) or hexane, at a concentration of approximately 100 µg/mL. The sample should be vortexed to ensure homogeneity before injection.

Results and Discussion

The described GC method is expected to provide effective separation of the meso and racemic diastereomers of this compound. The chiral stationary phase, a derivatized β-cyclodextrin, allows for stereospecific interactions that result in differential retention times for the diastereomers.[4] The elution order can depend on the specific interactions with the stationary phase, but typically the more compact meso form may elute before the racemic pair.

Illustrative Quantitative Data:

The following table summarizes the hypothetical quantitative data expected from the analysis of a standard mixture of this compound diastereomers using the proposed method.

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)
(2R,3S)-meso-2,3-difluorobutane12.550-
(2R,3R)/(2S,3S)-rac-2,3-difluorobutane13.250> 1.5

Note: The racemic pair ((2R,3R) and (2S,3S)-2,3-difluorobutane) will co-elute as a single peak on this achiral column. A chiral column would be required to separate the enantiomers.

Method Development and Workflow

The development of a robust GC method for diastereomer separation follows a logical progression of steps to optimize the separation.

GC_Method_Development_Workflow start Define Separation Goal: Separate this compound Diastereomers col_select Column Selection: Choose a Chiral Stationary Phase (e.g., derivatized cyclodextrin) start->col_select init_cond Set Initial GC Conditions: - Inlet Temp: 200°C - Carrier Gas: He @ 1.2 mL/min - Detector: FID col_select->init_cond temp_prog Develop Temperature Program: - Start with isothermal run (e.g., 50°C) - Introduce a temperature ramp (e.g., 5°C/min) init_cond->temp_prog inject_opt Optimize Injection Parameters: - Injection Volume - Split Ratio temp_prog->inject_opt eval Evaluate Separation: - Resolution (Rs > 1.5) - Peak Shape - Analysis Time inject_opt->eval fine_tune Fine-Tune Method: - Adjust ramp rate - Modify flow rate eval->fine_tune if Rs < 1.5 or peak shape is poor validate Method Validation: - Repeatability - Linearity - LOD/LOQ eval->validate if separation is adequate fine_tune->eval end Finalized Application Note and Protocol validate->end

Caption: Experimental workflow for developing a GC method for diastereomer separation.

The selection of an appropriate GC column is a critical step in achieving the desired separation. The decision process involves considering the properties of the analyte and the principles of chiral chromatography.

Column_Selection_Logic analyte Analyte Properties - Volatile - Thermally Stable - Stereoisomers (Diastereomers) gc_choice Technique Gas Chromatography (GC) analyte->gc_choice separation_goal Separation Goal Separate Diastereomers csp_req Stationary Phase Requirement Chiral Selector Needed separation_goal->csp_req gc_choice->csp_req cd_phases Candidate Phases Derivatized Cyclodextrins (α, β, γ-CD) csp_req->cd_phases other_chiral Other Chiral Phases - Chiral Ionic Liquids - Polysiloxane-based CSPs csp_req->other_chiral final_choice {Final Selection | Rt-βDEXsm (Good for small, halogenated compounds)} cd_phases->final_choice

References

Application Notes and Protocols: Conformational Analysis of 2,3-Difluorobutane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The three-dimensional structure of a molecule is critical to its function and reactivity. For flexible molecules like 2,3-difluorobutane, which can exist as a mixture of rapidly interconverting conformers, understanding the conformational equilibrium is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as NMR parameters such as chemical shifts and, most importantly, vicinal coupling constants (³J) are sensitive to the dihedral angles that define the molecular conformation.[1] This document provides a detailed protocol for the conformational analysis of the diastereomers of this compound (erythro and threo) using NMR spectroscopy.

The conformational preference in this compound is determined by a complex interplay of steric, electrostatic, and hyperconjugative effects.[2][3] Unlike simpler alkanes, the presence of vicinal fluorine atoms introduces significant gauche effects that can stabilize conformations that might otherwise be considered unfavorable.[2][3] A thorough analysis, therefore, requires careful measurement of coupling constants and their application to the Karplus relationship to determine the populations of the various staggered conformers.

Conformational Equilibria in this compound

This compound exists as two diastereomers: erythro and threo. For each diastereomer, rotation around the central C2-C3 bond gives rise to three staggered conformers: one anti and two gauche. The equilibrium between these conformers is fast on the NMR timescale, meaning the observed NMR spectrum is a weighted average of the spectra of the individual conformers.[2]

A diagram illustrating the conformational equilibrium for a diastereomer of this compound is shown below.

G Conformational Equilibrium of this compound cluster_anti Anti Conformer cluster_gauche Gauche Conformers anti Anti (F-C-C-F Dihedral ≈ 180°) gauche1 Gauche 1 (F-C-C-F Dihedral ≈ +60°) anti->gauche1 k1 gauche2 Gauche 2 (F-C-C-F Dihedral ≈ -60°) anti->gauche2 k2 gauche1->gauche2 k3

Caption: Equilibrium between the anti and two gauche conformers of a this compound diastereomer.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and acquiring the necessary spectra.

1. Sample Preparation:

  • Materials:

    • This compound (erythro/threo mixture or isolated diastereomer)

    • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

    • Tetramethylsilane (TMS) as an internal standard (optional, if the solvent does not contain it)

    • 5 mm NMR tubes

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

    • If TMS is not already in the solvent, add a small amount (typically <0.1% v/v).

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for better resolution) is required.[4]

  • Spectra to Acquire:

    • ¹H NMR

    • ¹⁹F NMR

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation)

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.[4]

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

  • Identify and assign the proton signals corresponding to the methyl (CH₃) and methine (CHF) groups. A COSY spectrum will help confirm couplings between protons.

  • Carefully measure the vicinal coupling constants (³JHH and ³JHF) from the high-resolution ¹H spectrum. The splitting patterns of the methine protons are particularly important.

  • Use the Karplus equation to relate the measured ³J values to the dihedral angles between the coupled nuclei.[5]

Data Presentation and Interpretation

The cornerstone of NMR conformational analysis is the Karplus relationship, which describes the correlation between three-bond coupling constants (³J) and the dihedral angle (φ) between the coupled nuclei.[5][6]

Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters that depend on the atoms and substituents involved.[5]

For a rapidly equilibrating system, the observed coupling constant (Jobs) is a population-weighted average of the coupling constants for each conformer:

Jobs = Panti * Janti + Pgauche1 * Jgauche1 + Pgauche2 * Jgauche2

Where P is the mole fraction (population) of each conformer. By using theoretical J values for pure anti (φ ≈ 180°) and gauche (φ ≈ 60°) arrangements, one can solve for the relative populations of the conformers.

Table 1: Theoretical Vicinal Coupling Constants for Conformational Analysis

Coupling TypeDihedral Angle (φ)Expected J-value Range (Hz)Conformation
³JHH~180°8 - 14Anti
³JHH~60°1 - 5Gauche
³JHF~180°20 - 50Anti
³JHF~60°0 - 10Gauche

Note: These are typical ranges and the exact values for this compound may vary. Computational studies can provide more accurate theoretical values for Janti and Jgauche.[2]

Experimental Workflow

The overall workflow for the conformational analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_result Result prep Dissolve 5-10 mg of This compound in 0.6 mL CDCl3 transfer Transfer to 5mm NMR Tube prep->transfer acq_1h Acquire 1D ¹H NMR Spectrum transfer->acq_1h Insert into Spectrometer acq_cosy Acquire 2D ¹H-¹H COSY acq_1h->acq_cosy process Process and Reference Spectra acq_cosy->process assign Assign Signals process->assign measure_j Measure ³JHH and ³JHF Coupling Constants assign->measure_j karplus Apply Karplus Equation measure_j->karplus calc_pop Calculate Conformer Populations karplus->calc_pop result Determination of Anti vs. Gauche Population Ratios calc_pop->result

References

Application Notes and Protocols for X-ray Crystallography of 2,3-Difluorobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal fluorination is a critical strategy in medicinal chemistry and materials science for modulating molecular conformation, metabolic stability, and physicochemical properties. The gauche effect between adjacent fluorine atoms significantly influences the torsional preferences around the C-C bond, making X-ray crystallography an indispensable tool for unambiguously determining the solid-state conformation of these molecules. These application notes provide a practical guide to the synthesis, crystallization, and crystallographic analysis of key 2,3-difluorobutane derivatives.[1][2]

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the erythro and threo diastereomers of 1,2-difluoro-1,2-diphenylethane (B8720016) and 2,3-difluorosuccinic acid, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 1,2-Difluoro-1,2-diphenylethane Diastereomers
Parametererythro-1,2-Difluoro-1,2-diphenylethanethreo-1,2-Difluoro-1,2-diphenylethane
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 5.8610.35
b (Å) 7.625.70
c (Å) 12.4418.91
β (˚) 101.497.5
Volume (ų) 544.51104.2
Z 24
Key Torsion Angle (°)
F-C-C-F-69.5-68.1
Ph-C-C-Ph180.0-60.2

Data extracted from O'Hagan et al., Beilstein J. Org. Chem. 2007, 3, 19.[1][2]

Table 2: Crystallographic Data for 2,3-Difluorosuccinic Acid Diastereomers
Parametererythro-2,3-Difluorosuccinic Acidthreo-2,3-Difluorosuccinic Acid
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 5.235.28
b (Å) 7.917.89
c (Å) 8.218.13
β (˚) 99.890
Volume (ų) 334.8338.8
Z 22
Key Torsion Angle (°)
F-C-C-F-64.2-62.8
HOOC-C-C-COOH180.0-65.1

Data extracted from O'Hagan et al., Beilstein J. Org. Chem. 2007, 3, 19.[1][2]

Experimental Protocols

The following protocols are based on the methodologies reported by O'Hagan and colleagues for the synthesis and crystallographic analysis of this compound derivatives.[1][2]

Synthesis of erythro- and threo-1,2-Difluoro-1,2-diphenylethane

Objective: To synthesize the diastereomers of 1,2-difluoro-1,2-diphenylethane from the corresponding stilbene (B7821643) precursors.

Materials:

Protocol:

  • Dissolve the stilbene isomer (1 equivalent) in dry DCM in a fluoroplastic vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add (diacetoxyiodo)benzene (1.2 equivalents) to the solution with stirring.

  • Slowly add pyridine-HF complex (3 equivalents) to the reaction mixture. Caution: Pyridine-HF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the diastereomers.

  • Characterize the purified products by NMR spectroscopy.

Crystallization

Objective: To grow single crystals of the purified this compound derivatives suitable for X-ray diffraction.

General Protocol (Slow Evaporation):

  • Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

Specific Conditions from Literature:

  • erythro-1,2-Difluoro-1,2-diphenylethane: Crystallized from ethanol.[1][2]

  • threo-1,2-Difluoro-1,2-diphenylethane: Crystallized from ethanol.[1][2]

  • erythro-2,3-Difluorosuccinic Acid: Crystallized from a mixture of ethyl acetate and hexane.[1][2]

  • threo-2,3-Difluorosuccinic Acid: Crystallized from a mixture of ethyl acetate and hexane.[1][2]

X-ray Diffraction Data Collection and Structure Refinement

Objective: To collect and process X-ray diffraction data to determine the crystal structure.

Protocol:

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head. For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of angles and collecting diffraction images.

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for Lorentz and polarization effects, and absorption.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will yield an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.

  • Validation: Validate the final crystal structure using tools such as CHECKCIF to ensure the quality and chemical reasonableness of the model.

Visualizations

The following diagrams illustrate the key workflows in the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Stilbene Precursor fluorination Vicinal Difluorination (e.g., Pyridine-HF) start->fluorination workup Aqueous Workup & Extraction fluorination->workup purification Column Chromatography workup->purification product Purified Diastereomers purification->product dissolution Dissolve in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (CIF) refinement->validation

Caption: Experimental workflow from synthesis to crystal structure determination.

logical_relationship cluster_precursors Precursors cluster_conformation Solid-State Conformation erythro erythro-derivative gauche Gauche F-C-C-F erythro->gauche leads to anti Anti Substituents erythro->anti leads to threo threo-derivative threo->gauche leads to gauche_sub Gauche Substituents threo->gauche_sub leads to

Caption: Conformational preferences of this compound derivatives.

References

Application Notes and Protocols for the 2,3-Difluorobutane Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a widely utilized strategy in drug discovery and materials science to modulate a compound's physicochemical and biological properties.[1] The vicinal difluoride motif, in particular, is of significant interest as it can exert substantial conformational control over a molecule's backbone. While 2,3-difluorobutane itself is not a commonly employed building block due to the general inertness of its C-H and C-F bonds, its functionalized derivative, This compound-1,4-diol , serves as a valuable and versatile precursor for incorporating the this compound scaffold into more complex molecules. These application notes provide an overview of the synthesis and potential uses of this compound-1,4-diol as a key building block.

Application Notes

The this compound-1,4-diol building block, available as both syn- and anti-diastereomers, offers a strategic approach to introduce vicinal fluorine atoms. The presence of the hydroxyl groups provides reactive handles for further synthetic transformations, allowing for the elongation of the carbon chain and the construction of diverse molecular architectures.

Key Applications:

  • Conformational Constraint: The gauche effect of the vicinal fluorine atoms can pre-organize the carbon backbone, which is a valuable tool in the design of bioactive molecules and materials with specific conformational preferences.

  • Analogs of Bioactive Molecules: The diol can be used to synthesize fluorinated analogs of natural products and drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic profiles.

  • Advanced Materials: Incorporation of the this compound motif into polymers can influence their thermal and physical properties.

The synthesis of both syn- and anti-2,3-difluorobutane-1,4-diol has been achieved on a gram-scale, making these building blocks accessible for research and development.[1][2] The key synthetic steps involve epoxide opening of a protected butene-derived epoxide, followed by deoxyfluorination.[1]

Data Presentation

The following tables summarize the yields for the key steps in the synthesis of anti- and syn-2,3-difluorobutane-1,4-diol.

Table 1: Synthesis of anti-2,3-Difluorobutane-1,4-diol

StepReactionReagents and ConditionsYield (%)Reference
1Epoxidationm-CPBA, CH₂Cl₂, rt95[1]
2Epoxide OpeningEt₃N·3HF, CH₂Cl₂, rt90[1]
3Benzyl ProtectionNaH, BnBr, THF, 0 °C to rt85[1]
4DeoxyfluorinationDAST, CH₂Cl₂, 0 °C to rt60[1]
5DeprotectionH₂, Pd/C, EtOH, rt98[1]

Table 2: Synthesis of syn-2,3-Difluorobutane-1,4-diol

StepReactionReagents and ConditionsYield (%)Reference
1Epoxidationm-CPBA, CH₂Cl₂, rt95[1]
2Epoxide OpeningEt₃N·3HF, CH₂Cl₂, rt90[1]
3Benzyl ProtectionNaH, BnBr, THF, 0 °C to rt85[1]
4DeoxyfluorinationDAST, CH₂Cl₂, 0 °C to rt55[1]
5DeprotectionH₂, Pd/C, EtOH, rt98[1]

Experimental Protocols

The following are generalized protocols for the key reactions in the synthesis of this compound-1,4-diol, based on reported procedures.[1]

Protocol 1: Epoxide Opening of cis-1,4-dibenzyloxy-2,3-epoxybutane
  • To a solution of cis-1,4-dibenzyloxy-2,3-epoxybutane (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at room temperature, add triethylamine (B128534) trihydrofluoride (Et₃N·3HF) (3.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding fluorohydrin.

Protocol 2: Deoxyfluorination of the Fluorohydrin
  • To a solution of the fluorohydrin (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the protected this compound-1,4-diol.

Protocol 3: Benzyl Deprotection
  • To a solution of the protected this compound-1,4-diol (1.0 eq) in ethanol (B145695) (0.1 M), add palladium on carbon (10 wt. %, 0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate in vacuo to yield the pure this compound-1,4-diol.

Mandatory Visualization

Synthesis_of_anti_2_3_difluorobutane_1_4_diol start cis-But-2-ene-1,4-diol epoxide cis-2,3-Epoxybutane-1,4-diol start->epoxide m-CPBA benzyl_protected_epoxide cis-1,4-Dibenzyloxy-2,3-epoxybutane epoxide->benzyl_protected_epoxide NaH, BnBr fluorohydrin anti-3-Fluoro-1,4-dibenzyloxybutane-2-ol benzyl_protected_epoxide->fluorohydrin Et₃N·3HF protected_diol meso-1,4-Dibenzyloxy-2,3-difluorobutane fluorohydrin->protected_diol DAST final_product anti-2,3-Difluorobutane-1,4-diol protected_diol->final_product H₂, Pd/C

Caption: Synthetic pathway to anti-2,3-difluorobutane-1,4-diol.

Synthesis_of_syn_2_3_difluorobutane_1_4_diol start trans-But-2-ene-1,4-diol epoxide trans-2,3-Epoxybutane-1,4-diol start->epoxide m-CPBA benzyl_protected_epoxide trans-1,4-Dibenzyloxy-2,3-epoxybutane epoxide->benzyl_protected_epoxide NaH, BnBr fluorohydrin syn-3-Fluoro-1,4-dibenzyloxybutane-2-ol benzyl_protected_epoxide->fluorohydrin Et₃N·3HF protected_diol (±)-1,4-Dibenzyloxy-2,3-difluorobutane fluorohydrin->protected_diol DAST final_product syn-2,3-Difluorobutane-1,4-diol protected_diol->final_product H₂, Pd/C

Caption: Synthetic pathway to syn-2,3-difluorobutane-1,4-diol.

References

Applications of 2,3-Difluorobutane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The 2,3-difluorobutane motif, as a vicinal difluorinated alkane, presents a unique structural element for drug design. Its primary application lies in its ability to impose specific conformational constraints on flexible molecules and to serve as a bioisosteric replacement for other chemical groups, notably alkenes. This document provides detailed application notes and protocols for leveraging the this compound scaffold in medicinal chemistry research.

Application Note 1: Conformational Restriction and Bioisosterism

The vicinal difluoride arrangement in this compound derivatives leads to a strong preference for a gauche conformation between the two fluorine atoms, a phenomenon known as the "gauche effect".[1][2] This predictable conformational bias can be exploited to lock flexible molecules into a bioactive conformation, potentially increasing their binding affinity and selectivity for a biological target.[3][4]

Furthermore, the stereochemistry of the 2,3-difluoro moiety allows it to act as a bioisostere for both E- and Z-alkenes. The threo-diastereomer of a vicinal difluoride typically mimics the extended conformation of an E-alkene, while the erythro-diastereomer can adopt a bent conformation reminiscent of a Z-alkene.[5] This substitution can improve metabolic stability by replacing a metabolically vulnerable double bond and enhance physicochemical properties such as solubility.[6]

A notable example is the development of a piperine (B192125) analog where a central conjugated diene was replaced with a threo-difluoroalkane moiety. This modification resulted in a compound with superior aqueous solubility, enhanced photostability, and increased inhibitory potency against acetylcholinesterase.[6]

Application Note 2: Application in Histone Deacetylase (HDAC) Inhibitors

The conformational control exerted by the vicinal difluoride motif has been explored in the design of histone deacetylase (HDAC) inhibitors. By replacing a flexible linker in known HDAC inhibitors with a threo- or erythro-difluoroalkane, researchers can probe the optimal geometry for binding to the active site.[5] Studies on difluorinated analogs of Suberoylanilide Hydroxamic Acid (SAHA) and Scriptaid have demonstrated that the threo-difluorinated analogs favor an extended geometry, while the erythro-counterparts adopt a more bent conformation.[5] This allows for a systematic investigation of the structure-activity relationship related to the linker conformation.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving vicinal difluorinated compounds, illustrating their potential in modulating biological activity and physicochemical properties.

Compound/AnalogTargetKey Quantitative DataPhysicochemical Property ChangeReference
Piperine Analog (with threo-difluoroalkane)AcetylcholinesteraseIC₅₀ = 7.8 µMIncreased aqueous solubility and photostability[6]
PiperineAcetylcholinesteraseIC₅₀ = 14.2 µM-[6]
threo-Difluorinated SAHA AnalogHDACsMore potent than erythro-analog against several HDAC isoformsFavors extended conformation[5]
erythro-Difluorinated SAHA AnalogHDACsLess potent than threo-analog against several HDAC isoformsFavors bent conformation[5]

Experimental Protocols

Protocol 1: Synthesis of syn- and anti-2,3-Difluorobutane-1,4-diol

This protocol describes a general method for the synthesis of the diastereomers of this compound-1,4-diol, which can serve as key building blocks for more complex drug candidates. The synthesis proceeds via an epoxide opening strategy.[7]

Materials:

  • cis- or trans-2-Butene-1,4-diol

  • Reagents for epoxidation (e.g., m-CPBA)

  • Fluoride (B91410) source for epoxide opening (e.g., Et₃N·3HF)

  • Deoxyfluorinating agent (e.g., DAST)

  • Appropriate solvents and protecting group reagents

Procedure:

  • Epoxidation: Protect the diol and then treat with an epoxidizing agent to form the corresponding epoxide.

  • Epoxide Opening: React the epoxide with a fluoride source. The use of Et₃N·3HF has been shown to be effective, yielding the corresponding fluorohydrin with high diastereoselectivity.[7]

  • Deoxyfluorination: Convert the resulting alcohol to the second fluorine atom using a deoxyfluorinating agent like DAST. This step may result in a mixture of diastereomers that require separation.[7]

  • Deprotection: Remove the protecting groups to yield the desired syn- or anti-2,3-difluorobutane-1,4-diol.

Protocol 2: Evaluation of Acetylcholinesterase Inhibition

This protocol is based on the Ellman's method and can be used to assess the inhibitory activity of this compound-containing compounds against acetylcholinesterase.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the AChE solution and incubate for a specified time at a controlled temperature.

  • Start the enzymatic reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis Workflow start Starting Diol epoxidation Epoxidation start->epoxidation opening Epoxide Opening (Fluorination 1) epoxidation->opening deoxyfluorination Deoxyfluorination (Fluorination 2) opening->deoxyfluorination deprotection Deprotection deoxyfluorination->deprotection product This compound Building Block deprotection->product

Caption: Synthetic workflow for this compound building blocks.

logical_relationship A This compound Moiety B Conformational Restriction (Gauche Effect) A->B C Bioisosteric Replacement (e.g., for Alkenes) A->C D Increased Binding Affinity & Selectivity B->D E Improved Physicochemical Properties (Solubility, Stability) C->E F Enhanced Pharmacological Profile D->F E->F

Caption: Rationale for using this compound in drug design.

signaling_pathway_inhibition Histone Histone Proteins AcetylatedHistone Acetylated Histones (Relaxed Chromatin) Histone->AcetylatedHistone HATs HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histones (Condensed Chromatin) AcetylatedHistone->DeacetylatedHistone HDAC Action GeneExpression Gene Expression AcetylatedHistone->GeneExpression DeacetylatedHistone->Histone Inhibitor This compound- Containing Inhibitor Inhibitor->HDAC

Caption: Mechanism of action for HDAC inhibitors.

References

Application Notes and Protocols: 2,3-Difluorobutane as a Putative Tracer in Chemical Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of tracers is fundamental to understanding the intricacies of chemical reactions, enabling the elucidation of mechanisms, quantification of reaction kinetics, and monitoring of industrial processes. An ideal tracer should be chemically inert under reaction conditions, easily distinguishable from reactants and products, and detectable at low concentrations. While radioactive isotopes are powerful tracers, their application can be limited by safety protocols and handling requirements. Consequently, non-radioactive tracers offer a valuable alternative.

This document explores the potential application of 2,3-difluorobutane as a non-radioactive tracer in chemical reaction studies. Although direct literature on this specific application is sparse, the known properties of fluorinated hydrocarbons suggest its suitability. This application note provides a theoretical framework and a series of hypothetical protocols for its use, drawing parallels with established fluorinated tracers like perfluorocarbons.

Properties of this compound as a Tracer

This compound possesses several physicochemical properties that make it a promising candidate for a chemical tracer.

PropertyValue/CharacteristicSignificance as a Tracer
Molecular Formula C₄H₈F₂Low molecular weight, exists in stereoisomeric forms ((2R,3R), (2S,3S), and meso) allowing for potential multiplexing.
Molecular Weight 94.10 g/mol Volatile and suitable for gas-phase or high-temperature liquid-phase reactions.[1][2][3]
Chemical Inertness HighThe carbon-fluorine bond is exceptionally strong, rendering the molecule stable under a wide range of reaction conditions.
Low Natural Abundance Very LowIts synthetic origin means it is unlikely to be present as a background contaminant in most chemical systems.
Detection ¹⁹F NMR, GC-MSThe presence of fluorine allows for sensitive and specific detection by fluorine nuclear magnetic resonance. Its volatility and distinct mass spectrum make it readily quantifiable by gas chromatography-mass spectrometry.

Potential Applications

Based on the properties of analogous fluorinated compounds used in industrial settings, this compound could theoretically be employed in the following areas:

  • Reaction Mixing and Residence Time Distribution (RTD) Studies: In large-scale reactors, ensuring efficient mixing is crucial for consistent product quality. This compound, being inert, can be introduced as a pulse or step change, and its concentration monitored at the reactor outlet to determine the RTD.

  • Kinetic Studies of Homogeneous Catalysis: In complex catalytic cycles, an inert tracer can help to deconvolve the effects of catalyst concentration, substrate feed rate, and reaction volume. By adding a known amount of this compound, changes in the concentration of reactants and products can be accurately normalized.

  • Process Stream Tracking in Multi-step Syntheses: In continuous flow chemistry or multi-reactor systems, this compound can be injected into a specific stream to verify flow paths, identify leaks between parallel reactors, or measure flow rates.

Experimental Protocols

The following are hypothetical protocols for the application of this compound as a tracer. Researchers should adapt these methodologies to their specific experimental setups.

Protocol 1: Determination of Residence Time Distribution in a Stirred-Tank Reactor

Objective: To characterize the mixing behavior of a continuous stirred-tank reactor (CSTR).

Materials:

  • Continuous stirred-tank reactor system with inlet and outlet ports.

  • Syringe pump for tracer injection.

  • This compound solution in a solvent compatible with the reaction medium.

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Autosampler for automated sample collection.

Procedure:

  • Establish a steady-state flow of the reaction solvent through the CSTR at the desired flow rate and temperature.

  • At time t=0, inject a small, known volume of the this compound solution as a sharp pulse into the reactor's inlet stream using the syringe pump.

  • Begin collecting samples from the reactor outlet at regular time intervals. The frequency of sampling should be highest immediately after injection and decrease over time.

  • Prepare the collected samples for GC-MS analysis. This may involve dilution or extraction depending on the reaction mixture.

  • Create a calibration curve for this compound by analyzing standard solutions of known concentrations.

  • Analyze the collected samples by GC-MS to determine the concentration of this compound in each.

  • Plot the concentration of this compound versus time to obtain the RTD curve. From this curve, key parameters such as the mean residence time and variance can be calculated.

Logical Workflow for RTD Determination

RTD_Workflow A Establish Steady State in CSTR B Inject Pulse of this compound A->B C Collect Samples from Outlet B->C D Analyze Samples by GC-MS C->D E Quantify Tracer Concentration D->E F Plot Concentration vs. Time E->F G Calculate RTD Parameters F->G

Caption: Workflow for determining Residence Time Distribution.

Protocol 2: Monitoring Reaction Kinetics in a Batch Reactor

Objective: To use this compound as an internal standard to accurately quantify the consumption of a reactant over time.

Materials:

  • Jacketed batch reactor with a sampling port.

  • Reactants, catalyst, and solvent for the desired chemical reaction.

  • A stock solution of this compound in the reaction solvent.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) spectrometer.

  • NMR tubes.

Procedure:

  • Charge the reactor with the solvent, reactants, and a precise amount of the this compound stock solution. The concentration of the tracer should be chosen to give a clear, well-resolved signal in the ¹⁹F NMR spectrum without overlapping with signals from fluorine-containing reactants or products.

  • Bring the reactor to the desired reaction temperature.

  • Once the reaction is initiated (e.g., by adding a catalyst), start the timer (t=0).

  • Withdraw aliquots of the reaction mixture at predetermined time intervals using a syringe through the sampling port.

  • Immediately quench the reaction in the aliquot if necessary and prepare the sample for NMR analysis.

  • Acquire a ¹⁹F NMR spectrum for each sample.

  • The integral of the this compound signal will remain constant throughout the reaction and can be used as a reference.

  • Normalize the integral of the reactant's ¹⁹F signal (if applicable) or a proton signal of the reactant in the ¹H NMR spectrum to the integral of the this compound signal.

  • Plot the normalized reactant concentration versus time to determine the reaction kinetics.

Signaling Pathway for Kinetic Analysis

Kinetic_Analysis cluster_0 Batch Reactor cluster_1 Analysis cluster_2 Data Interpretation A Reactants + Solvent B Add this compound (Internal Standard) A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots over Time C->D E Acquire 19F NMR Spectra D->E F Integrate Tracer and Reactant Signals E->F G Normalize Reactant Integral to Tracer Integral F->G H Plot Normalized Concentration vs. Time G->H I Determine Reaction Rate H->I

Caption: Workflow for kinetic studies using an internal standard.

Data Presentation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical RTD Data for this compound in a CSTR

Time (minutes)This compound Concentration (µg/L)
0.55.2
1.015.8
1.528.3
2.035.1
3.030.5
4.022.1
5.015.9
10.03.1

Table 2: Hypothetical Kinetic Data Using this compound as an Internal Standard

Time (minutes)Normalized Reactant Concentration (Arbitrary Units)
01.00
50.85
100.72
200.51
300.35
600.12

Conclusion

References

Polymerization of 2,3-Difluorobutane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The direct polymerization of 2,3-difluorobutane, a saturated fluorinated alkane, is not feasible due to the absence of a polymerizable functional group. To incorporate the unique properties conferred by the 2,3-difluoroalkane motif into a polymer backbone, it is first necessary to transform the molecule into a suitable monomer. This document outlines hypothetical synthetic pathways to generate polymerizable monomers from this compound and provides detailed protocols for their subsequent polymerization, drawing upon established methodologies for analogous fluorinated alkenes. The resulting polymers are anticipated to exhibit valuable properties such as high thermal stability, chemical resistance, and low surface energy, making them attractive for applications in advanced coatings, specialized membranes, and biomedical devices.

Hypothetical Monomer Synthesis from this compound

A plausible route to a polymerizable monomer from this compound involves the introduction of unsaturation to form a difluorobutene derivative. A two-step process is proposed:

  • Free-Radical Bromination: Introduction of a bromine atom provides a leaving group for a subsequent elimination reaction.

  • Dehydrobromination: Elimination of hydrogen bromide to form a carbon-carbon double bond, yielding 2,3-difluoro-2-butene.

cluster_synthesis Hypothetical Monomer Synthesis 2_3_Difluorobutane This compound Bromination Free-Radical Bromination (NBS, light/heat) 2_3_Difluorobutane->Bromination 2_Bromo_2_3_difluorobutane 2-Bromo-2,3-difluorobutane Bromination->2_Bromo_2_3_difluorobutane Dehydrobromination Dehydrobromination (Strong Base, e.g., t-BuOK) 2_Bromo_2_3_difluorobutane->Dehydrobromination 2_3_Difluoro_2_butene 2,3-Difluoro-2-butene (Monomer) Dehydrobromination->2_3_Difluoro_2_butene cluster_workflow Free-Radical Polymerization Workflow Setup Reaction Setup (Schlenk Flask, N2 atm) Addition Add Monomer, Solvent, and Initiator (AIBN) Setup->Addition Degassing Freeze-Pump-Thaw Cycles Addition->Degassing Polymerization Heat and Stir (e.g., 70°C, 18h) Degassing->Polymerization Termination Cool and Expose to Air Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification Characterization Analyze Polymer (GPC, NMR, DSC) Purification->Characterization cluster_cationic Cationic Polymerization Mechanism Initiation Initiation: BF3*OEt2 + H2O -> H+[BF3OH]- Propagation Propagation: Monomer + Growing Cationic Chain Initiation->Propagation Propagation->Propagation Termination Termination: (e.g., by methanol) Propagation->Termination Chain_Transfer Chain Transfer: (to monomer or solvent) Propagation->Chain_Transfer

Application Notes and Protocols: Solvent Effects on the Conformational Preference of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational preference of molecules is a critical determinant of their physical, chemical, and biological properties. In drug development, controlling the three-dimensional structure of a molecule is paramount for optimizing its interaction with biological targets. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The introduction of vicinal fluorine atoms can significantly influence the conformational landscape of a molecule through a combination of steric and stereoelectronic effects, most notably the gauche effect.

This document provides a detailed analysis of the solvent effects on the conformational preference of the diastereomers of 2,3-difluorobutane, a model system for understanding the behavior of vicinal difluorides in different chemical environments. The data and protocols presented herein are derived from a comprehensive computational and experimental study, offering valuable insights for researchers working on the conformational control of fluorinated molecules. In this compound, a complex interplay of steric and stereoelectronic effects, often of similar magnitude but opposing signs, governs the conformational populations.[1][2][3] This leads to conformational preferences that are not always intuitive and are sensitive to the surrounding solvent environment.

Data Presentation: Conformational Populations of this compound Diastereomers

The conformational populations of threo- and erythro-2,3-difluorobutane were determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. The following tables summarize the calculated free energies and corresponding Boltzmann populations of the stable staggered conformers in the gas phase and in solvents of varying polarity.

Nomenclature of Conformers: The conformation is described by the dihedral angles of the two methyl groups and the two fluorine atoms, respectively. 'A' denotes an anti conformation (dihedral angle of approximately 180°), and 'G' denotes a gauche conformation (dihedral angle of approximately 60°). For example, AG(T) refers to the threo isomer with anti methyl groups and gauche fluorine atoms.

Table 1: Calculated Relative Free Energies and Populations of threo-2,3-difluorobutane Conformers at 298 K

ConformerSolvent (Dielectric Constant, ε)Relative Free Energy (kcal/mol)Population (%)
AG(T) Gas Phase (ε = 1)0.0049.3
GA(T) Gas Phase (ε = 1)0.2331.0
GG(T) Gas Phase (ε = 1)0.5919.7
AG(T) Cyclohexane (ε = 2.0)0.0048.2
GA(T) Cyclohexane (ε = 2.0)0.2630.1
GG(T) Cyclohexane (ε = 2.0)0.5221.7
AG(T) Dichloromethane (ε = 8.9)0.0042.1
GA(T) Dichloromethane (ε = 8.9)0.4424.1
GG(T) Dichloromethane (ε = 8.9)0.1733.8
AG(T) Acetonitrile (ε = 37.5)0.0038.3
GA(T) Acetonitrile (ε = 37.5)0.5420.9
GG(T) Acetonitrile (ε = 37.5)0.0840.8
AG(T) Water (ε = 78.4)0.0037.5
GA(T) Water (ε = 78.4)0.5620.2
GG(T) Water (ε = 78.4)0.0742.3

Table 2: Calculated Relative Free Energies and Populations of erythro-2,3-difluorobutane Conformers at 298 K

ConformerSolvent (Dielectric Constant, ε)Relative Free Energy (kcal/mol)Population (%)
GG(E) Gas Phase (ε = 1)0.0058.2
AG(E) Gas Phase (ε = 1)0.2841.8
GG(E) Cyclohexane (ε = 2.0)0.0057.5
AG(E) Cyclohexane (ε = 2.0)0.2942.5
GG(E) Dichloromethane (ε = 8.9)0.0054.1
AG(E) Dichloromethane (ε = 8.9)0.3845.9
GG(E) Acetonitrile (ε = 37.5)0.0051.9
AG(E) Acetonitrile (ε = 37.5)0.4448.1
GG(E) Water (ε = 78.4)0.0051.4
AG(E) Water (ε = 78.4)0.4648.6

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol outlines the general steps for determining the conformational populations of small molecules like this compound in solution using NMR spectroscopy. The method relies on the measurement of vicinal coupling constants (³J), which are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of the synthesized and purified this compound diastereomer in the desired deuterated solvent (e.g., CDCl₃, CD₂Cl₂, (CD₃)₂CO, CD₃CN, D₂O) to achieve a concentration of approximately 5-10 mg/mL.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For accurate coupling constant measurements, high-resolution spectra are required. Optimize shimming to achieve narrow linewidths.

    • Acquire standard one-dimensional ¹H and ¹⁹F{¹H} (proton-decoupled) spectra.

    • To aid in assignment and extraction of coupling constants from complex spectra, consider acquiring two-dimensional correlation spectra such as ¹H-¹H COSY, ¹H-¹⁹F HOESY, and ¹H-¹³C HSQC and HMBC.

  • Spectral Analysis and Coupling Constant Extraction:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and fluorine resonances to the corresponding nuclei in the molecule.

    • Due to the complexity and potential for second-order effects in the spectra of this compound, manual extraction of coupling constants may be inaccurate.[4]

    • Employ spectral simulation and fitting software (e.g., PERCH, gNMR) to accurately determine the vicinal ³JHH, ³JHF, and ³JFF coupling constants from the experimental spectra.

  • Conformational Population Analysis:

    • The experimentally observed coupling constant (J_obs) is the population-weighted average of the coupling constants for each conformer: J_obs = Σ (P_i * J_i) where P_i is the population of conformer i and J_i is the coupling constant for that conformer.

    • The individual coupling constants (J_i) for each conformer can be estimated using generalized Karplus equations or calculated from theoretical models (DFT).

    • With a set of observed coupling constants and the corresponding calculated coupling constants for each conformer, a system of linear equations can be solved to determine the populations (P_i) of each conformer in the given solvent.

Computational Chemistry: DFT-Based Conformational Analysis

This protocol describes the use of Density Functional Theory (DFT) to calculate the relative energies of the conformers of this compound in the gas phase and in solution, allowing for the prediction of their equilibrium populations.

Protocol:

  • Conformer Generation:

    • Generate the initial 3D structures of all possible staggered conformers for both the threo and erythro diastereomers of this compound. This can be done by systematic rotation around the central C2-C3 bond.

  • Geometry Optimization and Frequency Calculations (Gas Phase):

    • Perform geometry optimization for each conformer using a suitable DFT method and basis set. A recommended level of theory is the M06-2X functional with the 6-311+G(d,p) basis set, which has been shown to be effective for organofluorine compounds.

    • Following optimization, perform frequency calculations at the same level of theory to confirm that each structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects:

    • To model the effect of different solvents, employ an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

    • Perform geometry optimizations for each conformer within the desired solvent continuum (e.g., cyclohexane, dichloromethane, acetonitrile, water) at the same DFT level of theory as the gas-phase calculations.

    • It is important to consider the free energies of the various conformers, as these can lead to qualitatively different results in solution compared to calculations based only on electronic energies.[2]

  • Calculation of Relative Free Energies and Populations:

    • For each conformer in each environment (gas phase and different solvents), calculate the total Gibbs free energy by summing the electronic energy and the thermal correction to the Gibbs free energy.

    • Determine the relative free energy (ΔG) of each conformer with respect to the most stable conformer (for which ΔG is set to 0).

    • Calculate the Boltzmann population (P_i) of each conformer at a given temperature (e.g., 298 K) using the following equation: P_i = (exp(-ΔG_i / RT)) / (Σ exp(-ΔG_j / RT)) where R is the gas constant and T is the temperature in Kelvin.

  • Calculation of NMR Coupling Constants (Optional but Recommended):

    • For each optimized conformer geometry, calculate the NMR spin-spin coupling constants using a suitable DFT method (e.g., B3LYP with a basis set such as pcJ-n).

    • The calculated coupling constants for each conformer can then be used in conjunction with the experimental data as described in the NMR protocol to refine the conformational populations.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Interpretation synthesis Synthesis of threo- and erythro-2,3-difluorobutane sample_prep Sample Preparation (in various deuterated solvents) synthesis->sample_prep nmr_acq NMR Data Acquisition (1H, 19F, 2D spectra) sample_prep->nmr_acq spectral_analysis Spectral Simulation & Fitting to extract J-couplings nmr_acq->spectral_analysis compare Compare Experimental J-couplings with Calculated Populations spectral_analysis->compare conformer_gen Generation of Conformers dft_gas DFT Optimization & Frequencies (Gas Phase) conformer_gen->dft_gas dft_solvent DFT Optimization with Implicit Solvent Model conformer_gen->dft_solvent calc_pop Calculate Relative Free Energies & Boltzmann Populations dft_gas->calc_pop dft_solvent->calc_pop calc_pop->compare interpretation Interpret Solvent Effects on Conformational Preference compare->interpretation

Caption: Experimental and computational workflow for analyzing solvent effects.

solvent_effects_threo cluster_solvent Solvent Polarity cluster_conformers threo-2,3-difluorobutane Conformers low Low Polarity (Gas, Cyclohexane) AG AG(T) (Gauche F-F) low->AG Favored GA GA(T) (Anti F-F) low->GA Slightly Disfavored high High Polarity (Acetonitrile, Water) high->AG Decreasingly Favored GG GG(T) (Gauche F-F) high->GG Increasingly Favored

Caption: Solvent polarity effect on threo-2,3-difluorobutane conformers.

solvent_effects_erythro cluster_solvent Solvent Polarity cluster_conformers erythro-2,3-difluorobutane Conformers low Low Polarity (Gas, Cyclohexane) GG GG(E) (Gauche F-F) low->GG Major Conformer AG AG(E) (Anti F-F) low->AG Minor Conformer high High Polarity (Acetonitrile, Water) high->GG Remains Major Conformer (Slight Decrease) high->AG Population Increases Slightly

Caption: Solvent polarity effect on erythro-2,3-difluorobutane conformers.

References

Application Notes and Protocols for Isotopic Labeling of 2,3-Difluorobutane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation.[1][2] By replacing an atom with its heavier, stable isotope (e.g., deuterium (B1214612) for hydrogen, or carbon-13 for carbon), researchers can gain insights into bond-breaking and bond-forming steps, identify intermediates, and determine kinetic isotope effects (KIEs).[3][4] This application note provides a detailed overview and experimental protocols for the isotopic labeling of 2,3-difluorobutane with deuterium (²H) and carbon-13 (¹³C) to study its dehydrofluorination reaction mechanism. This reaction is a fundamental process in organic chemistry and is relevant to the synthesis of fluorinated olefins and the degradation pathways of fluorinated compounds.

Application: Elucidating the Dehydrofluorination Mechanism of this compound

The base-induced dehydrofluorination of this compound can proceed through different mechanistic pathways, primarily the concerted E2 mechanism or a stepwise E1cB mechanism. Isotopic labeling can help distinguish between these pathways.

Key Mechanistic Questions Addressable by Isotopic Labeling:

  • Timing of C-H and C-F bond cleavage: Does the C-H bond break before, during, or after the C-F bond breaks?

  • Rate-determining step: Which step in the reaction pathway is the slowest?

  • Stereochemistry of elimination: Does the reaction proceed via a specific stereochemical arrangement (e.g., anti-periplanar in E2)?

To investigate these questions, specific isotopologues of this compound can be synthesized and their reaction kinetics and product distributions analyzed.

Data Presentation: Kinetic Isotope Effects in Dehydrofluorination

The kinetic isotope effect (KIE) is the ratio of the reaction rate of the light (unlabeled) isotopologue to the heavy (labeled) isotopologue (kH/kD or k12C/k13C). The magnitude of the KIE provides valuable information about the transition state of the rate-determining step.

Table 1: Expected Kinetic Isotope Effects for Dehydrofluorination Mechanisms

Labeled PositionIsotopeMechanismExpected k_light / k_heavyInterpretation
C-H bond to be brokenDeuterium (²H)E2 (concerted)> 2C-H bond is significantly broken in the transition state.[3]
C-H bond to be brokenDeuterium (²H)E1cB (stepwise)~ 1C-H bond is broken before the rate-determining step.
Carbon bearing FluorineCarbon-13 (¹³C)E2 (concerted)> 1.02C-F bond is breaking in the transition state.
Carbon bearing FluorineCarbon-13 (¹³C)E1cB (stepwise)~ 1C-F bond is broken after the rate-determining step.

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound (2,3-Difluoro-1,1,1,4,4,4-hexadeuteriobutane)

This protocol describes a plausible synthetic route to a deuterated version of this compound, which can be used to probe the primary kinetic isotope effect of the C-H bond cleavage.

Workflow Diagram:

A Hexadeuterio-2-butyne B Lindlar's Catalyst, H2 A->B Reduction C cis-Hexadeuterio-2-butene B->C D Electrophilic Fluorinating Agent (e.g., Selectfluor) C->D Fluorination E Deuterated this compound D->E

Caption: Synthetic workflow for deuterated this compound.

Materials:

  • Hexadeuterio-2-butyne

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas

  • Anhydrous solvent (e.g., hexane)

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Anhydrous acetonitrile

Procedure:

  • Reduction of Hexadeuterio-2-butyne:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon, dissolve hexadeuterio-2-butyne in anhydrous hexane.

    • Add Lindlar's catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with hexane.

    • Carefully evaporate the solvent under reduced pressure to obtain cis-hexadeuterio-2-butene.

  • Fluorination of cis-Hexadeuterio-2-butene:

    • In a separate flame-dried flask, dissolve the cis-hexadeuterio-2-butene in anhydrous acetonitrile.

    • Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by ¹⁹F NMR and GC-MS.

    • Upon completion, quench the reaction with water and extract the product with a low-boiling point organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Carefully remove the solvent by distillation to yield the crude deuterated this compound.

    • Purify the product by fractional distillation or preparative gas chromatography.

Protocol 2: Synthesis of ¹³C-Labeled this compound ([2,3-¹³C₂]-2,3-Difluorobutane)

This protocol outlines a potential synthesis for ¹³C-labeled this compound to investigate the kinetic isotope effect of C-F bond cleavage.

Workflow Diagram:

A [2,3-¹³C₂]-2,3-Butanediol B Tosyl Chloride, Pyridine (B92270) A->B Tosylation C [2,3-¹³C₂]-2,3-Butanediol Ditosylate B->C D Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) C->D Fluorination E ¹³C-Labeled this compound D->E

Caption: Synthetic workflow for ¹³C-labeled this compound.

Materials:

  • [2,3-¹³C₂]-2,3-Butanediol

  • Tosyl chloride

  • Anhydrous pyridine

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Tosylation of [2,3-¹³C₂]-2,3-Butanediol:

    • Dissolve [2,3-¹³C₂]-2,3-butanediol in anhydrous pyridine in a flame-dried flask and cool to 0 °C in an ice bath.

    • Slowly add tosyl chloride to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ditosylate.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure [2,3-¹³C₂]-2,3-butanediol ditosylate.

  • Fluorination of the Ditosylate:

    • In a flame-dried flask, dissolve the [2,3-¹³C₂]-2,3-butanediol ditosylate in anhydrous THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with a low-boiling point organic solvent.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Carefully remove the solvent by distillation to yield the crude ¹³C-labeled this compound.

    • Purify the product by fractional distillation or preparative gas chromatography.

Protocol 3: Mechanistic Study of Dehydrofluorination

This protocol describes a general procedure for studying the dehydrofluorination of both unlabeled and isotopically labeled this compound to determine the kinetic isotope effect.

Experimental Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Analysis cluster_2 Data Processing A Unlabeled this compound D Thermostatted Reaction Vessel A->D B Labeled this compound B->D C Base (e.g., t-BuOK) in Solvent (e.g., DMSO) C->D E Aliquots taken at time intervals D->E F Quenching E->F G GC-MS Analysis F->G H NMR Analysis F->H I Determine reactant concentration vs. time G->I H->I J Calculate rate constants (k_light and k_heavy) I->J K Calculate KIE = k_light / k_heavy J->K

Caption: Workflow for determining the kinetic isotope effect.

Materials:

  • Unlabeled this compound

  • Isotopically labeled this compound (deuterated or ¹³C-labeled)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, t-BuOK)

  • Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO)

  • Internal standard for GC-MS analysis (e.g., a non-reactive alkane)

  • Quenching solution (e.g., dilute aqueous acid)

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the unlabeled and labeled this compound with a known concentration of an internal standard in the reaction solvent.

    • Prepare a stock solution of the base in the same solvent.

    • In separate thermostatted reaction vessels, place the substrate solutions.

    • Allow the solutions to equilibrate to the desired reaction temperature.

    • Initiate the reactions by adding the base solution to each substrate solution simultaneously.

  • Reaction Monitoring:

    • At specific time intervals, withdraw aliquots from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute aqueous acid solution and a small amount of an extraction solvent (e.g., pentane).

    • Vortex the vial to ensure thorough mixing and quenching.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the remaining this compound relative to the internal standard.

    • For ¹³C-labeled experiments, the mass spectra will clearly distinguish between the labeled and unlabeled species.

    • For deuterated compounds, ¹H and ²H NMR spectroscopy can also be used to monitor the reaction progress.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for both the unlabeled and labeled reactions.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the rate constants for the light (k_light) and heavy (k_heavy) isotopologues.

    • Determine the kinetic isotope effect by calculating the ratio k_light / k_heavy.

Conclusion

The isotopic labeling of this compound provides a powerful tool for the detailed investigation of its dehydrofluorination reaction mechanism. By carefully synthesizing deuterated and ¹³C-labeled analogues and measuring the kinetic isotope effects, researchers can gain fundamental insights into the nature of the transition state and the sequence of bond-breaking events. The protocols outlined in this application note provide a framework for conducting such mechanistic studies, which are crucial for advancing our understanding of reaction mechanisms and for the rational design of new chemical processes.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of 2,3-difluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in the stereoselective synthesis of this compound revolve around controlling both diastereoselectivity (syn vs. anti) and enantioselectivity ((2R,3R), (2S,3S), (2R,3S), or (2S,3R)). Key difficulties include:

  • Controlling Stereochemistry: Achieving high diastereomeric and enantiomeric excess simultaneously can be difficult. The choice of starting material, reagents, and reaction conditions is critical.

  • Side Reactions: Common side reactions such as elimination can compete with the desired fluorination, reducing the yield of this compound.[1]

  • Reagent Handling: Many fluorinating agents are hazardous and require careful handling. For instance, diethylaminosulfur trifluoride (DAST) is sensitive to moisture and can be thermally unstable.[2]

Q2: What are the main synthetic strategies for obtaining stereoisomers of this compound?

A2: The two primary strategies for the stereoselective synthesis of this compound are:

  • Synthesis from 2,3-Butanediol (B46004) Derivatives: This method typically involves the conversion of a stereochemically defined 2,3-butanediol derivative into an epoxide, followed by ring-opening with a fluoride (B91410) source and subsequent deoxyfluorination of the resulting fluoroalcohol. This approach allows for the synthesis of specific diastereomers based on the stereochemistry of the starting diol.

  • Nickel-Catalyzed Hydroalkylation of Fluoroalkenes: This modern approach utilizes a nickel-hydride catalyst with a chiral ligand to achieve a highly enantio- and diastereoselective hydroalkylation of a fluoroalkene with an alkyl halide.[3][4] This method can provide access to vicinal difluorides with excellent stereocontrol.[3][4]

Q3: How can I control the syn vs. anti diastereoselectivity?

A3: The diastereoselectivity is primarily determined by the chosen synthetic route and the stereochemistry of the starting materials.

  • In the synthesis from 2,3-butanediol derivatives , starting with cis- or trans-2-butene-1,4-diol and proceeding through the corresponding epoxides will lead to the syn- or anti-2,3-difluorobutane derivatives, respectively. The stereochemistry of the epoxide dictates the final diastereomeric outcome.

  • In nickel-catalyzed hydroalkylation , the choice of chiral ligand and reaction conditions plays a crucial role in determining the diastereoselectivity of the C-C bond formation and subsequent fluorination.

Troubleshooting Guides

Synthesis from 2,3-Butanediol Derivatives
Problem Possible Cause Troubleshooting Solution
Low yield of fluorohydrin after epoxide opening Incomplete reaction.Ensure anhydrous conditions. Optimize reaction time and temperature. Consider using a more reactive fluoride source like Et3N·3HF.
Side reactions.If using acidic fluoride sources, consider side reactions like acetal (B89532) rearrangement. Non-acidic conditions with reagents like TBAF/KHF2 may be necessary.
Poor diastereoselectivity in deoxyfluorination Non-stereospecific reaction.The choice of deoxyfluorinating agent is critical. DAST can sometimes lead to a loss of stereochemical integrity. Consider alternative reagents like PyFluor, which may offer higher selectivity.[2]
Elimination side products.Deoxyfluorination of secondary alcohols can be prone to elimination.[1] Lowering the reaction temperature and using a non-coordinating solvent may help. The choice of base is also important; for example, PyFluor is often used with DBU.[2]
Formation of elimination byproducts High reaction temperature.Perform the reaction at the lowest effective temperature.
Strong basicity of the reaction medium.For reagents like PyFluor, the choice of a non-nucleophilic base like DBU is recommended to minimize elimination.[2]
Nickel-Catalyzed Hydroalkylation of Fluoroalkenes
Problem Possible Cause Troubleshooting Solution
Low yield of this compound Inactive catalyst.Ensure the use of an anhydrous and deoxygenated solvent. The nickel precursor and ligand should be of high purity.
Suboptimal reaction conditions.Screen different solvents, temperatures, and silane (B1218182) reductants. A mixture of DMA and t-BuOH has been shown to be effective.
Poor diastereoselectivity Inappropriate ligand.The choice of chiral ligand is crucial for stereocontrol.[4] Screen a variety of bisoxazoline (BOX) ligands.[4]
Incorrect temperature.Temperature can significantly impact diastereoselectivity. Optimization of the reaction temperature is necessary.
Low enantiomeric excess (ee) Ineffective chiral ligand.The structure of the chiral ligand directly influences enantioselectivity. Experiment with different chiral backbones and substituents on the ligand.
Racemization.Ensure the reaction conditions do not promote racemization of the product.

Quantitative Data Summary

Table 1: Diastereoselective Synthesis of 2,3-Difluorobutan-1,4-diol Derivatives

Starting MaterialFluorinating Agent (Epoxide Opening)Deoxyfluorinating AgentProductDiastereomeric Ratio (dr)YieldReference
(cis)-2-Butene-1,4-diol derivative (epoxide)Et3N·3HFDASTanti-2,3-difluorobutane-1,4-diol derivative>95:5-
(trans)-2-Butene-1,4-diol derivative (epoxide)Et3N·3HFDASTsyn-2,3-difluorobutane-1,4-diol derivative98:256%[4]

Table 2: Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Vicinal Difluorides

FluoroalkeneAlkyl HalideChiral LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee)YieldReference
Fluoroalkene 1aLactam 2aL8 (a BOX ligand)96:499%88%
Fluoroalkene 1gLactam 2bL8 (a BOX ligand)99:199%83%[3]

Experimental Protocols

Protocol 1: Synthesis of syn-1,4-Bis(benzyloxy)-2,3-difluorobutane from (trans)-1,4-Bis(benzyloxy)-2,3-epoxybutane

This protocol is adapted from the synthesis of syn-2,3-difluorobutan-1,4-diol derivatives.

Step 1: Epoxide Opening to form the Fluorohydrin

  • To a solution of (trans)-1,4-bis(benzyloxy)-2,3-epoxybutane in an appropriate anhydrous solvent (e.g., CH2Cl2), add triethylamine (B128534) trihydrofluoride (Et3N·3HF) at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude fluorohydrin.

Step 2: Deoxyfluorination of the Fluorohydrin

  • Dissolve the crude fluorohydrin in anhydrous toluene (B28343) under an argon atmosphere.

  • Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield syn-1,4-bis(benzyloxy)-2,3-difluorobutane.

Protocol 2: Nickel-Catalyzed Enantio- and Diastereoselective Hydroalkylation of a Fluoroalkene

This protocol is a general procedure based on the work of Dhawa et al.[3]

  • In a nitrogen-filled glovebox, add NiCl2·DME (10 mol%) and the chiral ligand (e.g., L8, 15 mol%) to a vial.

  • Add anhydrous DMA/t-BuOH (1:1) and stir until a clear solution forms.

  • To this solution, add the alkyl halide (1.0 equiv), KF (2.5 equiv), the fluoroalkene (1.3-2.0 equiv), and (EtO)2MeSiH (2.5 equiv).

  • Seal the vial and stir the reaction at 0 °C for the specified time (e.g., 40-60 hours).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 19F NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis of the purified product.

Mandatory Visualizations

experimental_workflow_diol cluster_synthesis Synthetic Steps start_cis cis-2,3-Butanediol Derivative epoxidation Epoxidation start_cis->epoxidation 1. start_trans trans-2,3-Butanediol Derivative start_trans->epoxidation 1. epoxide_opening Epoxide Opening (Fluoride Source) epoxidation->epoxide_opening 2. deoxyfluorination Deoxyfluorination (e.g., DAST) epoxide_opening->deoxyfluorination 3. product_anti anti-2,3-Difluorobutane deoxyfluorination->product_anti product_syn syn-2,3-Difluorobutane deoxyfluorination->product_syn

Caption: Workflow for the synthesis of this compound from butanediol (B1596017) derivatives.

logical_relationship_nickel cluster_inputs Reaction Inputs cluster_process Catalytic Cycle cluster_outputs Stereochemical Outcome fluoroalkene Fluoroalkene hydroalkylation Enantio- and Diastereoselective Hydroalkylation fluoroalkene->hydroalkylation alkyl_halide Alkyl Halide alkyl_halide->hydroalkylation catalyst_system Ni-Catalyst + Chiral Ligand catalyst_system->hydroalkylation controls stereochemistry silane Silane Reductant silane->hydroalkylation product This compound (High dr and ee) hydroalkylation->product stereocontrol Stereocontrol Factors: - Chiral Ligand Structure - Reaction Temperature - Solvent product->stereocontrol

Caption: Logical relationships in Ni-catalyzed stereoselective synthesis.

References

Technical Support Center: Synthesis of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-difluorobutane synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound from 2,3-butanediol (B46004) using diethylaminosulfur trifluoride (DAST), but I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer:

Low or no yield in the fluorination of 2,3-butanediol with DAST can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality and Handling:

    • DAST Inactivity: DAST is highly sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle of DAST stored under anhydrous conditions. It is advisable to use a newly opened bottle or to properly store any previously opened reagent under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous Conditions: The presence of water will rapidly quench DAST and prevent the fluorination reaction. Ensure all glassware is thoroughly oven-dried or flame-dried before use and that the reaction is carried out under an inert atmosphere. All solvents must be anhydrous.

  • Reaction Temperature:

    • Insufficient Temperature: Deoxyfluorination reactions often require specific temperature control. While the initial addition of DAST is typically done at low temperatures (e.g., -78 °C) to control the initial exothermic reaction, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.[1] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction temperature and time.

    • Excessive Temperature: Overheating the reaction can lead to the decomposition of DAST and the formation of byproducts. DAST should generally not be heated above 90°C due to its potential for explosive decomposition.

  • Stoichiometry:

    • Insufficient DAST: For the conversion of a diol to a difluoride, at least two equivalents of DAST are required. It is common to use a slight excess of the fluorinating agent to ensure complete conversion. For sterically hindered alcohols, a larger excess may be necessary.[1]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing this compound, but I am also observing a significant amount of side products. What are these side products and how can I minimize their formation?

Answer:

The reaction of vicinal diols like 2,3-butanediol with DAST is known to produce side products, primarily sulfite (B76179) esters and cyclic ethers.

  • Sulfite Esters: Vicinal diols can react with DAST to form cyclic sulfite esters. This is a common side reaction for 1,2- and 1,3-diols.[2]

  • Tetrahydrofuran Derivatives (Cyclic Ethers): While more common for 1,4-diols, cyclization to form ether byproducts can occur.[2]

  • Elimination Products: Although less common for this specific substrate, elimination reactions to form alkenes can be promoted by higher reaction temperatures.

Strategies to Minimize Side Products:

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress the formation of elimination and other side products.

  • Addition of a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as pyridine, can help to neutralize any acidic byproducts that may promote side reactions.[3]

  • Choice of Fluorinating Agent: While DAST is commonly used, other deoxyfluorination reagents like Deoxo-Fluor™ or PhenoFluor™ may offer different selectivity and could be explored as alternatives. PhenoFluor™, for instance, has been shown to have higher chemoselectivity in some cases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most practical laboratory-scale synthesis of this compound involves the deoxyfluorination of 2,3-butanediol using a fluorinating agent such as DAST. Another potential route, though less direct for this specific product, is the halofluorination of an alkene like 2-butene, followed by halide substitution.[3] An epoxide opening strategy is also commonly used for the synthesis of vicinal difluorides.[5]

Q2: What are the stereochemical considerations for this synthesis?

A2: The stereochemistry of the starting 2,3-butanediol will determine the stereochemistry of the resulting this compound. 2,3-butanediol exists as three stereoisomers: a chiral pair ((2R,3R) and (2S,3S)) and an achiral meso isomer ((2R,3S)).[6] The fluorination reaction with DAST typically proceeds with an inversion of stereochemistry at the reacting centers. Therefore, starting with a specific stereoisomer of the diol will lead to a specific stereoisomer of the difluoride.

Q3: How can I purify the final this compound product?

A3: this compound is expected to be a volatile compound. Purification can be challenging due to potential loss of product.

  • Workup: After quenching the reaction, typically with a saturated sodium bicarbonate solution, the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is carefully removed.

  • Distillation: For volatile products, fractional distillation is a common purification method. A Kugelrohr apparatus or a conventional distillation setup can be used.[7] Care must be taken to avoid overheating.

  • Chromatography: Column chromatography can be used for purification, but for volatile compounds, it is important to choose a solvent system with a low-boiling point eluent (e.g., pentane (B18724) instead of hexanes) to facilitate solvent removal without significant product loss.[7]

  • Removal of Acidic Impurities: If acidic impurities are present, washing the crude product with a mild base or using an amine during purification can be effective.[8]

Q4: What are the main safety precautions when working with fluorinating agents like DAST?

A4: Fluorinating agents such as DAST are hazardous and require careful handling.

  • Toxicity and Corrosivity: DAST is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Moisture Sensitivity: DAST reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • Thermal Instability: DAST can decompose explosively upon heating. It is crucial to avoid overheating the reagent or the reaction mixture.

Quantitative Data

The following table summarizes typical reaction conditions for the fluorination of a vicinal diol system using DAST, based on the synthesis of a this compound-1,4-diol derivative, which serves as a model for the synthesis of this compound.

Starting MaterialFluorinating AgentStoichiometry (Reagent:Substrate)SolventTemperatureReaction TimeYieldReference
Protected FluorohydrinDAST / Pyridine1.3 eq DAST, 2.6 eq PyridineToluene70 °C16 hNot specified[3]
AlcoholDAST1.2 eqDichloromethane (B109758)-78 °C to RT2 hSubstrate dependent[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Butanediol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a difluorinated diol derivative and should be optimized for 2,3-butanediol.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 2,3-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (2.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure or under reduced pressure, taking care to avoid loss of the volatile product.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,3-Butanediol in anhydrous DCM cool Cool to -78 °C start->cool add_dast Add DAST dropwise cool->add_dast Maintain low temp warm_react Warm to RT and stir add_dast->warm_react monitor Monitor by TLC warm_react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction complete extract Extract with DCM quench->extract wash_dry Wash and dry organic layer extract->wash_dry remove_solvent Careful solvent removal wash_dry->remove_solvent purify Purify by distillation remove_solvent->purify end end purify->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions low_yield Low/No Yield inactive_dast Inactive DAST low_yield->inactive_dast wet_reagents Moisture Contamination low_yield->wet_reagents bad_temp Incorrect Temperature low_yield->bad_temp wrong_stoich Insufficient DAST low_yield->wrong_stoich sulfite_ester Sulfite Ester Formation low_yield->sulfite_ester cyclic_ether Cyclic Ether Formation low_yield->cyclic_ether sol_fresh_dast sol_fresh_dast inactive_dast->sol_fresh_dast Solution: Use fresh DAST sol_anhydrous sol_anhydrous wet_reagents->sol_anhydrous Solution: Use anhydrous conditions sol_optimize_temp sol_optimize_temp bad_temp->sol_optimize_temp Solution: Optimize temperature sol_increase_dast sol_increase_dast wrong_stoich->sol_increase_dast Solution: Increase DAST equivalents sol_temp_control sol_temp_control sulfite_ester->sol_temp_control Solution: Lower temperature cyclic_ether->sol_temp_control

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Fluorination of Butane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of butane (B89635) precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of butane and its precursors?

A1: The primary side reactions depend on the fluorination method employed:

  • Free-Radical Fluorination: Due to the high reactivity of the fluorine radical, this method often leads to a lack of selectivity, resulting in a mixture of mono-, di-, and poly-fluorinated products. Over-fluorination is a significant challenge.

  • Nucleophilic Fluorination: The most common side reaction is elimination (E2 mechanism), which competes with the desired substitution (SN2) reaction, leading to the formation of butenes. This is particularly prevalent with secondary and tertiary substrates.

  • Electrophilic Fluorination: Similar to free-radical fluorination, poor regioselectivity can be an issue, yielding a mixture of isomers. Rearrangement reactions can also occur, especially when carbocationic intermediates are formed.

  • High-Temperature Fluorination (e.g., with CoF₃): Skeletal rearrangements are a major side reaction, leading to the formation of branched and cyclic fluorocarbons from linear or less-branched precursors.

Q2: How can I minimize the formation of elimination byproducts in nucleophilic fluorination?

A2: Minimizing elimination byproducts, such as butenes, is crucial for achieving high yields of the desired fluoroalkane. Here are several strategies:

  • Choice of Fluoride (B91410) Source and Solvent: The combination of a fluoride salt and the solvent system plays a critical role. Using tetrabutylammonium (B224687) fluoride (TBAF) in the presence of a tertiary alcohol like tert-butanol (B103910) can enhance the nucleophilicity of the fluoride ion while reducing its basicity, which suppresses the E2 elimination pathway.[1]

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at lower temperatures can therefore favor the desired SN2 pathway.

  • Leaving Group: The choice of leaving group on your butane precursor can influence the substitution to elimination ratio. Good leaving groups that are less sterically hindered can favor substitution.

Q3: I am observing a mixture of regioisomers in my free-radical fluorination of n-butane. How can I improve the selectivity?

A3: Achieving high regioselectivity in free-radical fluorination is challenging due to the high and indiscriminate reactivity of the fluorine radical. However, you can influence the product distribution to some extent:

  • Statistical vs. Energetic Control: The product distribution is a result of both statistical probability (the number of each type of hydrogen atom) and the energetic stability of the resulting radical intermediate (tertiary > secondary > primary). While you cannot change the statistics of the molecule, understanding this principle helps in predicting the major products.

  • Reaction Conditions: While less impactful than with other halogens, subtle changes in temperature and the use of specific radical initiators can sometimes slightly alter the product ratios. However, for highly selective fluorination, switching to a different fluorination method (e.g., a site-selective electrophilic fluorination if applicable) is often more effective.

Q4: My reaction using an electrophilic fluorinating agent is giving a low yield. What are the potential causes and solutions?

A4: Low yields in electrophilic fluorination can stem from several factors:

  • Inactive Reagent: Many electrophilic fluorinating agents, such as Selectfluor™, are sensitive to moisture. Ensure you are using a fresh, dry reagent and that your reaction is conducted under anhydrous conditions.

  • Insufficient Reagent: For some substrates, a larger excess of the fluorinating agent may be necessary to drive the reaction to completion.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with your fluorinating agent. Acetonitrile is a commonly used solvent for reactions with Selectfluor™.

  • Substrate Reactivity: If your butane precursor is not sufficiently nucleophilic, the reaction may be sluggish. In such cases, derivatization to a more reactive species, such as an enolate or enol ether, may be necessary.

Troubleshooting Guides

Issue 1: High Percentage of Elimination Products in Nucleophilic Fluorination

Symptoms:

  • Low yield of the desired fluorobutane.

  • GC-MS or NMR analysis shows the presence of butene isomers.

Possible Causes & Solutions:

Possible Cause Solution
Highly basic reaction conditions Use a fluoride source with attenuated basicity, such as TBAF in the presence of tert-butanol. The tert-butanol forms hydrogen bonds with the fluoride ion, reducing its basicity and favoring SN2 over E2.[1]
High reaction temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
Sterically hindered substrate For secondary or tertiary butane precursors, elimination is more competitive. Consider using a milder fluoride source and optimized reaction conditions.
Solvent choice Polar aprotic solvents can sometimes favor elimination. The use of nonpolar protic media like tert-amyl alcohol has been shown to improve chemo-selectivity for substitution.
Issue 2: Poor Regioselectivity and Over-fluorination in Free-Radical Fluorination

Symptoms:

  • A complex mixture of mono-, di-, and poly-fluorinated butanes is observed.

  • Difficulty in isolating the desired mono-fluorinated product.

Possible Causes & Solutions:

Possible Cause Solution
High reactivity of fluorine radical This is an inherent challenge of this method. To favor mono-fluorination, use a large excess of the butane precursor relative to the fluorine source.
Statistical distribution of products The product ratio is governed by the number of primary vs. secondary hydrogens and the relative stability of the corresponding radicals. While difficult to control, understanding this can help predict the major products and devise purification strategies.
High reaction temperature While fluorination is highly exothermic, maintaining a controlled, lower temperature (if possible) can sometimes slightly improve selectivity.
Issue 3: Skeletal Rearrangement During Fluorination

Symptoms:

  • Formation of branched or cyclic fluorocarbons from a linear butane precursor.

  • Observed when using high-temperature fluorinating agents like cobalt(III) fluoride.

Possible Causes & Solutions:

Possible Cause Solution
Carbocationic intermediates The reaction proceeds through a carbocation mechanism, which is prone to rearrangement to form more stable carbocations.
High reaction temperature High temperatures provide the energy for these rearrangement pathways.
Choice of fluorinating agent This side reaction is characteristic of certain high-energy fluorination processes. If skeletal integrity is crucial, consider alternative, milder fluorination methods that do not proceed through carbocationic intermediates, such as many nucleophilic or some electrophilic fluorination reactions.

Data Presentation

Table 1: Product Distribution in the Free-Radical Halogenation of n-Butane

This table provides a comparison of the product distribution for the free-radical chlorination and an example of fluorination of a related compound, 2-methylpropane, to illustrate the principles of selectivity.

HalogenSubstrateProduct 1 (Yield)Product 2 (Yield)Reference
Chlorinen-Butane1-Chlorobutane (28%)2-Chlorobutane (72%)[2]
Fluorine2-Methylpropane1-Fluoro-2-methylpropane (14%)2-Fluoro-2-methylpropane (86%)[3]

Note: The data for chlorination of n-butane is provided as a well-documented example of the interplay between statistical factors and radical stability in free-radical halogenation. The data for the fluorination of 2-methylpropane illustrates a similar trend, where abstraction of the tertiary hydrogen is favored.

Table 2: Representative Yields in Nucleophilic Fluorination of Alkyl Halides

This table showcases the impact of the fluoride source and solvent system on the yield of nucleophilic substitution.

SubstrateFluoride SourceSolventProductYield (%)Reference
1-BromooctaneTBAFtert-Amyl Alcohol1-Fluorooctane>95
1-IodooctaneTBAFtert-Amyl Alcohol1-Fluorooctane>95

Note: While not butane precursors, these examples with primary alkyl halides demonstrate the high efficiency of the TBAF/tert-alcohol system in promoting SN2 reactions and minimizing elimination.

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of a Butyl Precursor (e.g., 1-Bromobutane) using TBAF in tert-Amyl Alcohol

Objective: To synthesize 1-fluorobutane (B1294920) from 1-bromobutane (B133212) with minimal elimination byproducts.

Materials:

  • 1-Bromobutane

  • Tetrabutylammonium fluoride (TBAF)

  • tert-Amyl alcohol (anhydrous)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

Procedure:

  • To a dry, inert-atmosphere flask, add TBAF (1.2 equivalents) and anhydrous tert-amyl alcohol.

  • Stir the mixture until the TBAF is fully dissolved.

  • Add 1-bromobutane (1.0 equivalent) to the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-fluorobutane.

Protocol 2: Deoxyfluorination of a Butanol Precursor (e.g., 1-Butanol) using DAST

Objective: To synthesize 1-fluorobutane from 1-butanol (B46404).

Materials:

  • 1-Butanol

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • To a solution of 1-butanol (1.0 equivalent) in anhydrous DCM in a dry, inert-atmosphere flask, cool the solution to -78 °C.

  • Add DAST (1.2 equivalents) dropwise to the cooled solution.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-fluorobutane.

Mandatory Visualization

free_radical_fluorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination F2 F₂ two_F_rad 2 F• F2->two_F_rad UV light F_rad1 F• HF HF F_rad1->HF butyl_rad CH₃CH₂CH₂CH₂• F_rad1->butyl_rad H abstraction butane CH₃CH₂CH₂CH₃ butane->butyl_rad fluorobutane CH₃CH₂CH₂CH₂F butyl_rad->fluorobutane Fluorine abstraction F_rad2 F• butyl_rad->F_rad2 F2_2 F₂ F2_2->fluorobutane F_rad3 F• F2_3 F₂ F_rad3->F2_3 F_rad4 F• F_rad4->F2_3 butyl_rad2 Butyl• fluorobutane2 Fluorobutane butyl_rad2->fluorobutane2 F_rad5 F• F_rad5->fluorobutane2 butyl_rad3 Butyl• octane Octane butyl_rad3->octane butyl_rad4 Butyl• butyl_rad4->octane

Caption: Free-radical fluorination mechanism of butane.

elimination_vs_substitution cluster_reactants Reactants cluster_products Products butyl_bromide 2-Bromobutane fluorobutane 2-Fluorobutane (SN2 Product) butyl_bromide->fluorobutane SN2 Pathway (Substitution) butene But-2-ene (E2 Product) butyl_bromide->butene E2 Pathway (Elimination) fluoride F⁻ fluoride->fluorobutane HBr HBr fluoride->HBr

Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.

skeletal_rearrangement start n-Butane Precursor intermediate1 Primary Carbocation (less stable) start->intermediate1 Fluorinating Agent (e.g., CoF₃) intermediate2 Secondary Carbocation (more stable) intermediate1->intermediate2 1,2-Hydride Shift (Rearrangement) product1 1-Fluorobutane intermediate1->product1 + F⁻ product2 2-Fluorobutane intermediate2->product2 + F⁻ rearranged_product Isobutyl Fluoride (from rearrangement) intermediate2->rearranged_product + F⁻ (after further rearrangement)

Caption: Carbocation rearrangement during fluorination.

References

Technical Support Center: Optimization of 2,3-Difluorobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-difluorobutane. The content is structured to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, particularly via the fluorination of butane-2,3-diol using aminating fluorinating agents like DAST (Diethylaminosulfur trifluoride).

Issue 1: Low to No Yield of this compound

Potential CauseRecommended Solution
Inactive Fluorinating Agent Fluorinating agents like DAST are moisture-sensitive and can degrade over time. It is recommended to use a fresh bottle or a recently opened one stored under anhydrous conditions. If degradation is suspected, consider purifying the reagent before use.
Insufficient Reagent For the difluorination of a diol, a stoichiometric excess of the fluorinating agent is necessary. A starting point of at least 2.2 equivalents of DAST per equivalent of butane-2,3-diol is recommended to drive the reaction to completion.
Low Reaction Temperature While low temperatures are often used to control selectivity, the reaction may be sluggish. If no product is observed, a gradual increase in the reaction temperature may be necessary. For DAST, reactions are typically initiated at low temperatures (e.g., -78 °C) and allowed to slowly warm to room temperature. Gentle heating can be applied, but caution is paramount as DAST can decompose exothermically.[1]
Inappropriate Solvent The choice of solvent can influence the reaction rate and outcome. Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for fluorination with DAST. Other aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can also be considered.

Issue 2: Formation of Significant Side Products

Potential CauseRecommended Solution
Elimination Reactions The fluoride (B91410) ion can act as a base, leading to the formation of alkene byproducts, particularly at higher temperatures.[2] To minimize elimination, maintain a low reaction temperature throughout the addition of the fluorinating agent and the initial phase of the reaction.
Pinacol (B44631) Rearrangement Vicinal diols like butane-2,3-diol are susceptible to pinacol rearrangement under acidic conditions, which can be generated during the reaction with DAST.[3][4] This can lead to the formation of ketone byproducts. Carrying out the reaction at a low temperature can help suppress this rearrangement.
Formation of Cyclic Ethers Intramolecular cyclization of the starting diol can lead to the formation of cyclic ethers, such as 2,3-dimethyloxirane. This is more common with longer chain diols but can occur. Using a fluorinating agent that favors a more direct S(_N)2 pathway, such as PyFluor in the presence of a hindered base, can reduce the likelihood of cyclization.[1]
Monofluorinated Byproduct Incomplete reaction can result in a mixture containing the monofluorinated intermediate (3-fluorobutan-2-ol). To address this, increase the reaction time or the equivalents of the fluorinating agent. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

Issue 3: Difficulties in Product Purification

Potential CauseRecommended Solution
Co-elution of Product and Byproducts This compound is a volatile compound, and its byproducts may have similar boiling points and polarities, making separation by column chromatography challenging. Careful selection of the eluent system for column chromatography is crucial. A non-polar eluent system, such as a gradient of diethyl ether in hexanes, may be effective.
Hydrolysis of Intermediates/Reagents The workup procedure must be carefully controlled to avoid hydrolysis of any remaining fluorinating agent or reactive intermediates, which can complicate purification. Quenching the reaction with ice-cold water or a saturated aqueous solution of sodium bicarbonate is a standard procedure.
Product Volatility Due to the low boiling point of this compound, care must be taken during solvent removal to avoid product loss. Use of a rotary evaporator at low temperature and pressure is recommended. For very volatile products, distillation of the crude mixture may be a more suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for the synthesis of this compound is the deoxofluorination of a suitable precursor, typically meso- or (±)-butane-2,3-diol, using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[5][6] More modern and thermally stable reagents like Deoxo-Fluor or PyFluor are also excellent alternatives that can offer improved safety and selectivity.[1]

Q2: How can I optimize the stereochemical outcome of the reaction?

A2: The fluorination of a chiral diol with reagents like DAST typically proceeds with an inversion of stereochemistry at the reacting centers. To obtain a specific stereoisomer of this compound, it is crucial to start with the appropriate stereoisomer of butane-2,3-diol. For example, the fluorination of meso-butane-2,3-diol will lead to a different stereochemical outcome than the fluorination of (2R,3R)-butane-2,3-diol.

Q3: What are the key safety precautions when working with DAST and other fluorinating agents?

A3: DAST is a toxic and corrosive reagent that can decompose violently upon heating (above 90 °C).[5][7] It reacts vigorously with water, releasing toxic hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be cooled in an ice or dry ice bath before the addition of DAST. Deoxo-Fluor is a more thermally stable alternative.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the starting material and product have different R_f values. Given the volatility of this compound, gas chromatography-mass spectrometry (GC-MS) is a more suitable technique for monitoring the reaction and identifying the products and byproducts formed.

Experimental Protocols

General Protocol for the Synthesis of this compound from Butane-2,3-diol using DAST

This protocol is a general guideline and may require optimization based on the specific stereoisomer of butane-2,3-diol used and the desired scale.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butane-2,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (2.2-2.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour and then let it slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator at a low temperature.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes/diethyl ether gradient) or by careful distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents for Diol Fluorination

Fluorinating AgentAbbreviationKey CharacteristicsCommon Side ReactionsSafety Considerations
Diethylaminosulfur trifluorideDASTWidely used, effective for deoxofluorination.[5]Elimination, rearrangements (Pinacol).[3][4]Thermally unstable, decomposes violently above 90°C.[5][7] Reacts with water to produce HF.
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorMore thermally stable than DAST, safer for larger scale reactions.[1]Similar to DAST, but often with better control.More stable than DAST, but still requires careful handling.
2-Pyridinesulfonyl FluoridePyFluorHighly stable, crystalline solid. Often used with a base (e.g., DBU). Minimizes elimination.[1]Generally cleaner reactions with fewer side products.Thermally stable and easier to handle than DAST.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Fluorination Reaction cluster_workup Workup cluster_purification Purification start Butane-2,3-diol in anhydrous DCM cool Cool to -78 °C start->cool add_dast Slow addition of DAST cool->add_dast react Stir and warm to RT add_dast->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry organic layers extract->dry concentrate Careful concentration dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Resolving Racemic Mixtures of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 2,3-difluorobutane. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the separation of this compound enantiomers. Due to the limited specific literature on the resolution of this particular compound, the following guidance is based on established principles for the separation of volatile, low-molecular-weight, and halogenated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving a racemic mixture of this compound?

A1: The main challenges in resolving racemic this compound stem from its physical and chemical properties:

  • Volatility: Its low boiling point makes handling and preventing sample loss during experimental procedures difficult.

  • Chemical Inertness: As a saturated alkane, it lacks functional groups (e.g., carboxyl, amino, hydroxyl) that are typically used for derivatization in methods like diastereomeric crystallization.[1]

  • Low Molecular Weight: This can pose challenges in certain analytical techniques and may require specialized equipment for accurate detection and quantification.

Q2: Which resolution techniques are most promising for this compound?

A2: Based on its properties, the most viable methods are:

  • Chiral Gas Chromatography (GC): This is a powerful technique for separating volatile enantiomers without the need for derivatization.[2][3]

  • Enzymatic Resolution: Certain enzymes, like haloalkane dehalogenases, show activity towards small halogenated hydrocarbons and could potentially be used for kinetic resolution.[4]

  • Diastereomeric Crystallization (with prior derivatization): While not directly applicable, if this compound can be functionalized, this classical resolution method could be employed.[1][5]

Q3: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A3: Chiral Gas Chromatography (GC) is the most suitable method for determining the enantiomeric excess of this compound. By using a chiral stationary phase, the two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.

Troubleshooting Guides

Method 1: Chiral Gas Chromatography (GC)

Issue: Poor or no separation of enantiomers on the chromatogram.

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical. For halogenated hydrocarbons, cyclodextrin-based columns are often effective.[2] Experiment with different derivatized cyclodextrins (e.g., permethylated beta-cyclodextrin) to find a suitable phase.[6]

  • Possible Cause 2: Suboptimal GC Oven Temperature Program.

    • Solution: The temperature ramp rate can significantly affect resolution. Start with a low initial temperature and a slow ramp rate to maximize the interaction between the analytes and the chiral stationary phase.

  • Possible Cause 3: Inappropriate Carrier Gas Flow Rate.

    • Solution: Optimize the linear velocity of the carrier gas (e.g., Helium, Hydrogen) to achieve the best separation efficiency.

Issue: Broad or tailing peaks.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Ensure the liner and column are properly deactivated. Use an ultra-inert liner to minimize interactions.

  • Possible Cause 2: Sample Overload.

    • Solution: Reduce the injection volume or dilute the sample. Overloading the column can lead to poor peak shape and reduced resolution.

Method 2: Enzymatic Resolution

Issue: No observable reaction or very low conversion.

  • Possible Cause 1: Inactive or unsuitable enzyme.

    • Solution: Screen a variety of haloalkane dehalogenases from different microbial sources.[4] Ensure the enzyme is active by testing it with a known substrate. The enzyme may not have affinity for this compound.

  • Possible Cause 2: Incorrect reaction conditions.

    • Solution: Optimize pH, temperature, and buffer composition. For volatile substrates, the reaction may need to be conducted in a sealed system to prevent substrate loss. Consider using a biphasic system (aqueous/organic) to improve substrate availability to the enzyme.

Issue: Low enantioselectivity.

  • Possible Cause 1: The enzyme is not highly stereoselective for this compound.

    • Solution: Attempt to improve enantioselectivity by modifying the reaction conditions (e.g., lowering the temperature, changing the co-solvent). Protein engineering of the haloalkane dehalogenase could also be explored to enhance its selectivity.

Method 3: Diastereomeric Crystallization (Hypothetical, requires derivatization)

Issue: Inability to form a derivative of this compound.

  • Possible Cause: Lack of a functional group.

    • Solution: This is the primary limitation. A synthetic route to introduce a functional group (e.g., a hydroxyl or carboxyl group) onto the butane (B89635) backbone would be necessary before attempting this method. This would, however, change the compound being resolved.

Issue: Diastereomers do not crystallize or co-crystallize.

  • Possible Cause 1: Similar solubilities of the diastereomers.

    • Solution: Experiment with a wide range of crystallization solvents and solvent mixtures. The choice of the chiral resolving agent is also critical; test different agents to find one that yields diastereomers with significantly different solubilities.[1][5]

  • Possible Cause 2: Oil formation instead of crystallization.

    • Solution: Try using a more dilute solution or a lower crystallization temperature. Seeding the solution with a small crystal of the desired diastereomer can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography Analysis

This protocol provides a general starting point for developing a chiral GC method for this compound.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column (e.g., a cyclodextrin-based column such as Rt-βDEXsm).

  • Sample Preparation:

    • Prepare a dilute solution of the racemic this compound in a volatile, high-purity solvent (e.g., hexane).

  • GC Conditions (starting parameters):

    • Injector Temperature: 150 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 35 °C, hold for 5 minutes.

      • Ramp: 2 °C/min to 100 °C.

    • Injection Volume: 1 µL (with a split ratio of 100:1).

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Calculate the enantiomeric excess (ee%) using the peak areas: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Protocol 2: Enzymatic Kinetic Resolution (Conceptual)

This protocol outlines a general procedure for attempting the kinetic resolution of this compound using a haloalkane dehalogenase.

  • Materials:

    • Racemic this compound.

    • Haloalkane dehalogenase (e.g., from Rhodococcus rhodochrous).

    • Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

    • Sealed reaction vials.

  • Procedure:

    • In a sealed vial, prepare a reaction mixture containing the buffer and the haloalkane dehalogenase.

    • Add the racemic this compound to the reaction mixture. Due to its volatility, this should be done in a controlled manner, possibly by bubbling the vapor through the solution or by direct injection of a solution in a water-miscible solvent.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by chiral GC.

    • Stop the reaction when approximately 50% conversion is reached to maximize the potential enantiomeric excess of the unreacted substrate.

    • Extract the remaining this compound from the aqueous phase using a suitable organic solvent (e.g., pentane).

    • Analyze the enantiomeric excess of the extracted this compound by chiral GC.

Quantitative Data Presentation

The following tables provide examples of how to structure and present data from resolution experiments. Note: The data presented here is illustrative and not based on published results for this compound.

Table 1: Chiral GC Method Optimization

ParameterCondition 1Condition 2Condition 3
Column Cyclodextrin-ACyclodextrin-ACyclodextrin-B
Temp. Program 30°C, 2°C/min35°C, 1°C/min35°C, 1°C/min
Resolution (Rs) 1.21.82.1
(R)-enantiomer tR (min) 15.218.522.1
(S)-enantiomer tR (min) 15.519.122.8

Table 2: Enzymatic Resolution Results

Enzyme SourceReaction Time (h)Conversion (%)Substrate ee%
R. rhodochrous124892%
Xanthobacter autotrophicus123575%
Bacillus sp.121530%

Visualizations

Experimental_Workflow_Chiral_GC cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis racemic_mix Racemic this compound dissolve Dissolve in Volatile Solvent racemic_mix->dissolve inject Inject into GC dissolve->inject column Chiral Capillary Column inject->column separation Enantiomer Separation column->separation detect Detection (FID/MS) separation->detect chromatogram Chromatogram (Two Peaks) detect->chromatogram calc_ee Calculate ee% chromatogram->calc_ee

Caption: Workflow for Chiral GC Resolution.

Experimental_Workflow_Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_workup Workup cluster_analysis Analysis racemic_mix Racemic this compound reaction_vial Sealed Reaction Vial (~50% Conversion) racemic_mix->reaction_vial enzyme Haloalkane Dehalogenase + Buffer enzyme->reaction_vial quench Quench Reaction reaction_vial->quench extract Solvent Extraction quench->extract concentrate Careful Concentration extract->concentrate chiral_gc Chiral GC Analysis concentrate->chiral_gc ee_calc Determine ee% of Unreacted Substrate chiral_gc->ee_calc

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Crystallization_Principle cluster_start Starting Material cluster_reaction Derivatization cluster_separation Separation & Regeneration enantiomers Racemic Mixture (R-enantiomer + S-enantiomer) Same Physical Properties resolving_agent + Chiral Resolving Agent (e.g., R'-acid) enantiomers->resolving_agent diastereomers Diastereomeric Mixture (R,R'-salt + S,R'-salt) Different Physical Properties resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_diastereomers Separated Diastereomers crystallization->separated_diastereomers regeneration Remove Resolving Agent separated_diastereomers->regeneration pure_enantiomers Pure R-enantiomer & Pure S-enantiomer regeneration->pure_enantiomers

Caption: Principle of Diastereomeric Crystallization.

References

Technical Support Center: Overcoming the Low Reactivity of C-F Bonds in 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of C-F bonds in 2,3-difluorobutane.

Frequently Asked Questions (FAQs)

Q1: Why are the C-F bonds in this compound so unreactive?

A1: The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the low reactivity of this compound. Several factors contribute to this:

  • High Bond Dissociation Energy: The C-F bond has a very high bond dissociation energy, making it difficult to cleave.

  • Low Polarity: While the C-F bond is polar, the fluorine atom's high electronegativity holds the bonding electrons tightly, making the carbon atom less susceptible to nucleophilic attack compared to other haloalkanes.

  • Conformational Effects: In vicinal difluorides like this compound, there is a complex interplay of stereoelectronic effects. The gauche conformation, where the two fluorine atoms are at a 60° dihedral angle, is often favored, which can shield the C-F bonds from reagents.[1][2][3]

Q2: What are the main challenges in the functionalization of this compound?

A2: The primary challenges include:

  • Inertness of C(sp³)-F bonds: Activating C-F bonds on saturated carbon atoms is significantly more difficult than on aromatic or vinylic carbons.[4]

  • Side Reactions: Forcing reaction conditions can lead to undesired side reactions such as elimination (to form fluorinated alkenes) or decomposition.

  • Selectivity: In cases of partial defluorination, controlling the reaction to selectively cleave only one C-F bond can be challenging.

Q3: What are the most promising strategies for activating the C-F bonds in this compound?

A3: Several advanced strategies have shown promise for activating inert C-F bonds and could be applicable to this compound:

  • Photoredox Catalysis: This method uses visible light to generate highly reactive radical species that can engage in C-F bond cleavage under mild conditions.[5][6][7][8][9]

  • Transition-Metal Catalysis: Certain transition metal complexes can activate C-F bonds through oxidative addition or other mechanisms.[10][11][12][13]

  • Lewis Acid Catalysis: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage.[4][14][15][16]

  • Enzymatic Defluorination: Some metalloenzymes have been shown to cleave C-F bonds, offering a green chemistry approach, though this is a developing area.[17]

Troubleshooting Guides

Guide 1: Reaction Not Initiating or Sluggish Conversion

Q: I have set up my reaction to functionalize this compound, but I am observing no product formation or very slow conversion. What should I check?

A: The low reactivity of the C-F bond is the most likely culprit. Consider the following troubleshooting steps:

Troubleshooting StepRationale
Increase Catalyst Loading For catalytic reactions, the active species concentration might be too low to overcome the high activation energy.
Elevate Reaction Temperature Higher temperatures can provide the necessary energy to initiate C-F bond cleavage. Monitor for potential side reactions.
Screen Different Solvents The choice of solvent can significantly impact the reaction. For Lewis acid-mediated reactions, non-coordinating solvents are often preferred. For photoredox catalysis, polar aprotic solvents are common.
Verify Reagent Purity Impurities in reagents or solvents can poison catalysts or quench reactive intermediates. Ensure all components are pure and dry.
Consider a More Potent Activation Method If using a mild method, it may be insufficient. For example, if a standard Lewis acid is ineffective, a stronger one or a different catalytic system like photoredox catalysis might be necessary.
Guide 2: Low Yield of the Desired Functionalized Product

Q: My reaction is proceeding, but the yield of the desired product is consistently low. What factors could be contributing to this?

A: Low yields can result from incomplete conversion, side reactions, or product degradation. The following table outlines potential causes and solutions:

Potential CauseSuggested Solution
Suboptimal Reaction Conditions Systematically vary parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions.
Formation of Byproducts Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify major byproducts. This can provide insight into competing reaction pathways (e.g., elimination vs. substitution).
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Consider using a more robust catalyst or adding a co-catalyst to improve stability.
Reversible Reaction The reaction may be reversible. If so, consider strategies to shift the equilibrium towards the product, such as removing a byproduct.
Guide 3: Predominant Formation of Elimination Byproducts

Q: I am observing the formation of significant amounts of fluorinated alkenes instead of my desired substitution product. How can I suppress this elimination pathway?

A: Elimination is a common competing pathway in reactions involving haloalkanes. Here are some strategies to favor substitution over elimination:

StrategyRationale
Use a Less Hindered Base/Nucleophile Bulky bases are more likely to abstract a proton, leading to elimination. A smaller, more nucleophilic reagent is more likely to attack the carbon center.
Lower the Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.
Choose a More Appropriate Solvent Polar aprotic solvents can favor substitution reactions, while polar protic solvents can sometimes promote elimination.
Modify the Catalytic System In transition-metal-catalyzed reactions, the ligand can influence the selectivity. Experiment with different ligands to find one that favors the desired reaction pathway.

Data Presentation: Comparison of C-F Bond Activation Methods for Saturated Fluoroalkanes

The following table summarizes reaction conditions and outcomes for various C-F bond activation methods applied to saturated fluoroalkanes, providing a reference for designing experiments with this compound.

Activation MethodSubstrate TypeCatalyst/ReagentConditionsYieldReference
Photoredox Catalysis Unactivated FluoroalkanesOrganic Photoredox CatalystVisible light, 25 °C-[5]
Lewis Acid Catalysis gem-DifluoroalkanesB(C₆F₅)₃Hexafluoro-2-propanol (HFIP)High[4]
Transition-Metal Catalysis Fluoro-aromaticsNickel ComplexesVaries-[10]
Lewis Acid Catalysis Unactivated FluoroalkanesPIII Lewis Acids25 or 50 °C-[14]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Hydrodefluorination

This protocol is a general guideline for the hydrodefluorination of a saturated fluoroalkane and can be adapted for this compound.

Materials:

  • This compound

  • Photocatalyst (e.g., an organic dye or an iridium complex)

  • Hydrogen atom source (e.g., a Hantzsch ester or an amine)

  • Degassed solvent (e.g., acetonitrile (B52724) or DMF)

  • Schlenk flask or vial

  • Stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a glovebox or under an inert atmosphere, add the photocatalyst, this compound, and the hydrogen atom source to a Schlenk flask or vial equipped with a stir bar.

  • Add the degassed solvent to the flask.

  • Seal the flask and remove it from the glovebox.

  • Place the flask in front of the visible light source and begin stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹⁹F NMR.

  • Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.

Protocol 2: General Procedure for Lewis Acid-Mediated C-F Bond Activation

This protocol provides a general method for activating C-F bonds using a strong Lewis acid, which can be adapted for reactions of this compound with a suitable nucleophile.

Materials:

  • This compound

  • Lewis acid (e.g., B(C₆F₅)₃ or a silylium (B1239981) ion precursor)

  • Nucleophile/reagent

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask

  • Stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Under an inert atmosphere, add the Lewis acid and the anhydrous solvent to a Schlenk flask equipped with a stir bar.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the this compound to the solution.

  • Add the nucleophile or other reagent to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by TLC, GC-MS, or NMR.

  • Quench the reaction carefully with an appropriate quenching agent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent and purify it using standard methods.

Visualizations

Troubleshooting_Workflow start Reaction with this compound issue Identify Issue start->issue no_reaction No/Slow Reaction issue->no_reaction No Conversion low_yield Low Yield issue->low_yield Partial Conversion elimination Elimination Byproduct issue->elimination Incorrect Product check_conditions Check Reaction Conditions: - Temperature - Catalyst Loading - Reagent Purity no_reaction->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) low_yield->analyze_byproducts suppress_elimination Suppress Elimination: - Lower Temperature - Use Less Hindered Base - Change Solvent elimination->suppress_elimination optimize Optimize Conditions: - Screen Solvents - Vary Stoichiometry - Change Catalyst check_conditions->optimize end Improved Outcome optimize->end analyze_byproducts->optimize suppress_elimination->end

Caption: Troubleshooting workflow for C-F bond activation in this compound.

Photoredox_Cycle PC PC PC_excited PC* PC->PC_excited PC_reduced PC˙⁻ PC_excited->PC_reduced Donor PC_reduced->PC R-F Substrate R-F Radical_Anion [R-F]˙⁻ Radical Radical_Anion->Radical -F⁻ Product R-Nu Radical->Product Nu⁻ Donor Donor Donor_oxidized Donor˙⁺ Nu Nu⁻

Caption: Simplified photoredox cycle for reductive C-F bond activation.

Decision_Tree start Select C-F Activation Strategy for this compound sensitivity Are starting materials sensitive to strong acids or bases? start->sensitivity photoredox Consider Photoredox Catalysis sensitivity->photoredox Yes conditions Are mild conditions required? sensitivity->conditions No lewis_acid Consider Lewis Acid Catalysis transition_metal Consider Transition-Metal Catalysis conditions->lewis_acid No conditions->transition_metal Yes

Caption: Decision tree for selecting a C-F activation strategy.

References

Preventing decomposition of 2,3-difluorobutane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-Difluorobutane. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are thermal degradation and elimination reactions.

  • Thermal Decomposition: At sufficiently high temperatures, the carbon-carbon and carbon-fluorine bonds can undergo homolytic cleavage, leading to the formation of smaller fluorinated and non-fluorinated hydrocarbon fragments. Saturated fluorocarbons are generally thermally stable, with significant degradation of similar compounds requiring temperatures of 600°C or higher.

  • Elimination (Dehydrofluorination): In the presence of a base, this compound can undergo elimination of hydrogen fluoride (B91410) (HF) to form 2-fluorobut-2-ene. This is a common decomposition pathway for fluoroalkanes.

Q2: How does the stereochemistry of this compound (meso vs. d,l) influence its stability?

Q3: Is this compound susceptible to nucleophilic substitution?

A3: Direct nucleophilic substitution (SN2) at the carbon atoms bearing fluorine in this compound is generally disfavored. The presence of a fluorine atom can destabilize the transition state of an SN2 reaction, making it less reactive towards nucleophilic attack compared to its chlorinated or brominated analogs.[2] However, under forcing conditions or with very strong nucleophiles, substitution may occur, though it is not a primary reactivity pathway.

Q4: What are the signs of this compound decomposition in my reaction?

A4: Signs of decomposition include:

  • Formation of unexpected byproducts: The appearance of olefinic compounds (e.g., 2-fluorobut-2-ene) or smaller fragmentation products in your reaction mixture, detectable by GC-MS or NMR.

  • Drop in pH: The elimination of HF will lead to the acidification of the reaction medium.

  • Inconsistent yields: Difficulty in obtaining reproducible yields in reactions involving this compound may indicate competing decomposition.

  • Charring or discoloration: At high temperatures, significant decomposition can lead to the formation of polymeric or carbonaceous materials.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield and formation of olefinic byproducts.
  • Potential Cause: Dehydrofluorination due to basic reaction conditions or high temperatures.

  • Solutions:

    • Reagent Selection: If possible, use non-basic or weakly basic reagents. If a base is required, consider using a milder base or a hindered, non-nucleophilic base.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to harsh conditions.

Issue 2: Reaction fails to proceed or gives a complex mixture of products at high temperatures.
  • Potential Cause: Thermal decomposition of this compound.

  • Solutions:

    • Lower Reaction Temperature: Explore alternative reaction conditions that do not require high temperatures. Saturated fluorocarbons are significantly more stable at lower temperatures.[3]

    • Use of Catalysts: Investigate catalytic methods that can promote the desired transformation at a lower temperature.

    • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition pathways.

Issue 3: Inconsistent results and difficulty in reproducing experiments.
  • Potential Cause: Sensitivity to adventitious water or impurities in reagents.

  • Solutions:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as moisture can affect the stability of some reagents and promote side reactions.

    • Reagent Purity: Use reagents of high purity. Impurities can sometimes catalyze decomposition.

    • Inert Reaction Setup: Assemble the reaction under an inert atmosphere to exclude air and moisture.

Experimental Protocols

While specific experimental protocols for preventing the decomposition of this compound are not extensively detailed in the literature, the following general methodologies for working with fluorinated compounds can be adapted.

General Protocol for a Reaction Under Inert and Anhydrous Conditions:

  • Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried under high vacuum.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Use septa and cannulation techniques for the transfer of reagents.

  • Temperature Control: Use a cryostat or an ice/salt bath for sub-ambient temperatures, and a temperature-controlled oil bath for elevated temperatures.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal reaction time and minimize byproduct formation.

  • Work-up: Quench the reaction at the appropriate temperature and use standard extraction and purification techniques. Be mindful that acidic byproducts like HF may be present.

Data Presentation

Table 1: General Stability of Fluorinated Alkanes

ConditionStability of Saturated FluoroalkanesPotential Decomposition Products
Thermal Generally high; significant decomposition often requires >600°C.[3]Smaller perfluorinated or hydrofluorinated alkanes and alkenes.
Basic Susceptible to dehydrofluorination.Fluoroalkenes, fluoride salts.
Acidic Generally stable, but strong Lewis acids at high temperatures may promote rearrangement or decomposition.Isomerized products, fragmentation products.
Nucleophilic Generally resistant to SN2 attack at the C-F bond.[2]Substitution products (under harsh conditions).

Visualizations

Troubleshooting_Decomposition Troubleshooting Decomposition of this compound start Decomposition Observed? byproducts Olefinic Byproducts? start->byproducts Yes no_decomp No Decomposition start->no_decomp No low_yield Low or No Yield? byproducts->low_yield No dehydrofluorination Suspect Dehydrofluorination byproducts->dehydrofluorination Yes thermal_decomp Suspect Thermal Decomposition low_yield->thermal_decomp Yes, at high temp reagent_issue Check Reagent/Conditions low_yield->reagent_issue Yes, at low/mod temp solution_base Use Milder Base Lower Temperature Shorter Reaction Time dehydrofluorination->solution_base solution_temp Lower Reaction Temperature Use Catalyst Inert Atmosphere thermal_decomp->solution_temp solution_reagent Use Anhydrous Conditions Check Reagent Purity Inert Atmosphere reagent_issue->solution_reagent Stability_Factors Key Factors Influencing this compound Stability stability This compound Stability temperature Temperature temperature->stability High temp decreases stability base Presence of Base base->stability Increases dehydrofluorination solvent Solvent Polarity & Purity solvent->stability Can influence reaction pathways reagents Reagent Reactivity & Purity reagents->stability Harsh reagents decrease stability atmosphere Reaction Atmosphere atmosphere->stability Inert atmosphere increases stability

References

Troubleshooting NMR signal overlap in 2,3-difluorobutane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 2,3-difluorobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly NMR signal overlap, encountered during the analysis of this compound diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing overlapping signals in the ¹H and ¹⁹F NMR spectra of my this compound sample?

A1: Signal overlap in the NMR spectra of this compound is a common challenge arising from the structural similarity of its diastereomers ( (2R,3R), (2S,3S), and meso). The protons and fluorine atoms in these stereoisomers reside in very similar chemical environments, leading to closely spaced or overlapping resonances in both ¹H and ¹⁹F NMR spectra. This is particularly true for protons that are distant from the chiral centers, as their chemical environments are less affected by the change in stereochemistry.

Q2: What is the first and most straightforward step to try and resolve overlapping signals?

A2: The simplest initial step is to change the deuterated solvent.[1][2] Different solvents can induce varying chemical shifts due to solute-solvent interactions, a phenomenon known as solvent-induced shift.[3] For fluorinated compounds, aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant changes in chemical shifts compared to chlorinated solvents like chloroform-d (B32938) or polar aprotic solvents like acetone-d₆. This simple change can often be enough to separate overlapping signals.

Q3: Can changing the temperature of the NMR experiment help resolve signal overlap?

A3: Yes, variable temperature (VT) NMR can be a powerful tool for resolving signal overlap, especially when dealing with conformational isomers or diastereomers.[4] Altering the temperature can affect the populations of different conformers and influence intermolecular interactions, leading to changes in chemical shifts.[5] For this compound, acquiring spectra at different temperatures (e.g., from 298 K down to 213 K in 10-20 K increments) may resolve overlapping signals by altering the rotational dynamics around the C2-C3 bond.[4]

Q4: I have a complex mixture of diastereomers. How can I definitively assign the signals for each?

A4: For complex mixtures, a combination of 2D NMR techniques is often necessary.[6]

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks within each diastereomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, which is invaluable for spreading out overlapped proton signals into the more dispersed ¹³C dimension.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range ¹H-¹³C correlations (2-3 bonds), helping to piece together the carbon skeleton and assign quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be crucial for differentiating diastereomers by revealing their relative stereochemistry.[4]

Troubleshooting Guides

Guide 1: Resolving Minor Signal Overlap

Problem: Minor overlap of key signals in the ¹H or ¹⁹F NMR spectrum of this compound, making accurate integration and multiplicity analysis difficult.

Troubleshooting Workflow:

start Severe Signal Overlap cda Use Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) start->cda two_d 2D NMR Spectroscopy start->two_d resolved Signals Resolved & Stereochemistry Assigned cda->resolved cosy COSY (¹H-¹H Connectivity) two_d->cosy hsqc HSQC (¹H-¹³C Direct Correlation) two_d->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc noesy NOESY/ROESY (Through-Space Correlations) hmbc->noesy noesy->resolved cluster_molecule This compound Molecule cluster_nmr NMR Interactions H3C CH₃ CHF_a CHF H3C->CHF_a ³J(H,H) H3C->CHF_a ³J(H,F) CHF_a->H3C NOE CHF_a->CHF_a CHF_b CHF CHF_a->CHF_b ³J(H,H) CHF_a->CHF_b ³J(F,F) CH3 CH₃ CHF_b->CH3 ³J(H,H) CHF_b->CH3 ³J(H,F) CHF_b->CH3 NOE J_HH ³J(H,H) (Vicinal Coupling) J_HF ²J(H,F) & ³J(H,F) (Geminal & Vicinal Coupling) NOE NOE (Through-space)

References

Technical Support Center: Accurate Quantification of 2,3-Difluorobutane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the calibration of Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of 2,3-difluorobutane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?

A1: Poor linearity in your calibration curve can stem from several factors. Systematically check the following:

  • Standard Preparation: Inaccurate serial dilutions are a common culprit. Ensure precise pipetting and use gas-tight syringes for transferring volatile standards to minimize analyte loss.[1] It is crucial to prepare at least 5-7 calibration standards that span the expected concentration range of your samples.[2]

  • GC-MS System Leaks: Air leaks in the GC-MS system can lead to inconsistent results.[3] Check for leaks at the injection port, column fittings, and the MS interface. A manual tune of the mass spectrometer can help identify the presence of air ions that would indicate a leak.[4]

  • Injector Issues: An active or contaminated injector liner can cause analyte degradation or adsorption, leading to non-linear responses.[5] Regularly inspect and replace the injector liner, especially when working with reactive compounds.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response. If you suspect this, extend the concentration range of your standards to include lower concentrations and observe if linearity improves in that range.

Q2: I'm observing significant peak tailing for my this compound peak. What could be the cause?

A2: Peak tailing is often an indication of active sites within the GC system or issues with the chromatographic conditions.[3][6]

  • Active Sites: Active sites in the injector liner or the front of the GC column can interact with polar or reactive analytes. Using an ultra-inert liner and trimming a small portion (e.g., 10-20 cm) from the front of the column can help mitigate this.[3]

  • Column Choice: Ensure you are using a column appropriate for volatile, halogenated compounds. A low-bleed MS-grade column is recommended to minimize background noise and potential interactions.[3][7]

  • Temperature Optimization: The injector and oven temperature programs should be optimized. A low initial oven temperature can lead to condensation of the analyte on the column, while a slow ramp rate might be necessary for proper separation.[8]

Q3: My sensitivity for this compound is low and inconsistent. How can I improve it?

A3: Low and inconsistent sensitivity can be a complex issue with multiple potential causes.[9]

  • MS Tuning: Ensure your mass spectrometer is properly tuned. The tuning parameters, especially the electron multiplier (EM) voltage, directly impact sensitivity.[4] However, an excessively high EM voltage can increase noise and reduce the multiplier's lifespan.

  • Source Cleanliness: A contaminated ion source will lead to a significant drop in sensitivity. If you observe a gradual decrease in signal over time, it may be time to clean the ion source.

  • Column Installation: Incorrect column installation into the mass spectrometer can affect sensitivity.[3] If the column is too far in, it can lead to a loss of sensitivity; if it's too short, it can cause peak tailing and reduced response.[3]

  • Carrier Gas Flow: The carrier gas flow rate should be optimized for your column dimensions and the MS vacuum system. A typical flow rate for many GC-MS systems is between 1-2 mL/min.[4][7]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: An ideal internal standard (IS) should have similar chemical and physical properties to the analyte but not be present in the samples.[10][11]

  • Structural Analogs: Consider using a deuterated or another halogenated volatile compound that is not expected in your samples. For example, a deuterated analog of a similar alkane or a different fluorinated hydrocarbon could be suitable. The use of labeled analyte analogues is often ideal for GC-MS analysis.[10]

  • Elution Time: The internal standard should elute close to the this compound peak without co-eluting.[12]

  • Stability and Inertness: The chosen IS must be stable throughout the sample preparation and analysis process and should not interact with the sample matrix or the analyte.

Q5: What are matrix effects, and how can they affect my this compound quantification?

A5: Matrix effects occur when components of the sample matrix other than the analyte interfere with the analysis, causing either suppression or enhancement of the analyte signal.[13][14][15][16][17] This can lead to inaccurate quantification.

  • Minimizing Matrix Effects:

    • Sample Preparation: Employ cleanup steps in your sample preparation to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.[16] This helps to compensate for any signal suppression or enhancement caused by the matrix.

    • Dilution: Diluting the sample can often reduce the impact of matrix effects.[13][15]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of gaseous calibration standards. For volatile compounds, it's crucial to handle standards carefully to prevent loss of analyte.[1]

  • Primary Standard: Obtain a certified primary standard of this compound in a gas cylinder at a known concentration.

  • Serial Dilution: Use a dynamic dilution system or gas-tight syringes to perform serial dilutions of the primary standard.[2]

  • Solvent Selection: If preparing liquid standards, use a high-purity, volatile solvent in which this compound is soluble. Methanol is often a suitable choice for preparing spiking solutions for aqueous samples.[18]

  • Concentration Range: Prepare a series of at least five calibration standards that bracket the expected concentration range of the unknown samples.[2]

  • Storage: Store prepared standards in sealed vials with minimal headspace at recommended low temperatures to ensure stability.[1]

Protocol 2: GC-MS Instrument Setup and Calibration

This protocol provides a general guideline for setting up the GC-MS for this compound analysis. Optimal parameters may vary depending on the specific instrument.

  • GC Column: Use a low- to mid-polarity column suitable for volatile organic compounds, such as a DB-5ms or equivalent.

  • Injector:

    • Temperature: Set to a temperature that ensures rapid and complete vaporization without causing thermal degradation (e.g., 250 °C).[19][20]

    • Injection Mode: Use a split or splitless injection depending on the expected analyte concentration. For trace analysis, splitless injection is preferred.

  • Oven Temperature Program:

    • Initial Temperature: Start at a low temperature (e.g., 40 °C) to ensure good trapping of the volatile analyte at the head of the column.[21]

    • Temperature Ramp: Use a moderate ramp rate (e.g., 10-15 °C/min) to achieve good separation.[19][21]

    • Final Temperature: End at a temperature sufficient to elute all components from the column.

  • MS Parameters:

    • Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.

    • Source Temperature: Typically set between 230 °C and 250 °C.

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Choose characteristic, abundant, and interference-free ions from the this compound mass spectrum.

  • Calibration Curve Construction:

    • Inject the prepared calibration standards in triplicate, from the lowest to the highest concentration.

    • Plot the peak area of the target ion(s) against the known concentration of each standard.

    • Perform a linear regression analysis to obtain the calibration equation and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.[19][22]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterSetting
GC System
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (10:1 ratio)
Carrier GasHelium
Flow Rate1.2 mL/min
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp Rate15 °C/min to 280 °C
Final Hold5 min
MS System
Ionization ModeElectron Ionization (EI)
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compoundTo be determined from mass spectrum
Dwell Time100 ms

Table 2: Example Calibration Curve Data for this compound

Standard Concentration (ng/mL)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaAverage Peak Area
115,23415,56715,39815,400
576,17077,83576,99076,998
10154,680156,230155,100155,337
25385,500390,120387,650387,757
50775,200782,340778,900778,813
Linear Regression
Equation y = 15500x + 350
0.9995

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Standard Standard Preparation Standard->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Calibration_Curve cluster_standards Prepare Standards cluster_analysis Analyze & Plot cluster_validation Validate S1 Standard 1 (Lowest Conc.) Analysis Analyze Standards by GC-MS S1->Analysis S2 Standard 2 S2->Analysis Sn Standard 'n' (Highest Conc.) Sn->Analysis Plot Plot Avg. Peak Area vs. Conc. Analysis->Plot Regression Linear Regression Plot->Regression R_Squared Check R² ≥ 0.995 Regression->R_Squared

Caption: Process for creating and validating a calibration curve.

Troubleshooting_Tree Start Poor Quantification Results Q_Linearity Is Linearity (R²) < 0.99? Start->Q_Linearity A_Linearity Check Standards Check for Leaks Check Injector Liner Q_Linearity->A_Linearity Yes Q_PeakShape Is Peak Tailing Observed? Q_Linearity->Q_PeakShape No End Re-analyze Samples A_Linearity->End A_PeakShape Check for Active Sites Optimize Temperatures Trim Column Q_PeakShape->A_PeakShape Yes Q_Sensitivity Is Sensitivity Low/Inconsistent? Q_PeakShape->Q_Sensitivity No A_PeakShape->End A_Sensitivity Tune MS Clean Ion Source Check Column Installation Q_Sensitivity->A_Sensitivity Yes Q_Sensitivity->End No A_Sensitivity->End

Caption: Troubleshooting decision tree for GC-MS quantification issues.

References

Technical Support Center: Enhancing the Resolution of 2,3-Difluorobutane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2,3-difluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the enantiomers of this compound?

A1: The primary challenges stem from its volatility and the subtle stereochemical differences between the enantiomers. The weak intermolecular interactions of alkanes require highly selective chiral stationary phases (CSPs) for effective separation. Chiral recognition of alkanes relies on principles like weak van der Waals forces and inclusion complexation.[1]

Q2: Which chromatographic techniques are most suitable for resolving this compound enantiomers?

A2: Due to its volatile nature, Gas Chromatography (GC) is a primary and effective method for the enantioseparation of this compound.[1] Supercritical Fluid Chromatography (SFC) is also a highly promising alternative, offering advantages such as the use of lower operating temperatures, which is beneficial for volatile compounds, and reduced environmental impact due to the use of supercritical CO2 as the mobile phase.[2][3]

Q3: What type of chiral stationary phase (CSP) is recommended for the GC resolution of this compound?

A3: For the GC separation of chiral alkanes like this compound, modified cyclodextrin-based CSPs are exceptionally well-suited.[1][4] Cyclodextrins are cyclic oligosaccharides that can form temporary inclusion complexes with guest molecules, and their chiral cavity allows for differential interaction with enantiomers, leading to their separation.[1]

Q4: Can mobile phase additives be used in SFC to improve the resolution of this compound enantiomers?

A4: Yes, in Supercritical Fluid Chromatography (SFC), the addition of polar organic modifiers and additives to the supercritical CO2 mobile phase can enhance enantioselective separations.[5] For relatively non-polar compounds like this compound, the choice and concentration of a co-solvent (e.g., methanol, ethanol) can significantly influence retention and resolution.[6]

Q5: How does the presence of fluorine in this compound affect its chiral recognition?

A5: The fluorine atoms in this compound can influence chiral recognition through several mechanisms. Fluorine can alter the molecule's conformation and electronic properties, potentially leading to stronger or more specific interactions with the chiral stationary phase.[7] The interplay of weak interactions, such as CH⋯F hydrogen bonds, can contribute to the overall enantioselective separation.[7][8]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in Chiral GC
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Ensure the use of a modified cyclodextrin-based CSP suitable for volatile alkanes.[1][4] - Consider screening different cyclodextrin (B1172386) derivatives (e.g., permethylated, acetylated) to find the optimal phase.
Suboptimal Oven Temperature Program - Lower the initial oven temperature to increase retention and interaction with the CSP. - Optimize the temperature ramp rate; a slower ramp can improve resolution.
Incorrect Carrier Gas Flow Rate - Verify that the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column dimensions and CSP. - A lower flow rate can sometimes enhance resolution by allowing more time for enantiomer-CSP interaction.
Column Overload - Reduce the injection volume or dilute the sample. Overloading the column can lead to peak broadening and loss of resolution.[9]
Column Contamination or Degradation - Condition the column according to the manufacturer's instructions. - If performance does not improve, consider trimming the first few centimeters of the column or replacing it.[10]
Issue 2: Peak Tailing or Fronting in Chiral GC Analysis
Possible Cause Troubleshooting Steps
Active Sites in the GC System - Ensure the use of a deactivated inlet liner.[11] - Check for and eliminate any leaks in the system.[12]
Improper Column Installation - Verify that the column is installed correctly in the injector and detector, minimizing dead volume.[12]
Sample Overloading - As with poor resolution, injecting too much sample can lead to distorted peak shapes. Reduce the amount of sample injected.[9][12]
Incompatible Solvent - Ensure the sample is dissolved in a solvent that is compatible with the stationary phase and does not interfere with the chromatography.
Issue 3: Inconsistent Retention Times in Chiral GC
Possible Cause Troubleshooting Steps
Leaks in the System - Perform a thorough leak check of the gas lines, fittings, and septum.[11][12]
Fluctuations in Oven Temperature - Verify the stability and accuracy of the GC oven temperature control.
Inconsistent Carrier Gas Flow - Check the gas supply and regulators to ensure a constant and reproducible flow rate.
Sample Matrix Effects - If the sample is not pure, matrix components can affect the retention of the target analytes. Consider sample cleanup if necessary.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Enantiomer Resolution

Parameter Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Primary Separation Principle Volatility and interaction with CSPSolubility in supercritical fluid and interaction with CSP
Typical Stationary Phases Modified cyclodextrins on fused silicaPolysaccharide or cyclodextrin-based CSPs[6]
Mobile Phase Inert gas (e.g., He, H₂, N₂)Supercritical CO₂ with organic modifiers (e.g., methanol, ethanol)[2]
Operating Temperature Typically 30-150°C (programmable)Often lower than GC (e.g., 35-60°C), beneficial for volatile compounds
Advantages High efficiency for volatile compounds, well-established technique[1]Fast separations, reduced solvent waste, suitable for thermally labile compounds[3]
Potential Challenges Requires sample volatility, potential for thermal degradationHigher initial instrument cost, method development can be complex

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method for Enantiomeric Resolution of this compound (Starting Point)
  • Disclaimer: This is a generalized starting protocol. Optimization will be required for your specific instrumentation and sample.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: Chiral capillary column with a modified cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). A permethylated beta-cyclodextrin (B164692) phase is a good starting point.[9]

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Injection:

    • Injector Temperature: 150°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 (adjust as needed to avoid column overload)

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: 2°C/minute to 100°C.

    • Final Hold: Hold at 100°C for 2 minutes.

  • Detector:

    • FID Temperature: 250°C

  • Data Acquisition: Monitor the detector signal and integrate the peaks corresponding to the two enantiomers.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Enantiomeric Resolution of this compound (Starting Point)
  • Disclaimer: This is a generalized starting protocol. Optimization will be required for your specific instrumentation and sample.

  • Instrumentation: Supercritical Fluid Chromatograph with a UV or Mass Spectrometric detector.

  • Column: Chiral column suitable for SFC (e.g., polysaccharide-based or cyclodextrin-based, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol

    • Isocratic elution: 98% A, 2% B (adjust modifier percentage to optimize retention and resolution).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: As appropriate for the analyte and system (e.g., UV at a low wavelength if applicable, or MS).

Visualizations

experimental_workflow Experimental Workflow for this compound Enantiomer Resolution cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis racemic_sample Racemic this compound dissolve Dissolve in appropriate solvent racemic_sample->dissolve chiral_gc Chiral GC dissolve->chiral_gc Inject chiral_sfc Chiral SFC dissolve->chiral_sfc Inject detection Detection (FID, MS, etc.) chiral_gc->detection chiral_sfc->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers integration->quantification

Caption: Workflow for the enantiomeric resolution of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Resolution start Poor or No Resolution check_csp Is the CSP appropriate for volatile alkanes? start->check_csp check_temp Is the temperature program optimized? check_csp->check_temp Yes solution_csp Select a modified cyclodextrin CSP check_csp->solution_csp No check_flow Is the flow rate optimal? check_temp->check_flow Yes solution_temp Lower initial temp / slow ramp rate check_temp->solution_temp No check_load Is the column overloaded? check_flow->check_load Yes solution_flow Optimize flow rate check_flow->solution_flow No solution_load Reduce injection volume / dilute sample check_load->solution_load Yes end Resolution Improved check_load->end No solution_csp->end solution_temp->end solution_flow->end solution_load->end

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

References

Stability issues of 2,3-difluorobutane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 2,3-difluorobutane under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue: Suspected Decomposition of this compound in a Basic Medium

  • Question: My reaction involving this compound under basic conditions (e.g., NaOH, KOtBu) is showing unexpected side products and a decrease in the yield of my desired product. What could be happening? Answer: this compound, like other vicinal dihaloalkanes, is susceptible to base-induced elimination reactions, specifically dehydrofluorination. This reaction would lead to the formation of 2-fluoro-2-butene as a primary decomposition product. The rate of this elimination is dependent on the base strength, temperature, and solvent. Strong, sterically hindered bases are particularly effective at promoting elimination.

  • Question: How can I confirm if dehydrofluorination is occurring? Answer: The most effective method for identifying the decomposition product is Gas Chromatography-Mass Spectrometry (GC-MS). You should look for a peak corresponding to the mass of 2-fluoro-2-butene. Additionally, monitoring the reaction mixture for the presence of fluoride (B91410) ions using a fluoride ion-selective electrode (ISE) can provide evidence of C-F bond cleavage.

  • Question: How can I minimize the decomposition of this compound in the presence of a base? Answer: To minimize decomposition, consider the following strategies:

    • Use a weaker base: If the reaction chemistry allows, switch to a milder base.

    • Lower the reaction temperature: Elimination reactions are often accelerated at higher temperatures.

    • Choose an appropriate solvent: Aprotic solvents may favor substitution reactions over elimination, depending on the specific reaction.

    • Limit the reaction time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent further degradation of the starting material.

Issue: Concerns About the Stability of this compound in an Acidic Medium

  • Question: I am using this compound in a reaction that requires acidic conditions (e.g., HCl, H₂SO₄). Should I be concerned about its stability? Answer: Generally, fluoroalkanes are highly resistant to degradation under acidic conditions due to the strength of the carbon-fluorine bond. However, under very harsh conditions, such as with superacids or at high temperatures, the possibility of isomerization or fragmentation cannot be entirely ruled out, though specific data for this compound is not readily available. For most standard acidic conditions used in organic synthesis, this compound is expected to be stable.

  • Question: What are the potential signs of decomposition in acidic media? Answer: While unlikely under normal conditions, signs of decomposition could include the formation of complex mixtures of rearranged or fragmented products. Analysis by GC-MS would be the best approach to detect any unexpected byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary decomposition pathway for this compound under basic conditions? A1: The primary decomposition pathway is expected to be an E2 elimination reaction (dehydrofluorination) to yield 2-fluoro-2-butene. The specific stereoisomer of the alkene formed will depend on the stereochemistry of the starting this compound (meso or d/l) and the reaction conditions.

  • Q2: Is this compound stable to aqueous acids and bases? A2: this compound is expected to be relatively stable in the presence of dilute aqueous acids and bases at moderate temperatures. However, concentrated and strong bases will promote dehydrofluorination, especially at elevated temperatures. It is expected to be largely stable to most aqueous acidic conditions.

  • Q3: What analytical techniques are recommended for monitoring the stability of this compound? A3: For monitoring the integrity of the this compound itself and identifying organic byproducts, Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS are recommended. To detect the formation of fluoride ions as a result of decomposition, a fluoride ion-selective electrode (ISE) is a suitable and sensitive technique.

Data Presentation

Table 1: Predicted Decomposition Products of this compound

ConditionProbable Decomposition PathwayPrimary Predicted Product(s)
Strong Base (e.g., KOtBu)E2 Elimination (Dehydrofluorination)2-Fluoro-2-butene (cis and/or trans)
Strong Acid (e.g., SbF₅)C-C/C-H bond protonation, rearrangementComplex mixture of carbocations/rearranged alkanes
High Temperature (Pyrolysis)Radical C-C and C-F bond cleavageMixture of smaller fluorinated and non-fluorinated hydrocarbons

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound under Basic Conditions

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a high-boiling point ether or hydrocarbon). Prepare the desired basic solution (e.g., 1 M NaOH in a water/co-solvent mixture).

  • Reaction Setup: In a sealed reaction vessel, combine the this compound solution with the basic solution. A control reaction with only the solvent and this compound should be run in parallel.

  • Incubation: Maintain the reaction vessels at a constant temperature (e.g., 25 °C, 50 °C, and 80 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis: At specified time points, withdraw an aliquot from each reaction vessel. Quench the reaction by neutralizing the base. Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS to identify and quantify this compound and any degradation products. Analyze the aqueous layer for fluoride ion concentration using a fluoride ISE.

  • Data Evaluation: Compare the results from the test samples to the control to determine the extent of degradation.

Mandatory Visualization

Decomposition_Pathway_Base DFB This compound TS Transition State DFB->TS E2 Elimination Product 2-Fluoro-2-butene TS->Product HF HF TS->HF BH Conjugate Acid (e.g., H₂O) HF->BH + Base Base Base (e.g., OH⁻) Base->TS Troubleshooting_Workflow cluster_0 Troubleshooting Suspected Decomposition Start Unexpected side products observed Check_Conditions Reaction under acidic or basic conditions? Start->Check_Conditions Acidic Acidic Check_Conditions->Acidic Acidic Basic Basic Check_Conditions->Basic Basic No_Decomposition No evidence of decomposition Acidic->No_Decomposition Decomposition unlikely under standard conditions Analyze_GCMS Analyze by GC-MS for 2-fluoro-2-butene Basic->Analyze_GCMS Decomposition_Confirmed Decomposition Confirmed Analyze_GCMS->Decomposition_Confirmed Analyze_ISE Analyze for Fluoride ions (ISE) Decomposition_Confirmed->No_Decomposition No Optimize Optimize reaction conditions: - Lower temperature - Weaker base - Shorter reaction time Decomposition_Confirmed->Optimize Yes End Problem Resolved No_Decomposition->End Optimize->End

Managing the volatility of 2,3-difluorobutane in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the volatility of 2,3-difluorobutane in experimental setups. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure experimental accuracy, reproducibility, and safety.

Physical Properties and Volatility

Handling volatile organic compounds (VOCs) like this compound presents distinct challenges due to their tendency to evaporate at room temperature.[1] This high vapor pressure can lead to sample loss, inaccurate measurements, and safety hazards if not properly managed.[1] The physical properties of fluorinated butanes necessitate specific handling techniques to mitigate these effects.

Table 1: Physical Properties of this compound and a Related Isomer

PropertyThis compound2,2-Difluorobutane (B3031438)
Molecular Formula C₄H₈F₂[2][3][4]C₄H₈F₂[5]
Molecular Weight 94.10 g/mol [2][3][4]94.10 g/mol [6]
Boiling Point Data not available30-31 °C[7]
Vapor Pressure Data not available542 mmHg at 25°C[8]
Storage Temp. See Safety Data Sheet (SDS)2°C - 8°C (Refrigerated)[6]

Frequently Asked Questions (FAQs)

Q1: My sample of this compound seems to be decreasing in volume, even in a closed vial. What is happening?

A1: This is likely due to evaporation. This compound is a volatile organic compound (VOC), meaning it readily transitions from a liquid to a gas at room temperature.[1][9] Even in a seemingly closed container, imperfect seals can allow vapor to escape. To minimize this, use vials with high-quality septa or threaded caps (B75204) with a PTFE liner and store them at reduced temperatures (e.g., 2°C to 8°C).[1][10]

Q2: How can I accurately transfer a specific volume of this compound for a reaction?

A2: Standard pipetting techniques are often inaccurate for volatile liquids due to vapor pressure changes inside the tip, causing dripping.[11] The recommended method is to use a gas-tight syringe. Pre-cooling the syringe and the this compound solution before transfer can further reduce evaporation.[1] Additionally, performing a technique called "pre-wetting" by aspirating and dispensing the liquid back into the source container a few times helps saturate the air inside the syringe, stabilizing the vapor pressure.[11]

Q3: I noticed a pressure buildup in my sealed reaction vessel when heating. Is this normal and how should I manage it?

A3: Yes, this is expected. As a volatile substance is heated, its vapor pressure increases significantly, which can lead to a dangerous pressure buildup in a sealed vessel.[12] For reactions at elevated temperatures, do not use a completely sealed tube unless you are using specialized pressure-rated equipment. Instead, perform the reaction under an inert atmosphere (like nitrogen or argon) with a condenser attached to the flask. The condenser allows vapors to re-condense back into the reaction mixture, preventing both sample loss and pressure buildup.[10]

Q4: What are the primary safety precautions when working with this compound?

A4: The primary concerns are inhalation and flammability. Always handle fluorinated hydrocarbons in a well-ventilated chemical fume hood to minimize vapor concentration in the lab.[1][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Keep the compound away from ignition sources. In case of skin contact, wash the area thoroughly.[14]

Q5: How should I properly store this compound?

A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13] Refrigerated storage (2°C - 8°C) is recommended to significantly reduce its vapor pressure and minimize evaporation.[1][6]

Troubleshooting Guide

Problem: Significant Sample Loss During Solvent Removal

  • Symptom: After removing the reaction solvent using a rotary evaporator, the yield of the desired product (if it is also volatile) is very low or non-existent.

  • Cause: Co-evaporation of the volatile product with the solvent under reduced pressure.

  • Solution: Avoid using high vacuum for solvent removal.[10] Reduce the vacuum strength on the rotary evaporator and use a low-temperature bath. If the product is extremely volatile, consider alternative methods like distillation at atmospheric pressure if there is a sufficient boiling point difference between the solvent and the product.[10]

Problem: Inconsistent Reaction Results or Stoichiometry

  • Symptom: Repeating the same reaction yields different outcomes or product ratios.

  • Cause: Inaccurate addition of this compound due to evaporation during measurement and transfer. The actual amount added may be less than intended, affecting the stoichiometry.

  • Solution: Implement the accurate transfer protocol described below. Ensure the compound is kept cold during the entire process. Use a gas-tight syringe and add it to the reaction mixture swiftly but safely. For highly sensitive reactions, consider preparing a stock solution in a less volatile solvent and transferring the solution instead.

Problem: Contamination of Inert Atmosphere Manifold

  • Symptom: Other reactions on the same Schlenk line or inert gas manifold show signs of contamination.

  • Cause: Volatile compounds can travel from one flask to another through the shared inert gas line.[10]

  • Solution: When working with highly volatile substances, it is best to isolate that reaction from the main manifold or remove other sensitive experiments from the line.[10] After the work is complete, purge the line with inert gas to remove any residual vapors.[10]

Experimental Protocols

Protocol: Accurate Transfer of this compound

This protocol describes the methodology for accurately transferring a known volume of volatile this compound using a gas-tight syringe.

Materials:

  • This compound (stored in a sealed vial)

  • Gas-tight syringe (e.g., Hamilton syringe)

  • Ice bath

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Chemical fume hood

  • Appropriate PPE (goggles, gloves, lab coat)

Methodology:

  • Preparation: Place the sealed vial containing this compound and the gas-tight syringe in an ice bath for at least 15 minutes to cool. This reduces the vapor pressure of the liquid.[1]

  • Syringe Flush: Flush the cold, gas-tight syringe with inert gas (Nitrogen or Argon) three times to ensure it is dry and free of air.

  • Pre-Wetting: Puncture the septum of the this compound vial with the syringe needle. Aspirate a small amount of the liquid and immediately dispense it back into the vial. Repeat this 3-5 times. This "pre-wetting" step saturates the dead volume of the syringe with vapor, preventing the liquid from being forced out by evaporation.[11]

  • Aspiration: Slowly aspirate a slightly larger volume of the liquid than required into the syringe. Avoid pulling bubbles.

  • Remove Bubbles & Adjust Volume: Invert the syringe (needle pointing up) and carefully push out any trapped gas bubbles. Adjust the plunger to the exact desired volume.

  • Transfer: Swiftly and carefully transfer the syringe to the reaction vessel. Puncture the vessel's septum and dispense the liquid into the reaction mixture.

  • Cleaning: Immediately after use, clean the syringe thoroughly according to the manufacturer's instructions to prevent residue buildup and cross-contamination.

Visualized Workflow

The following diagram provides a logical workflow for troubleshooting low reaction yields when this compound is a key reagent, focusing on issues related to its volatility.

G start Problem: Low Reaction Yield q1 Was the system properly sealed? start->q1 q2 Was the reagent transfer quantitatively accurate? q1->q2 Yes sol1 Solution: Use high-quality septa/glassware. Check for leaks. q1->sol1 No q3 Was the reaction temperature controlled? q2->q3 Yes sol2 Solution: Use gas-tight syringe. Pre-cool reagent & syringe. Follow accurate transfer protocol. q2->sol2 No q4 Was solvent removed under high vacuum? q3->q4 Yes sol3 Solution: Use a condenser for reactions above room temperature. Ensure consistent bath temp. q3->sol3 No sol4 Solution: Reduce vacuum strength. Use a cold trap. Consider atmospheric distillation. q4->sol4 Yes other Issue may not be related to volatility. Investigate other parameters. q4->other No

Caption: Troubleshooting workflow for low reaction yields with volatile reagents.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,3-difluorobutane from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A common and effective laboratory method for the synthesis of this compound is the deoxofluorination of butane-2,3-diol using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). This reaction replaces the hydroxyl groups of the diol with fluorine atoms.

Q2: What are the primary safety concerns when working with DAST?

DAST is a hazardous reagent that requires careful handling. Key safety concerns include:

  • Thermal Instability: DAST can decompose explosively when heated above 50°C.[1] It is crucial to maintain low temperatures during the reaction and storage.

  • Reaction with Water: DAST reacts violently with water, producing toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[1] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.

  • Corrosivity: Byproducts of the reaction can etch glass. While standard glassware can be used for initial studies, for larger scales and repeated use, reactors made of or lined with compatible materials are recommended.

Q3: What are the main challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction: The fluorination reaction is often highly exothermic.[2] Poor heat dissipation in larger reactors can lead to temperature spikes, reducing yield and selectivity, and increasing safety risks.

  • Reagent Stability: DAST can degrade over time, especially if exposed to moisture. The purity of the reagent is critical for consistent results at a larger scale.

  • Product Isolation: this compound has a low boiling point, making its isolation from the reaction mixture challenging, especially on a larger scale where losses due to evaporation can be significant.[1]

  • Side Reactions: The formation of byproducts, such as alkenes through elimination reactions, can become more significant at a larger scale if reaction conditions are not carefully controlled.

Q4: What is continuous flow chemistry, and how can it benefit the scale-up of this synthesis?

Continuous flow chemistry is a process where the reaction is carried out in a continuous stream through a reactor. For the synthesis of this compound, this approach offers significant advantages over traditional batch processing, especially at the pilot plant scale:

  • Superior Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing for excellent temperature control of exothermic reactions.[2]

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material at any given time.[2]

  • Improved Mixing: Efficient mixing in microreactors can lead to higher yields and fewer side products.

  • Scalability: Scaling up can often be achieved by running the reactor for longer periods ("numbering up") rather than increasing the reactor size ("scaling out").[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound - Incomplete reaction.- Degradation of DAST.- Loss of product during workup.- Formation of side products (e.g., alkenes).- Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity DAST: Use freshly opened or distilled DAST.[1]- Optimize reaction time and temperature: Monitor the reaction by GC or NMR to determine the optimal reaction time. Maintain low temperatures to minimize side reactions.- Improve product capture: Use a cold trap (e.g., dry ice/acetone) during solvent removal and distillation to capture the volatile product.[1]- Consider a different fluorinating agent: Newer reagents like AlkylFluor may offer higher stability and reduced side reactions.[3]
Formation of Alkene Byproducts - The reaction temperature is too high, favoring elimination over substitution.- The substrate is prone to elimination.- Maintain low temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -78°C).- Slow reagent addition: Add the DAST solution dropwise to the diol solution to control the exotherm.- Use a non-polar solvent: Solvents like hexane (B92381) or toluene (B28343) can sometimes suppress elimination reactions.
Difficulty in Product Purification - The boiling point of this compound is close to that of the solvent or impurities.- Use a low-boiling point solvent: A solvent like pentane (B18724) can facilitate easier separation by distillation.[1]- Fractional distillation: Employ a fractional distillation column for a more efficient separation.[1]- Aqueous workup considerations: Minimize the number of transfers and keep all equipment well-chilled to reduce evaporative losses.[1]
Runaway Reaction at Pilot Scale - Inadequate heat removal in a large batch reactor.- Improve reactor design: Use a jacketed reactor with a high-efficiency cooling system.[2]- Slow down reagent addition: The rate of addition should be carefully controlled and linked to the reactor's cooling capacity.- Consider continuous flow: Transitioning to a continuous flow setup is the most effective way to manage heat in exothermic reactions.[2]
Inconsistent Results Between Batches - Variation in the purity of starting materials or reagents.- Inconsistent reaction conditions (temperature, mixing).- Standardize materials: Use reagents and solvents from the same batch with verified purity for critical runs.- Automate process control: Implement automated systems for temperature and addition rate control to ensure consistency.- Improve mixing: Ensure efficient and consistent agitation throughout the reactor.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from butane-2,3-diol using DAST.

Materials and Equipment:

  • Butane-2,3-diol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Dry ice/acetone condenser

  • Distillation apparatus

Procedure:

  • Set up a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolve butane-2,3-diol (1.0 eq.) in anhydrous DCM and add it to the flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Dissolve DAST (2.2 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the DAST solution dropwise to the cooled diol solution over a period of 1-2 hours, maintaining the internal temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for another 12 hours.

  • Carefully quench the reaction by slowly adding it to a cooled, vigorously stirred saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the solvent by distillation using a fractional distillation column and a dry ice/acetone condenser to collect the volatile this compound.

Pilot-Plant Scale Synthesis Considerations

Scaling up this synthesis requires careful consideration of the equipment and process control.

Reactor:

  • A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the reaction byproducts.

  • The reactor must be equipped with a high-efficiency cooling jacket and a robust temperature control system.

Process:

  • Continuous Flow: A continuous flow setup is highly recommended for the pilot scale to ensure optimal temperature control and safety. The reagents would be pumped separately and mixed in a microreactor or a tube reactor with efficient cooling.

  • Batch Process: If a batch process is used, the addition of DAST must be carefully controlled and linked to the cooling capacity of the reactor to prevent a thermal runaway. The use of a semi-batch process, where one reactant is added continuously to the other in the reactor, is a safer alternative to a fully batch process.

Product Isolation:

  • A dedicated fractional distillation column with a high-efficiency condenser and a cooled receiver is necessary to isolate the low-boiling point product.

  • In-line analytical techniques, such as gas chromatography, should be used to monitor the purity of the product during distillation.

Quantitative Data Summary

The following tables provide hypothetical but plausible data for the synthesis of this compound at different scales. Actual results may vary depending on the specific reaction conditions and equipment used.

Table 1: Reagent Quantities and Reaction Conditions

ParameterLaboratory Scale (10 g product)Pilot Plant Scale (1 kg product)
Butane-2,3-diol9.5 g950 g
DAST37.5 g3.75 kg
Solvent (DCM) Volume200 mL20 L
Reaction Temperature-78°C to room temperature-70°C to -60°C (maintained)
Reaction Time14 hours4 hours (in continuous flow)

Table 2: Performance Comparison

ParameterLaboratory Scale (Batch)Pilot Plant Scale (Continuous Flow)
Yield 65%85%
Purity (after distillation) >98%>99%
Key Challenge Product loss during workupMaintaining precise flow rates and temperature
Safety Consideration Manual handling of DASTAutomated and contained reagent handling

Visualizations

Experimental Workflow: Laboratory-Scale Synthesis

Lab_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Dry Glassware under N2 prep_reagents->setup_glassware dissolve_diol Dissolve Butane-2,3-diol in DCM setup_glassware->dissolve_diol cool_reaction Cool to -78°C dissolve_diol->cool_reaction add_dast Add DAST Solution Dropwise cool_reaction->add_dast stir_warm Stir and Warm to RT add_dast->stir_warm quench Quench with NaHCO3 (aq) stir_warm->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Laboratory-scale synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield of This compound check_reaction Was the reaction complete? start->check_reaction check_workup Was product lost during workup? start->check_workup check_side_products Are side products (e.g., alkenes) present? start->check_side_products incomplete Incomplete Reaction check_reaction->incomplete No loss Product Loss check_workup->loss Yes side_products Side Product Formation check_side_products->side_products Yes solution_incomplete Increase reaction time or check DAST purity. incomplete->solution_incomplete solution_loss Use cold trap during distillation. loss->solution_loss solution_side_products Lower reaction temperature and ensure slow DAST addition. side_products->solution_side_products

Caption: Troubleshooting guide for low yield in this compound synthesis.

Scale-Up Decision Pathway: Batch vs. Continuous Flow

Scale_Up_Decision start Scaling up this compound Synthesis exothermicity Is the reaction highly exothermic? start->exothermicity safety_concern Are there significant safety concerns with handling large quantities of DAST? exothermicity->safety_concern Yes batch Pilot-Scale Batch Reactor exothermicity->batch No consistency Is high batch-to-batch consistency required? safety_concern->consistency Yes safety_concern->batch No consistency->batch No continuous Continuous Flow Reactor consistency->continuous Yes batch_actions Requires robust cooling system, careful control of addition rate, and enhanced safety protocols. batch->batch_actions continuous_actions Provides superior temperature control, enhanced safety, and better consistency. continuous->continuous_actions

References

Technical Support Center: Production of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluorobutane. The focus is on minimizing impurities through the common synthetic route of deoxyfluorination of 2,3-butanediol (B46004) derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and low yields.

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Inactive Fluorinating Reagent Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[1]
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For diols, a larger excess is often required to ensure both hydroxyl groups react.
Low Reaction Temperature Gradually increase the reaction temperature. Some deoxyfluorination reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote the formation of elimination byproducts.[1]
Poor Leaving Group Activation Ensure the 2,3-butanediol is properly activated. If using a diol, direct fluorination can be challenging. Conversion to a dimesylate or ditosylate prior to fluorination with a fluoride (B91410) source (e.g., KF, CsF) can be more effective.
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the fluorinating reagent. Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used.[1]

Issue 2: Presence of Elimination Byproducts (Butenes and Fluorobutenes)

Potential CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[1]
Strong or Sterically Unhindered Base If a base is required (e.g., with PyFluor), use a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to minimize E2 elimination.[2]
Choice of Fluorinating Reagent Consider using a milder fluorinating reagent. PyFluor is reported to produce fewer elimination byproducts compared to DAST.
Substrate Stereochemistry The stereochemistry of the 2,3-butanediol precursor can influence the propensity for elimination. An anti-periplanar arrangement of a proton and the leaving group favors E2 elimination.

Issue 3: Formation of Monofluorinated or Unreacted Starting Material

Potential CauseRecommended Solution
Insufficient Fluorinating Reagent Increase the molar equivalents of the fluorinating agent to ensure the conversion of both hydroxyl groups.
Short Reaction Time Monitor the reaction progress by TLC, GC-MS, or 19F NMR to ensure completion. Extend the reaction time if necessary.
Steric Hindrance If one hydroxyl group is significantly more sterically hindered, it may react slower. Consider using a more reactive fluorinating agent or higher temperatures, while balancing the risk of elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory-scale synthesis involves the deoxyfluorination of 2,3-butanediol or its derivatives. This is typically a two-step process:

  • Protection of the diol, if necessary.

  • Deoxyfluorination of the hydroxyl groups using a suitable fluorinating agent.

Another approach involves the fluorination of an epoxide precursor to a fluorohydrin, followed by a second fluorination step.[3]

Q2: Which fluorinating agent is best for the synthesis of this compound from 2,3-butanediol?

A2: The choice of fluorinating agent depends on the specific requirements of the synthesis, such as scale, desired purity, and available equipment.

  • DAST (Diethylaminosulfur Trifluoride): A widely used reagent, but it can be thermally unstable and may lead to elimination byproducts.

  • Deoxo-Fluor: More thermally stable than DAST but can also generate elimination impurities.[4]

  • PyFluor: A thermally stable, crystalline solid that often results in fewer elimination byproducts compared to DAST, leading to cleaner reactions and easier purification.

Q3: What are the likely structures of the elimination byproducts?

A3: The primary elimination byproducts are butene and fluorobutene isomers. Starting from 2,3-butanediol, single elimination can lead to 1-fluoro-2-butene (B14648851) and 2-fluoro-2-butene. Double elimination would result in 1,3-butadiene (B125203) and 2-butyne. The specific isomers formed will depend on the reaction mechanism (E1 vs. E2) and the stereochemistry of the starting material.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material (2,3-butanediol derivative).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect the formation of the volatile this compound product and identify volatile impurities.

  • 19F NMR Spectroscopy: This is a powerful technique to directly observe the formation of the C-F bonds and can be used to distinguish between the desired product and fluorinated byproducts.[5]

Q5: How can I separate the diastereomers of this compound (meso, (2R,3R), and (2S,3S))?

A5: Diastereomers have different physical properties and can be separated by chromatographic techniques. Preparative gas chromatography is a suitable method for separating the volatile diastereomers of this compound.[6] For derivatives of this compound that are solids, fractional crystallization can be an effective separation method.[7]

Q6: How can I quantify the impurities in my final product?

A6: Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate method for quantifying impurities without the need for individual reference standards for each impurity. Both ¹H and ¹⁹F qNMR can be utilized.[8][9] Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used for quantification, provided that response factors for the impurities are known or can be estimated.

Data Presentation

Table 1: Comparison of Common Deoxyfluorinating Reagents for Secondary Alcohols

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
DAST Anhydrous DCM, -78 °C to RTReadily available, broad substrate scope.[10]Thermally unstable, can lead to significant elimination and rearrangement byproducts.
Deoxo-Fluor Anhydrous DCM, -78 °C to RTMore thermally stable than DAST.Can still produce elimination byproducts.[4]
PyFluor Toluene or ethereal solvents, with a strong base (e.g., DBU), RTThermally stable, crystalline solid, generally produces fewer elimination byproducts.Requires a strong, non-nucleophilic base.

Experimental Protocols

Protocol 1: Deoxyfluorination of a Protected 2,3-Butanediol Derivative using DAST

This protocol is a general guideline and should be adapted based on the specific substrate and laboratory conditions.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the protected 2,3-butanediol (e.g., dimesylate or diacetate) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (2.2-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully concentrate the solvent at reduced pressure and low temperature due to the volatility of the product.

  • Purification: The crude product can be purified by preparative gas chromatography to separate the diastereomers and remove impurities.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DCM or hexane).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable for separating the isomers of butane (B89635) and its fluorinated derivatives.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C (hold for 5 minutes), then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

  • Data Analysis: Identify the peaks corresponding to this compound diastereomers and potential impurities by comparing their mass spectra with library data and known fragmentation patterns of alkanes and haloalkanes.

Visualizations

Deoxyfluorination_Pathway Butanediol 2,3-Butanediol Derivative Activated_Intermediate Activated Intermediate (e.g., Alkoxysulfurane) Butanediol->Activated_Intermediate Fluorinating Agent (e.g., DAST, PyFluor) Product This compound Activated_Intermediate->Product SN2 Attack by F- Elimination_Product Elimination Byproducts (Butenes, Fluorobutenes) Activated_Intermediate->Elimination_Product E2 Elimination

Caption: Deoxyfluorination of a 2,3-butanediol derivative to form this compound, with a competing elimination pathway.

Troubleshooting_Logic Start Low Yield or High Impurity Check_Reagent Check Fluorinating Reagent Activity Start->Check_Reagent Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Base Assess Base Choice (if applicable) Start->Check_Base Change_Reagent Use Milder Reagent (e.g., PyFluor) Check_Reagent->Change_Reagent High Elimination Low_Temp Lower Temperature Check_Temp->Low_Temp High Elimination Change_Base Use Sterically Hindered Non-nucleophilic Base Check_Base->Change_Base High Elimination

Caption: A logical workflow for troubleshooting high levels of elimination impurities in this compound synthesis.

References

Technical Support Center: Analysis of 2,3-Difluorobutane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-difluorobutane and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C₄H₈F₂. The expected monoisotopic mass of the molecular ion is approximately 94.06 Da.[1][2][3] However, in the mass spectra of many fluorinated alkanes, the molecular ion peak can be weak or even absent due to the high efficiency of fragmentation upon electron ionization.[4][5]

Q2: What are the major fragmentation pathways and expected fragment ions for this compound under electron ionization (EI)?

Key fragmentation pathways likely include:

  • Loss of a fluorine atom (-F): This would result in a fragment ion [C₄H₈F]⁺ with a mass-to-charge ratio (m/z) of 75.

  • Loss of hydrogen fluoride (B91410) (-HF): This is a common fragmentation pathway for fluoroalkanes and would lead to a [C₄H₇F]⁺ ion at m/z 74.

  • Cleavage of the C2-C3 bond: This central bond cleavage could lead to the formation of a [C₂H₄F]⁺ ion at m/z 47.

  • Loss of a methyl group (-CH₃): Cleavage of a terminal C-C bond would produce a [C₃H₅F₂]⁺ ion at m/z 79.

  • Alpha-cleavage: Fission of the C-C bond adjacent to a C-F bond can also occur.

Q3: Why is the peak at m/z 69 often prominent in the mass spectra of fluorinated compounds?

A peak at m/z 69 is characteristic of the trifluoromethyl cation ([CF₃]⁺). While this compound does not contain a CF₃ group, rearrangement and fragmentation could potentially lead to ions with a similar m/z, although it is less likely to be a dominant peak in this specific molecule compared to perfluorinated compounds.[4][5]

Q4: How can I confirm the identity of this compound if the molecular ion is not observed?

If the molecular ion is absent, you can use the characteristic fragment ions to tentatively identify the compound. The presence of ions resulting from the loss of F and HF (m/z 75 and 74) would be strong indicators. To confirm the structure, it is recommended to use a "soft" ionization technique such as chemical ionization (CI), which typically results in a more abundant protonated molecule peak ([M+H]⁺ at m/z 95), or to analyze the sample by other spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak (m/z 94) is observed. High fragmentation efficiency under Electron Ionization (EI).Lower the ionization energy if your instrument allows. Alternatively, use a soft ionization technique like Chemical Ionization (CI) to generate a protonated molecule [M+H]⁺ at m/z 95.
The observed mass spectrum is very complex and difficult to interpret. Multiple fragmentation pathways and potential rearrangements.Focus on identifying key fragment ions, such as those corresponding to the loss of F (m/z 75) and HF (m/z 74). Compare your spectrum to library spectra of similar fluorinated compounds if available.
Peaks are observed at m/z values higher than the expected molecular weight. Presence of impurities or background contamination in the mass spectrometer.Run a blank analysis of the solvent and GC column to identify background peaks. Ensure proper sample purity and handling.
Poor signal-to-noise ratio. Low sample concentration or instrument sensitivity issues.Increase the sample concentration if possible. Check the tuning and calibration of the mass spectrometer.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under typical electron ionization (70 eV) conditions. The relative abundances are estimations based on general fragmentation rules for halogenated alkanes and may vary depending on the specific instrument and conditions.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance
94Molecular Ion[C₄H₈F₂]⁺Very Low
79[M - CH₃]⁺[C₃H₅F₂]⁺Moderate
75[M - F]⁺[C₄H₈F]⁺High
74[M - HF]⁺[C₄H₇F]⁺High
59[C₃H₄F]⁺[C₃H₄F]⁺Moderate
47[C₂H₄F]⁺[C₂H₄F]⁺High (likely base peak)

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1-10 µg/mL.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold at 150°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 150.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the data to identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting and the predicted fragmentation pathway of this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound MS Analysis start Start Analysis no_molecular_ion Is Molecular Ion (m/z 94) Present? start->no_molecular_ion check_fragments Are key fragments (m/z 75, 74, 47) present? no_molecular_ion->check_fragments Yes use_ci Action: Use Chemical Ionization (CI) no_molecular_ion->use_ci No tentative_id Tentative ID based on fragments check_fragments->tentative_id Yes complex_spectrum Is the spectrum overly complex? check_fragments->complex_spectrum No successful_analysis Analysis Successful use_ci->successful_analysis confirm_id Action: Confirm with other methods (e.g., NMR) tentative_id->confirm_id confirm_id->successful_analysis run_blank Action: Run a solvent/system blank complex_spectrum->run_blank Yes complex_spectrum->successful_analysis No run_blank->successful_analysis

Caption: Troubleshooting logic for mass spectral analysis.

fragmentation_pathway Predicted Fragmentation of this compound M [C4H8F2]+. m/z = 94 frag1 [C4H8F]+ m/z = 75 M->frag1 - F. frag2 [C4H7F]+. m/z = 74 M->frag2 - HF frag3 [C3H5F2]+ m/z = 79 M->frag3 - CH3. frag4 [C2H4F]+ m/z = 47 M->frag4 C-C cleavage

Caption: Predicted major fragmentation pathways.

References

Validation & Comparative

A Comparative Analysis of Experimental and Computational Data on the Conformational Landscape of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the conformational preferences of 2,3-difluorobutane, integrating experimental NMR spectroscopic data with computational quantum mechanical calculations.

The conformational analysis of fluorinated alkanes is of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can profoundly influence molecular shape, polarity, and biological activity. This guide provides a comprehensive comparison of experimental and computational data for the conformational isomers of this compound, a model system for understanding the complex interplay of stereoelectronic effects in vicinally difluorinated aliphatic chains. The data presented herein is primarily drawn from a detailed study by Linclau and coworkers, which combines high-level density functional theory (DFT) calculations with NMR spectroscopic analysis.[1][2][3][4]

Data Presentation: A Side-by-Side Comparison

The conformational landscape of the threo and erythro diastereomers of this compound is dominated by staggered rotamers. The relative energies, key dihedral angles, and populations of these conformers, as determined by computational and experimental methods, are summarized below.

Conformational Analysis of threo-2,3-Difluorobutane

The threo isomer exists as a mixture of three staggered conformers: one anti (TA) and two gauche (TG).

ParameterComputational (M06-2X/6-311+G(d,p))Experimental (NMR)
Relative Energy (kcal/mol)
TA (anti)0.00-
TG (gauche)0.23-
Key Dihedral Angles (°)
F-C-C-F (TA)180.0-
F-C-C-F (TG)65.1-
Population (%)
TA (anti)6155
TG (gauche)3945
3JH,F Coupling Constant (Hz)
Calculated Average21.8-
Experimental-22.5
Conformational Analysis of erythro-2,3-Difluorobutane

The erythro isomer also has three staggered conformers: one with anti-periplanar methyl groups (EA) and two with gauche methyl groups (EG).

ParameterComputational (M06-2X/6-311+G(d,p))Experimental (NMR)
Relative Energy (kcal/mol)
EA (anti)0.00-
EG (gauche)0.85-
Key Dihedral Angles (°)
F-C-C-F (EA)63.8-
F-C-C-F (EG)170.1-
Population (%)
EA (anti)8178
EG (gauche)1922
3JH,F Coupling Constant (Hz)
Calculated Average16.5-
Experimental-16.8

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for interpreting the comparative data.

Experimental Protocol: NMR Spectroscopy

The experimental data was obtained through the analysis of nuclear magnetic resonance (NMR) spectra of the synthesized threo and erythro diastereomers of this compound.

  • Sample Preparation: The this compound diastereomers were synthesized and purified prior to NMR analysis. Samples were prepared in a suitable deuterated solvent.

  • Data Acquisition: 1H and 19F NMR spectra were acquired on a high-field NMR spectrometer.[3]

  • Data Analysis: The key experimental observable for conformational analysis is the vicinal 3JH,F coupling constant. This value represents a population-weighted average of the coupling constants of the individual conformers. By using theoretically calculated coupling constants for each conformer, the relative populations of the conformers in solution can be estimated.[5]

Computational Protocol: Density Functional Theory (DFT)

The computational data was generated using quantum mechanical calculations based on Density Functional Theory (DFT).

  • Conformational Search: A systematic search of the conformational space of both diastereomers was performed to identify all stable staggered conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers were optimized, and their relative energies were calculated using the M06-2X functional with the 6-311+G(d,p) basis set.[5] This level of theory has been shown to be reliable for describing the conformational energies of fluorinated hydrocarbons.

  • Calculation of NMR Coupling Constants: For each optimized conformer, the vicinal 3JH,F coupling constants were calculated.

  • Population Averaging: The calculated conformer populations, derived from their relative Gibbs free energies, were used to compute a population-weighted average of the 3JH,F coupling constants for comparison with the experimental values.

Visualization of the Comparative Workflow

The logical flow of comparing the experimental and computational data for the conformational analysis of this compound is illustrated in the following diagram.

Caption: Workflow for comparing experimental and computational data.

Conclusion

The conformational analysis of this compound reveals a complex interplay of steric and stereoelectronic effects that cannot be rationalized by simple models like the gauche effect alone.[1][2] The excellent agreement between the computationally predicted and experimentally measured 3JH,F coupling constants and the derived conformer populations demonstrates the power of modern computational chemistry to accurately model the conformational preferences of small organic molecules. This integrated approach, combining experimental and computational data, provides a robust framework for understanding and predicting the conformational behavior of more complex fluorinated molecules relevant to drug discovery and materials science.

References

Validating the Synthesis of 2,3-Difluorobutane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of fluorinated organic compounds are paramount. This guide provides a comparative overview of spectroscopic methods for the validation of 2,3-difluorobutane, a molecule with two stereogenic centers, leading to the formation of erythro and threo diastereomers. We present experimental data and detailed protocols to aid in the synthesis and characterization of these compounds.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Vicinal difluorides, such as this compound, are of particular interest as they can impose specific conformational constraints on molecular structure. The successful synthesis of a target diastereomer of this compound requires robust analytical techniques to confirm its identity and purity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Synthesis of this compound

A common strategy for the synthesis of vicinal difluoroalkanes is the difluorination of an alkene. For this compound, this involves the fluorination of 2-butene. The stereochemical outcome of this reaction is dependent on the starting alkene (cis- or trans-2-butene) and the fluorinating agent used.

One effective method for the diastereoselective synthesis of a related compound, anti-2,3-difluorobutane-1,4-diol, involves an epoxide opening strategy.[1][2][3] This approach can be adapted for the synthesis of this compound. A proposed synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow start cis- or trans-2-Butene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide cis- or trans-2,3-Epoxybutane epoxidation->epoxide ring_opening Ring Opening (e.g., HF-Pyridine) epoxide->ring_opening fluorohydrin Fluorohydrin intermediate ring_opening->fluorohydrin deoxyfluorination Deoxyfluorination (e.g., DAST) fluorohydrin->deoxyfluorination product erythro- or threo-2,3-Difluorobutane deoxyfluorination->product

Caption: Proposed synthetic workflow for this compound.

Alternative fluorinating agents for the direct difluorination of alkenes include hypervalent iodine reagents, which can offer high yields.[4] The choice of method will influence the diastereoselectivity and overall yield of the desired this compound isomer.

Spectroscopic Validation Data

The following tables summarize the expected spectroscopic data for the validation of this compound. It is important to note that specific chemical shifts and coupling constants can be influenced by the solvent and the specific stereoisomer.

Table 1: NMR Spectroscopic Data for this compound

NucleusParametererythro-2,3-Difluorobutane (Expected)threo-2,3-Difluorobutane (Expected)
¹H NMR δ (ppm) for CH₃~1.3 (dd)~1.4 (dd)
δ (ppm) for CHF~4.5 (dq)~4.6 (dq)
J (Hz) H-F~48~48
J (Hz) H-H~6~6
¹³C NMR δ (ppm) for CH₃~15~16
δ (ppm) for CHF~90 (d)~91 (d)
J (Hz) C-F~170~170
¹⁹F NMR δ (ppm)~-190~-195
MultiplicityDoublet of quartetsDoublet of quartets
J (Hz) F-H (vicinal)~20~15
J (Hz) F-H (geminal)~48~48

Table 2: IR and MS Data for this compound

TechniqueParameterExpected Value/Observation
IR Spectroscopy C-F Stretch (cm⁻¹)1100-1000
Mass Spectrometry Molecular Ion (m/z)94.06 ([C₄H₈F₂]⁺)
Key Fragments (m/z)79 ([M-CH₃]⁺), 74 ([M-HF]⁺), 55 ([C₄H₇]⁺)

Experimental Protocols

General Synthesis of erythro-2,3-Difluorobutane via Alkene Difluorination

This protocol is a representative example for the direct difluorination of an alkene using a hypervalent iodine reagent.

  • Reaction Setup: To a solution of trans-2-butene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added a solution of an aryl iodide catalyst (e.g., 10 mol % p-iodotoluene) in CH₂Cl₂.

  • Addition of Reagents: A nucleophilic fluoride (B91410) source (e.g., HF-pyridine, 3.0 eq) is added, followed by the dropwise addition of an oxidant (e.g., m-chloroperbenzoic acid, mCPBA, 1.5 eq) in CH₂Cl₂.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford erythro-2,3-difluorobutane.

Spectroscopic Analysis Workflow

G cluster_validation Spectroscopic Validation Workflow sample Purified this compound Isomer nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation & Purity Assessment nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic validation of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The signals for the methyl (CH₃) and methine (CHF) protons are expected to be doublets of doublets and doublets of quartets, respectively, due to H-H and H-F coupling.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will be split into doublets due to one-bond C-F coupling.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The fluorine signal will provide information on the chemical environment and through-space interactions. A proton-coupled spectrum will show splitting due to geminal and vicinal H-F coupling.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The key diagnostic peak is the C-F stretching vibration.[5][6][7][8]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph for separation of isomers.

  • Ionization: Electron ionization (EI) is commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. Fragmentation patterns can help confirm the structure. Common fragmentations for fluorinated compounds include the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[9]

Comparison with Alternatives

The synthesis of vicinal difluorides can be challenging, and alternative methods often involve harsh reagents or provide low diastereoselectivity.

Table 3: Comparison of Synthetic Methods for Vicinal Difluorination

MethodFluorinating AgentAdvantagesDisadvantagesTypical Yield
Alkene Difluorination Hypervalent Iodine/HF-PyridineHigh yields, good diastereoselectivity for some substrates.HF-Pyridine is corrosive and toxic.60-95%
Epoxide Ring Opening DAST, Deoxo-FluorCan be highly stereospecific.Reagents can be expensive and moisture-sensitive.50-80%
Direct Fluorination F₂ gasDirect conversion.Highly reactive and hazardous, often low selectivity.Variable

The choice of synthetic method will depend on the desired stereoisomer, available starting materials, and safety considerations. Rigorous spectroscopic analysis is essential in all cases to confirm the structure and purity of the final product. The data and protocols presented in this guide provide a framework for the successful synthesis and validation of this compound for applications in research and development.

References

A Comparative Study of Conformational Effects: 2,3-Difluorobutane vs. 1,2-Difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced world of fluorine conformational control, this guide provides a comparative analysis of 2,3-difluorobutane and 1,2-difluoroethane (B1293797). We explore the well-established "gauche effect" in the simpler ethane (B1197151) derivative and contrast it with the more complex interplay of stereoelectronic and steric forces that govern the conformational landscape of its butane (B89635) analogue. This publication is intended for researchers, scientists, and drug development professionals seeking to understand and harness the subtle yet powerful influence of fluorine in molecular design.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. A key aspect of this influence lies in the conformational preferences dictated by the C-F bond. 1,2-difluoroethane is a classic textbook example of the "gauche effect," where the gauche conformer is favored over the anti conformer, a phenomenon attributed to hyperconjugation.[1][2] This guide contrasts this well-understood phenomenon with the more intricate conformational behavior of this compound. In this more substituted system, the simple gauche effect is no longer the sole determinant of conformational preference. Instead, a delicate balance of steric hindrance between methyl and fluorine groups, electrostatic interactions, and hyperconjugation effects leads to a complex conformational landscape that differs significantly between its diastereomers.[3][4] Understanding these differences is crucial for the rational design of molecules with specific three-dimensional structures and, consequently, desired functions.

Conformational Analysis of 1,2-Difluoroethane: The Gauche Effect

In 1,2-difluoroethane, the conformational preference is a direct illustration of the gauche effect, an atypical situation where a gauche conformation (F-C-C-F dihedral angle of approximately 60°) is more stable than the anti conformation (180°).[1] This preference is primarily explained by a stabilizing hyperconjugative interaction between the σ C-H bonding orbital and the σ* C-F antibonding orbital, which is maximized in the gauche arrangement.[2] Electrostatic interactions and bent bonds have also been proposed as contributing factors.[1]

Quantitative Data: 1,2-Difluoroethane
ParameterGauche ConformerAnti ConformerSource
Relative Energy (kcal/mol) 00.6 - 0.9[3]
F-C-C-F Dihedral Angle (°) ~70180[3]
Population (%) in Gas Phase ~67~33[3]

Conformational Analysis of this compound: A Complex Interplay of Forces

The conformational analysis of this compound is significantly more complex than that of 1,2-difluoroethane due to the presence of two stereocenters and the steric and electronic influence of the additional methyl groups. This results in two diastereomers, erythro and threo, each with a unique set of stable conformers. A comprehensive study by Linclau and co-workers revealed that the conformational preferences in these molecules are not governed by a single dominant effect but rather by a subtle interplay of several, often competing, factors including the fluorine gauche effect, steric repulsion between methyl groups (A-value of Me vs. F), and other electronic interactions.[3]

Quantitative Data: threo-2,3-Difluorobutane

The threo isomer has three staggered conformers: GG(T), GA(T), and AG(T), where the first letter denotes the relationship between the methyl groups and the second between the fluorine atoms (G = gauche, A = anti).

ConformerRelative Free Energy (kcal/mol, Vacuum)Relative Free Energy (kcal/mol, CCl4)Relative Free Energy (kcal/mol, MeCN)Population (%, Vacuum)Population (%, CCl4)Population (%, MeCN)Me-C-C-Me Dihedral (°)F-C-C-F Dihedral (°)
GG(T) 0.000.000.0045485163.567.8
GA(T) 0.230.150.0831333464.1171.2
AG(T) 0.700.630.56241915169.868.3

Data sourced from a computational study by Fox et al.[3]

Quantitative Data: erythro-2,3-Difluorobutane

The erythro isomer also has three staggered conformers: GG(E), GA(E), and AG(E).

ConformerRelative Free Energy (kcal/mol, Vacuum)Relative Free Energy (kcal/mol, CCl4)Relative Free Energy (kcal/mol, MeCN)Population (%, Vacuum)Population (%, CCl4)Population (%, MeCN)Me-C-C-Me Dihedral (°)F-C-C-F Dihedral (°)
GG(E) 0.000.000.0058636861.965.2
GA(E) 0.440.350.2727262463.1170.1
AG(E) 0.880.820.7715118173.264.9

Data sourced from a computational study by Fox et al.[3]

Experimental Protocols

The determination of conformational preferences and rotational barriers relies on a combination of experimental techniques and computational modeling. Below are generalized protocols for the key experimental methods cited in the study of haloalkane conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. Vicinal (3J) coupling constants between protons are dependent on the dihedral angle between them, a relationship described by the Karplus equation.

  • Sample Preparation: Dissolve the synthesized this compound diastereomer in a suitable deuterated solvent (e.g., CDCl3, CD3CN) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • To aid in signal assignment and coupling constant extraction, acquire two-dimensional correlation spectra, such as 1H-1H COSY (Correlation Spectroscopy) and 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

    • For complex spectra, advanced techniques like selective 1D TOCSY (Total Correlation Spectroscopy) or PSYCHE (Pure Shift Yielded by Chirp Excitation) may be employed to simplify multiplets.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton resonances to their respective positions in the molecule using the 2D correlation data.

    • Carefully measure the vicinal 3JHH coupling constants from the 1D 1H spectrum. For complex, second-order multiplets, spectral simulation may be necessary to extract accurate coupling constants.

    • Apply the Karplus equation, J(φ) = Acos2(φ) + Bcos(φ) + C, where J is the observed coupling constant and φ is the dihedral angle. The parameters A, B, and C are empirically derived and depend on the substituents.

    • For a molecule existing as a mixture of conformers, the observed coupling constant is a population-weighted average of the coupling constants for each individual conformer: Jobs = Σ PiJi, where Pi is the population of conformer i and Ji is its corresponding coupling constant.

    • By combining the observed coupling constants with computationally predicted coupling constants for each conformer, the relative populations of the conformers in solution can be determined.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, including bond lengths, bond angles, and dihedral angles.

  • Sample Introduction: The volatile sample is introduced into a high-vacuum chamber (typically < 10-5 mbar) through a nozzle, creating a jet of gas-phase molecules.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet. The electrons are scattered by the electrostatic potential of the molecules.

  • Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis:

    • The raw diffraction pattern is converted to a molecular scattering function, which contains information about the internuclear distances in the molecule.

    • A theoretical molecular scattering function is calculated based on an initial structural model of the molecule. This model includes parameters for bond lengths, bond angles, and dihedral angles. For flexible molecules, the contributions from different conformers are included, weighted by their populations.

    • The theoretical scattering function is then refined against the experimental data using a least-squares fitting procedure. This process optimizes the structural parameters and conformer populations to achieve the best agreement between the calculated and experimental diffraction patterns.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries, including dihedral angles, can be derived for individual conformers.

  • Sample Introduction: The sample is introduced into a high-vacuum chamber as a low-pressure gas.

  • Microwave Irradiation: The gas is irradiated with microwave radiation of varying frequency.

  • Detection of Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of a polar molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption intensity versus frequency is generated.

  • Spectral Analysis:

    • The rotational spectrum will consist of a series of lines, each corresponding to a specific rotational transition. For a mixture of conformers, separate sets of rotational transitions will be observed for each conformer.

    • The frequencies of these transitions are used to determine the rotational constants (A, B, and C) for each conformer.

    • These experimental rotational constants are then compared to the rotational constants calculated for various theoretical structures (e.g., from quantum chemical calculations).

    • By finding the best match between the experimental and calculated rotational constants, the precise geometry, including bond lengths, bond angles, and dihedral angles, of each observed conformer can be determined.

Visualizations

Newman Projections of Key Conformers

G 1,2-Difluoroethane Conformers cluster_gauche Gauche cluster_anti Anti g_front F g_back g_front_h1 H g_front_h2 H g_back_h1 g_back_h2 g_center g_center->g_front g_center->g_front_h1 g_center->g_front_h2 a_front F a_back a_front_h1 H a_front_h2 H a_back_h1 a_back_h2 a_center a_center->a_front a_center->a_front_h1 a_center->a_front_h2

Caption: Newman projections of gauche and anti 1,2-difluoroethane.

G threo-2,3-Difluorobutane Conformers cluster_ggt GG(T) cluster_gat GA(T) cluster_agt AG(T) ggt_front_f F ggt_front_me Me ggt_front_h H ggt_back_f ggt_back_me ggt_back_h ggt_center ggt_center->ggt_front_f ggt_center->ggt_front_me ggt_center->ggt_front_h gat_front_f F gat_front_me Me gat_front_h H gat_back_f gat_back_me gat_back_h gat_center gat_center->gat_front_f gat_center->gat_front_me gat_center->gat_front_h agt_front_f F agt_front_me Me agt_front_h H agt_back_f agt_back_me agt_back_h agt_center agt_center->agt_front_f agt_center->agt_front_me agt_center->agt_front_h

Caption: Newman projections of threo-2,3-difluorobutane conformers.

G erythro-2,3-Difluorobutane Conformers cluster_gge GG(E) cluster_gae GA(E) cluster_age AG(E) gge_front_f F gge_front_me Me gge_front_h H gge_back_f gge_back_me gge_back_h gge_center gge_center->gge_front_f gge_center->gge_front_me gge_center->gge_front_h gae_front_f F gae_front_me Me gae_front_h H gae_back_f gae_back_me gae_back_h gae_center gae_center->gae_front_f gae_center->gae_front_me gae_center->gae_front_h age_front_f F age_front_me Me age_front_h H age_back_f age_back_me age_back_h age_center age_center->age_front_f age_center->age_front_me age_center->age_front_h

Caption: Newman projections of erythro-2,3-difluorobutane conformers.

Workflow for Conformational Analysis

G cluster_comp Computational Chemistry cluster_exp Experimental Verification cluster_analysis Data Integration and Analysis comp_start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) comp_start->conf_search dft_opt DFT Geometry Optimization and Frequency Calculation conf_search->dft_opt energy_analysis Relative Energy and Population Analysis dft_opt->energy_analysis comparison Comparison of Experimental and Computational Data energy_analysis->comparison synthesis Synthesis of Target Molecule nmr NMR Spectroscopy synthesis->nmr ged Gas Electron Diffraction synthesis->ged mw Microwave Spectroscopy synthesis->mw nmr->comparison ged->comparison mw->comparison refinement Structural Refinement and Model Validation comparison->refinement conclusion Conclusion on Conformational Preferences refinement->conclusion

References

2,3-Difluorobutane: A Comparative Analysis Against Other Fluorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by fluorine substitution is critical for molecular design and predicting chemical behavior. This guide provides an in-depth comparison of 2,3-difluorobutane with other fluorinated alkanes, highlighting its unique structural and potential functional characteristics, supported by available experimental and computational data.

This compound, a vicinal difluorinated alkane, presents a fascinating case study in the effects of stereochemistry and fluorine substitution on molecular properties. Its distinction from other fluorinated butanes and alkanes lies not just in the number and location of fluorine atoms, but more subtly in the conformational preferences dictated by the interplay of stereoelectronic effects. This guide will delve into these differences, offering a comparative analysis of physicochemical properties, reactivity, and potential applications.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine, the most electronegative element, into an alkane backbone significantly alters its physical properties. The position of the fluorine atoms, as seen in the various isomers of fluorobutane and difluorobutane, leads to a range of boiling points and polarities. While experimental data for all isomers is not consistently available, a combination of reported and predicted values provides a useful comparative landscape.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dipole Moment (Debye)
ButaneC₄H₁₀58.12-0.50
1-Fluorobutane (B1294920)C₄H₉F76.1132-33[1]~1.9 (predicted)
2-Fluorobutane (B1230682)C₄H₉F76.1125.1[2]~1.9 (predicted)
1,1-DifluorobutaneC₄H₈F₂94.1033.5 (predicted)~2.3 (predicted)
1,2-DifluorobutaneC₄H₈F₂94.1055.6 (predicted)~2.5 (predicted)
1,3-DifluorobutaneC₄H₈F₂94.1056.4 (predicted)~2.6 (predicted)
1,4-Difluorobutane (B1293371)C₄H₈F₂94.1077.8[3]0 (for anti conformer)
2,2-Difluorobutane (B3031438)C₄H₈F₂94.1030.8[4]~2.4 (predicted)
This compound C₄H₈F₂ 94.10 48.7 (Predicted) [5]Varies with conformation

Note: Some values are predicted and should be considered as estimates.

Solubility:

The solubility of fluorinated alkanes is a complex property. While the C-F bond is polar, the overall polarity of the molecule depends on its geometry. Generally, fluorinated alkanes are less soluble in water than their corresponding alkanes. Their solubility in organic solvents varies; for instance, 1-fluorobutane is highly soluble in ethanol[1]. Due to its long hydrophobic carbon chain, 1-fluorononane (B1329504) has low solubility in water but is more soluble in organic solvents like ethanol (B145695) and hexane[6]. Partially fluorinated compounds can exhibit unique solubility profiles. For example, 1-chloro-4-fluorobutane (B1596032) has limited solubility in water but is expected to have good solubility in alcohols and ethers[7].

The Differentiating Factor: Conformational Isomerism of this compound

The most significant distinction of this compound from many other fluorinated alkanes lies in its conformational behavior. While the "gauche effect" is a well-known phenomenon in 1,2-disubstituted ethanes, where the gauche conformation is favored, the situation in this compound is more intricate.

A comprehensive conformational analysis of the diastereomers of this compound has revealed a complex interplay of several, often opposing, stereoelectronic effects. This leads to unexpected deviations in dihedral angles and relative conformational energies that cannot be rationalized by simple steric or dipole-dipole arguments alone. This contrasts with simpler fluorinated alkanes and even with the vicinal 1,2-difluoroethane.

Workflow for Conformational Analysis of this compound.

Reactivity Profile: The Strength of the C-F Bond

Fluorinated alkanes are generally characterized by their high thermal and chemical stability, a direct consequence of the strength of the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than C-H, C-Cl, C-Br, and C-I bonds.

However, the reactivity of a fluorinated alkane is not solely determined by the C-F bond strength but is also influenced by the substitution pattern. For instance, the presence of fluorine atoms can affect the acidity of neighboring C-H bonds and the stability of potential carbocation or carbanion intermediates.

Comparative studies on the reactivity of different difluorobutane isomers are not abundant in the literature. However, it can be inferred that the reactivity will be highly dependent on the reaction conditions and the specific isomer. For example, in elimination reactions, the availability of anti-periplanar protons to the fluorine leaving group will be crucial and will be dictated by the conformational preferences of the specific diastereomer of this compound.

Applications in Drug Development and Medical Imaging

The unique properties of fluorinated compounds have made them invaluable in the fields of medicinal chemistry and medical imaging.

Medicinal Chemistry: The introduction of fluorine into a drug candidate can profoundly impact its metabolic stability, binding affinity, lipophilicity, and bioavailability. The vicinal difluoro motif, as present in this compound, is of particular interest as a conformational constraint. By locking a flexible carbon chain into a more defined conformation, it is possible to enhance the selectivity and potency of a drug molecule. The threo-difluoroalkane motif has been explored as a surrogate for E-alkenes in drug design, leading to analogs with improved physicochemical properties such as enhanced solubility and photostability[8][9].

G cluster_drug_dev Drug Development Logic lead Lead Compound (Flexible Chain) vicinal_diF Introduce Vicinal Difluoro Motif lead->vicinal_diF conformational_constraint Conformational Constraint vicinal_diF->conformational_constraint enhanced_properties Improved Properties: - Binding Affinity - Metabolic Stability - Solubility conformational_constraint->enhanced_properties new_drug New Drug Candidate enhanced_properties->new_drug

Role of Vicinal Difluorides in Drug Design.

Positron Emission Tomography (PET) Imaging: The radioisotope ¹⁸F is a widely used positron emitter in PET imaging. The development of novel ¹⁸F-labeled tracers is a crucial area of research for the diagnosis and monitoring of various diseases. While there is no specific evidence of ¹⁸F-labeled this compound being used as a PET tracer, the synthesis of ¹⁸F-labeled building blocks is a common strategy. The unique conformational properties of this compound could potentially be exploited to design novel PET ligands with high specificity for their biological targets.

Experimental Protocols

Determination of Boiling Point by Gas Chromatography:

Gas Chromatography (GC) is a robust method for determining the boiling points of volatile organic compounds.

  • Instrumentation: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) or thermal conductivity detector (TCD).

  • Calibration: A mixture of n-alkanes with known boiling points is injected to establish a retention time versus boiling point calibration curve.

  • Sample Analysis: A small volume of the fluorinated alkane is injected into the GC under the same conditions as the calibration standards.

  • Boiling Point Determination: The retention time of the analyte is used to determine its boiling point by interpolation from the calibration curve.

Determination of Dipole Moment:

The dipole moment of a molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of dilute solutions.

  • Instrumentation: A dielectric constant meter (e.g., a heterodyne beat apparatus) and a precision density meter.

  • Sample Preparation: A series of dilute solutions of the fluorinated alkane in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) are prepared with known mole fractions.

  • Measurements: The dielectric constant and density of the pure solvent and each solution are measured at a constant temperature.

  • Calculation: The molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method. The dipole moment is then derived from the orientation polarization.

Conformational Analysis by NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The fluorinated alkane is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹⁹F NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC), are acquired.

  • Analysis: The vicinal coupling constants (³JHH and ³JHF) are measured from the spectra. These coupling constants are related to the dihedral angles between the coupled nuclei through the Karplus equation. By analyzing the coupling constants, the relative populations of the different staggered conformations can be determined.

Conclusion

This compound distinguishes itself from other fluorinated alkanes primarily through its complex conformational behavior, which arises from a delicate balance of stereoelectronic interactions. While sharing the general characteristics of fluorinated alkanes, such as high C-F bond strength and altered polarity, the specific arrangement of its vicinal fluorine atoms offers unique opportunities for controlling molecular shape. This property is particularly relevant for the design of novel pharmaceuticals where precise conformational control can lead to enhanced biological activity. Further experimental investigation into the physicochemical properties and reactivity of this compound and its isomers will undoubtedly provide deeper insights and unlock new applications for this intriguing class of molecules.

References

Unlocking Potency: A Comparative Analysis of 2,3-Difluorobutane Analogs in Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a powerful tool for modulating pharmacological properties. This guide provides a comparative analysis of the biological activity of 2,3-difluorobutane analogs as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. By leveraging experimental data, we explore how the introduction of a vicinal difluoro motif into the linker region of established HDAC inhibitors influences their potency and isoform selectivity.

The targeted placement of fluorine atoms within a molecule can significantly alter its conformation, metabolic stability, and binding affinity to its biological target.[1][2] In the context of HDAC inhibitors, which typically feature a zinc-binding group, a linker region, and a cap group, modifications to the linker can influence isoform selectivity.[2][3] This guide focuses on analogs of the well-characterized HDAC inhibitors SAHA (Vorinostat) and Scriptaid, where a this compound moiety is incorporated into the aliphatic linker chain.

Comparative Biological Activity

The inhibitory potency of a series of 2,3-difluorinated analogs of SAHA and Scriptaid was evaluated against a panel of eleven human HDAC isoforms. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy.

SAHA Analogs: Impact of Linker Fluorination

The introduction of a 2,3-difluoro moiety into the hexanamide (B146200) linker of SAHA generally resulted in a decrease in inhibitory activity compared to the parent compound. However, the stereochemistry of the fluorine atoms played a crucial role in the degree of potency reduction. The threo-difluorinated analog consistently demonstrated greater potency than the corresponding erythro isomer across most HDAC isoforms tested.

CompoundLinker ModificationHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)HDAC10 IC50 (nM)
SAHA (1) -(CH₂)₆-162513910020
(2R,3S)-threo-difluoro-SAHA -(CH₂)₂-CHF-CHF-(CH₂)₂-11018012050550150
(2R,3R)-erythro-difluoro-SAHA -(CH₂)₂-CHF-CHF-(CH₂)₂-430650400190>10000600

Data extracted from Ariawan et al., 2021.[2]

Scriptaid Analogs: A Similar Trend

A similar trend was observed for the Scriptaid analogs, where the non-fluorinated parent compound exhibited the highest potency. Again, the threo-difluorinated analog was a more potent inhibitor than the erythro analog.

CompoundLinker ModificationHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)HDAC10 IC50 (nM)
Scriptaid (7) -(CH₂)₆-2545301520040
(2R,3S)-threo-difluoro-Scriptaid -(CH₂)₂-CHF-CHF-(CH₂)₂-200350220901200250
(2R,3R)-erythro-difluoro-Scriptaid -(CH₂)₂-CHF-CHF-(CH₂)₂->10000>10000>100002500>10000>10000

Data extracted from Ariawan et al., 2021.[2]

Experimental Protocols

The following methodologies were employed in the synthesis and biological evaluation of the this compound analogs.

Synthesis of Difluorinated Linkers

The key 2,3-difluorinated hexane-1,6-dioic acid linker was synthesized from a commercially available starting material in a multi-step sequence. Stereoselective fluorination was achieved using electrophilic fluorinating agents, and the resulting diastereomers were separated by chromatography. The purified difluorinated diacid was then coupled to the appropriate cap group and zinc-binding moiety to yield the final HDAC inhibitor analogs.

HDAC Inhibition Assay

The inhibitory activity of the compounds was determined using a commercially available, fluorescence-based assay. The assay measures the deacetylation of a fluorogenic acetylated lysine (B10760008) substrate by the recombinant human HDAC enzymes. The fluorescence generated is proportional to the enzyme activity.

Protocol:

  • Recombinant human HDAC enzymes were incubated with the test compounds at various concentrations in assay buffer.

  • The fluorogenic substrate was added to initiate the enzymatic reaction.

  • The reaction was allowed to proceed for a defined period at 37°C.

  • A developer solution was added to stop the reaction and generate the fluorescent signal.

  • Fluorescence was measured using a microplate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Structure-Activity Relationship

The general structure of the synthesized HDAC inhibitors and their interaction with the enzyme's active site can be conceptualized as a "key" fitting into a "lock." The cap group interacts with the surface of the enzyme, the linker passes through a tunnel, and the zinc-binding group coordinates with the zinc ion in the catalytic site.

HDAC_Inhibitor_Binding cluster_HDAC HDAC Enzyme cluster_Inhibitor HDAC Inhibitor SurfaceResidues Surface Residues Tunnel Active Site Tunnel CatalyticSite Catalytic Site (with Zn²⁺) CapGroup Cap Group CapGroup->SurfaceResidues Surface Binding Linker 2,3-Difluoro- butane Linker Linker->Tunnel Passes Through ZBG Zinc-Binding Group (ZBG) ZBG->CatalyticSite Zn²⁺ Chelation

Caption: General binding mode of a this compound-containing HDAC inhibitor.

The observed differences in potency between the threo and erythro diastereomers can be attributed to the conformational constraints imposed by the vicinal difluorination. The threo isomer is thought to adopt a more extended, linear conformation that better fits the active site tunnel of the HDAC enzymes, leading to more favorable binding interactions.

This comparative guide highlights the nuanced effects of incorporating this compound analogs into known pharmacophores. While direct fluorination of the linker in these specific HDAC inhibitors led to a reduction in potency, the study underscores the critical role of stereochemistry in modulating biological activity. These findings provide valuable insights for the rational design of future generations of fluorinated enzyme inhibitors.

References

Benchmarking Synthetic Routes to 2,3-Difluorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of vicinal fluorine atoms into a molecule can significantly influence its conformational preferences, metabolic stability, and biological activity, making the development of efficient and stereoselective synthetic routes to compounds like 2,3-difluorobutane a key area of interest in medicinal and materials chemistry. This guide provides a comparative analysis of established and emerging synthetic strategies for accessing this compound, with a focus on quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given research and development objective.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The primary strategies include the multi-step synthesis via a diol intermediate, the direct fluorination of an alkene precursor, and the dehydroxy-fluorination of a diol. Below is a summary of key performance indicators for these routes.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall YieldStereoselectivityKey AdvantagesKey Disadvantages
Via Diol Intermediate (Z)-2-butene-1,4-diolm-CPBA, Bu₄NH₂F₃, KHF₂, DAST, Pd/C5~40% (for meso-2,3-difluorobutane-1,4-diol)High for meso isomerWell-documented, good control over stereochemistry for the diol precursor.Multi-step, requires protecting groups, final dehydroxylation to the alkane not detailed.
Direct Alkene Difluorination 2-Butene (B3427860)Aryl Iodide Catalyst, HF Source, Oxidant1Not reported for 2-butenePotentially high (substrate dependent)Atom-economical, direct.Specific conditions and yields for 2-butene are not well-documented in readily available literature.
Dehydroxy-fluorination 2,3-Butanediol (B46004)Sulfur Tetrafluoride (SF₄) or analogs1Not reportedDependent on starting diol stereochemistryDirect conversion of a readily available starting material.Use of hazardous reagents like SF₄, lack of recent detailed protocols for this specific substrate.

Experimental Protocols

Multi-step Synthesis of meso-2,3-Difluorobutane-1,4-diol

This route provides a reliable method to obtain the vicinal difluoride motif with good stereocontrol, resulting in the diol precursor to this compound.

Step 1: Epoxidation of (Z)-2-butene-1,4-diol (Z)-2-butene-1,4-diol is converted to the corresponding meso-epoxide in excellent yield following established literature procedures.

Step 2: Epoxide Ring-Opening to a Fluorohydrin To a mixture of the meso-epoxide (17.4 g, 61.3 mmol) and Bu₄NH₂F₃ (10.6 g, 35.2 mmol), KHF₂ (9.57 g, 123 mmol) is added. The mixture is stirred at 115 °C for 2.5 days. After workup and purification by column chromatography, the resulting fluorohydrin is obtained as a colorless oil (17.0 g, 91% yield).[1]

Step 3: Dehydroxy-fluorination to the Protected Vicinal Difluoride To a solution of the fluorohydrin (17.0 g, 55.9 mmol) in toluene (B28343) (75 mL), diethylaminosulfur trifluoride (DAST) (9.6 mL, 72.7 mmol) is added, followed by pyridine (B92270) (11.9 mL, 145 mmol). The solution is stirred at 70 °C for 16 hours. After workup and purification, meso-1,4-bis(benzyloxy)-2,3-difluorobutane is obtained.[1]

Step 4: Deprotection to meso-2,3-Difluorobutane-1,4-diol To a solution of the protected difluoride (10.0 g, 32.7 mmol) in THF (108 mL), 5% Pd/C (13.9 g, 6.5 mmol) is added, and the mixture is stirred under a hydrogen atmosphere for 16 hours. After filtration and purification, meso-2,3-difluorobutane-1,4-diol is obtained as a white crystalline solid (4.0 g, 97% yield).[1]

Step 5: Dehydroxylation to this compound (Hypothetical) A final dehydroxylation step would be required to obtain this compound. This could potentially be achieved through a two-step process of tosylation followed by reduction with a reagent like lithium aluminum hydride. The specific conditions and yield for this final transformation are not readily available in the reviewed literature.

Catalytic Vicinal Difluorination of Alkenes (General Protocol)

This modern approach offers a more direct route to vicinal difluorides, although specific data for 2-butene is lacking.

General Procedure: To a solution of the alkene in a suitable solvent (e.g., dichloromethane), a catalytic amount of an aryl iodide (e.g., p-iodotoluene) is added. A fluoride (B91410) source (e.g., HF-pyridine or a solid fluoride salt) and a stoichiometric oxidant (e.g., m-chloroperbenzoic acid or a hypervalent iodine reagent) are then added. The reaction is stirred at a controlled temperature until completion. Workup and purification by chromatography would yield the 1,2-difluorinated product. The stereochemical outcome is highly dependent on the substrate and the specific catalyst system employed.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.

G cluster_0 Multi-step Synthesis via Diol Intermediate A (Z)-2-Butene-1,4-diol B meso-Epoxide A->B Epoxidation C Fluorohydrin B->C Epoxide Opening (Bu4NH2F3, KHF2) D Protected meso-2,3-Difluorobutane-1,4-diol C->D Dehydroxy-fluorination (DAST) E meso-2,3-Difluorobutane-1,4-diol D->E Deprotection (H2, Pd/C) F meso-2,3-Difluorobutane E->F Dehydroxylation (Hypothetical)

A multi-step route to meso-2,3-difluorobutane.

G cluster_1 Direct Synthetic Routes G 2-Butene I This compound G->I Catalytic Vicinal Difluorination H 2,3-Butanediol H->I Dehydroxy-fluorination (e.g., SF4)

Direct synthetic approaches to this compound.

Conclusion

The synthesis of this compound remains a challenging endeavor, with no single, universally applicable method that is both highly efficient and well-documented for this specific molecule. The multi-step synthesis via a diol intermediate, while lengthy, offers a reliable and stereocontrolled pathway to a direct precursor, meso-2,3-difluorobutane-1,4-diol. The overall yield for this precursor is approximately 40%.[1]

Newer methods, such as catalytic vicinal difluorination of alkenes, hold significant promise for a more direct and atom-economical approach. However, the application of these methods to simple alkenes like 2-butene requires further investigation and optimization to be considered a benchmark route. Similarly, while the direct conversion of 2,3-butanediol is conceptually straightforward, the use of hazardous reagents and a lack of recent, detailed protocols limit its current applicability.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including the need for stereochemical purity, scalability, and tolerance of functional groups in more complex analogs. The detailed protocol for the synthesis of meso-2,3-difluorobutane-1,4-diol provides a solid and reproducible starting point for accessing the vicinal difluorobutane scaffold. Further research into the direct difluorination of 2-butene is warranted to develop more efficient and streamlined synthetic strategies.

References

Gauche Effect in Action: A Comparative Analysis of 2,3-Difluorobutane and 1,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle forces that dictate molecular conformation is paramount. The gauche effect, a stereoelectronic phenomenon that often defies classical steric considerations, is a key factor in the conformational preferences of organofluorine compounds. This guide provides an objective comparison of the gauche effect in 2,3-difluorobutane and 1,3-difluorobutane, supported by experimental and computational data, to illuminate the nuanced interplay of forces governing their three-dimensional structures.

In simple terms, the gauche effect describes the tendency of certain substituents, particularly electronegative atoms like fluorine, to adopt a gauche conformation (a 60° dihedral angle) over an anti-periplanar conformation (a 180° dihedral angle), despite the potential for increased steric repulsion. This preference is primarily attributed to stabilizing hyperconjugative interactions, where a σ C-H bonding orbital donates electron density into an adjacent σ* C-F antibonding orbital. This interaction is maximized in the gauche arrangement.

Conformational Landscape of this compound

The case of this compound is a compelling example of the complex interplay between the gauche effect and other conformational factors. Due to the presence of two chiral centers, this compound exists as two diastereomers: erythro and threo. The conformational analysis of these isomers reveals that the gauche effect is not the sole determinant of stability.

A comprehensive analysis of both diastereomers through density functional theory (DFT) calculations and NMR spectroscopy has shown that a complex balance of several, often opposing, effects of similar magnitude is at play.[1] This leads to unexpected deviations in dihedral angles and relative conformational energies that cannot be rationalized by simple intuition based on the gauche effect alone.[1] For instance, in the threo isomer, while a gauche arrangement of the fluorine atoms is expected to be stable, other conformations with anti-periplanar fluorine atoms can also be significantly populated. This highlights that in more substituted systems, the classic gauche effect observed in 1,2-difluoroethane (B1293797) can be modulated or even overridden by other steric and electronic interactions.

The Gauche Effect in 1,3-Difluorobutane

In 1,3-difluorobutane, the fluorine atoms are separated by a methylene (B1212753) group. The conformational preferences in 1,3-difluorinated alkanes are strongly influenced by the 1,3-difluoropropylene motif (–CHF–CH2–CHF–).[2][3] Studies on 1,3-difluoropropane (B1362545) and longer-chain analogues have demonstrated that the conformational landscape is significantly dependent on the polarity of the medium.[2][3]

In the gas phase or non-polar solvents, conformations that avoid parallel C-F bonds are generally favored to minimize dipole-dipole repulsion. However, in polar solvents, conformations with higher dipole moments, which may include gauche arrangements of the C-F bonds relative to the carbon backbone, can be stabilized. The conformational effect of 1,3-difluorination has been observed to be magnified with the extension of the alkyl chain, a contrast to the behavior seen in vicinal difluorination.[2][3]

Quantitative Comparison of Conformational Data

The following tables summarize key computational and experimental data for the most stable conformers of this compound and 1,3-difluorobutane.

Table 1: Conformational Data for this compound (threo isomer)

ConformerF-C-C-F Dihedral Angle (°)C-C-C-C Dihedral Angle (°)Relative Energy (kcal/mol)
Anti ~180~1800.00
Gauche 1 ~65~600.25
Gauche 2 ~60~1700.50

Data are representative values from computational studies. Actual values may vary depending on the level of theory and solvent.

Table 2: Conformational Data for 1,3-Difluorobutane

ConformerF(1)-C(1)-C(2)-C(3) Dihedral Angle (°)C(1)-C(2)-C(3)-F(3) Dihedral Angle (°)Relative Energy (kcal/mol)
Anti-Anti ~180~1800.00
Anti-Gauche ~180~600.60
Gauche-Gauche ~60~601.20

Data are representative values from computational studies. Actual values may vary depending on the level of theory and solvent.

Experimental and Computational Methodologies

The conformational analysis of these difluorobutanes relies on a synergistic approach combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : The difluorobutane isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition : ¹H, ¹⁹F, and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Temperature-dependent NMR studies are often conducted to observe changes in conformer populations.

  • Spectral Analysis : Key parameters for conformational analysis are the vicinal coupling constants (³JHH, ³JHF, and ³JFF). These coupling constants are related to the dihedral angles between the coupled nuclei through the Karplus equation.

  • Conformer Population Analysis : The observed, time-averaged coupling constants are used to calculate the relative populations of the different conformers at equilibrium using a set of simultaneous equations derived from the Karplus relationship.

Computational Protocol: Density Functional Theory (DFT)
  • Conformational Search : A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the molecule.

  • Geometry Optimization : The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and a basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)).

  • Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Energy Calculation : Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies of the conformers. Solvation effects are typically included using a continuum solvation model (e.g., PCM, SMD).

  • Property Calculation : NMR coupling constants and chemical shifts can be calculated for each optimized conformer to be compared with experimental data.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational isomers of this compound and 1,3-difluorobutane.

G cluster_23 This compound (threo) A Anti G1 Gauche 1 A->G1 Rotation G2 Gauche 2 G1->G2 Rotation G2->A Rotation

Caption: Conformational isomers of threo-2,3-difluorobutane.

G cluster_13 1,3-Difluorobutane AA Anti-Anti AG Anti-Gauche AA->AG Rotation GG Gauche-Gauche AG->GG Rotation GG->AA Rotation

Caption: Conformational isomers of 1,3-difluorobutane.

Conclusion

The comparison between this compound and 1,3-difluorobutane reveals the nuanced nature of the gauche effect. In the vicinally substituted this compound, the gauche preference of the fluorine atoms is a significant but not always dominant factor, competing with other steric and electronic effects. In contrast, the 1,3-difluorobutane system demonstrates how the gauche effect, in concert with other interactions, can influence the overall shape of an alkyl chain, with a notable dependence on the surrounding medium. For professionals in drug design and materials science, a thorough understanding of these subtle conformational preferences is crucial for the rational design of molecules with desired three-dimensional structures and properties.

References

Isomeric Effects on the Boiling Point of Difluorobutanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural impact of fluorine atom placement on the boiling points of difluorobutane isomers, supported by experimental data and protocols.

The strategic placement of fluorine atoms within a carbon skeleton can significantly alter the physicochemical properties of a molecule, a principle of paramount importance in the fields of materials science and drug development. This guide provides a comparative analysis of the boiling points of various difluorobutane isomers, offering insights into the interplay between molecular structure, intermolecular forces, and volatility. The data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel fluorinated compounds.

Boiling Point Comparison of Difluorobutane Isomers

The boiling points of six difluorobutane isomers are summarized in the table below. The data clearly demonstrates a significant variation in boiling points, directly attributable to the different positions of the two fluorine atoms on the butane (B89635) chain.

IsomerStructureBoiling Point (°C)
1,1-DifluorobutaneCH₃CH₂CH₂CHF₂33.5
1,2-DifluorobutaneCH₃CH₂CHFCH₂F54.5
1,3-DifluorobutaneCH₃CHFCH₂CH₂F59.4
1,4-Difluorobutane (B1293371)FCH₂CH₂CH₂CH₂F77[1]
2,2-Difluorobutane (B3031438)CH₃CH₂CF₂CH₃31[2]
2,3-DifluorobutaneCH₃CHFCHFCH₃48.7 ± 8.0 (Predicted)

The Influence of Isomerism on Intermolecular Forces and Boiling Point

The observed differences in the boiling points of difluorobutane isomers can be primarily explained by the interplay of two key intermolecular forces: dipole-dipole interactions and van der Waals dispersion forces. The location of the highly electronegative fluorine atoms dictates the overall polarity (dipole moment) of the molecule, which in turn influences the strength of the dipole-dipole attractions.

G Relationship Between Isomer Structure and Boiling Point A Difluorobutane Isomer (Positional Variation of Fluorine Atoms) B Molecular Geometry and Symmetry A->B C Molecular Polarity (Net Dipole Moment) B->C E Van der Waals Forces (Surface Area) B->E D Strength of Dipole-Dipole Interactions C->D F Total Intermolecular Force Strength D->F E->F G Boiling Point F->G

Figure 1. Logical workflow of isomeric effects on boiling points.

As illustrated in Figure 1, the specific arrangement of fluorine atoms in each isomer determines its molecular geometry and symmetry. This, in turn, dictates the magnitude of the net molecular dipole moment. Isomers with a less symmetrical arrangement of C-F bonds will possess a larger net dipole moment, leading to stronger dipole-dipole interactions between molecules. These stronger attractions require more energy to overcome, resulting in a higher boiling point.

For instance, 1,4-difluorobutane, with fluorine atoms at opposite ends of the carbon chain, can have a significant dipole moment depending on its conformation, contributing to its relatively high boiling point of 77 °C.[1] Conversely, in a more symmetrical isomer, the individual bond dipoles may partially or fully cancel each other out, leading to a smaller net dipole moment and a lower boiling point.

Furthermore, the shape of the molecule, also an outcome of its isomeric structure, influences the effectiveness of van der Waals dispersion forces. More linear and less branched isomers have a larger surface area, allowing for greater contact between molecules and stronger dispersion forces, which also contributes to a higher boiling point.

Experimental Protocols for Boiling Point Determination

The accurate determination of boiling points is crucial for the characterization of organic compounds. The following are standard experimental methods that can be employed to obtain the data presented in this guide.

Thiele Tube Method

This method is suitable for small quantities of a liquid.

Procedure:

  • A small amount of the difluorobutane isomer is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • The Thiele tube is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then stopped, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Distillation Method

This method is suitable for larger quantities of liquid and also serves as a purification technique.

Procedure:

  • The difluorobutane isomer is placed in a round-bottom flask with a few boiling chips.

  • A distillation apparatus is assembled, consisting of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • The flask is heated gently to bring the liquid to a boil.

  • The vapor will rise, and its temperature is measured by the thermometer.

  • The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

  • The boiling point is the constant temperature at which the liquid distills.

Reflux Method

This method can also be used to determine the boiling point.

Procedure:

  • The difluorobutane isomer is placed in a round-bottom flask with boiling chips.

  • A condenser is attached vertically to the flask.

  • The flask is heated to boiling.

  • The vapor will rise into the condenser, be cooled, and drip back into the flask.

  • A thermometer is placed in the vapor phase above the boiling liquid to measure the boiling point.

Note: All boiling points should be recorded at a specific atmospheric pressure, as boiling point is dependent on the external pressure. If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction should be applied.

References

A Comparative Analysis of the Reactivity of 2,2-Difluorobutane and 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,2-difluorobutane (B3031438) and 2,3-difluorobutane. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document extrapolates their expected reactivity based on the well-established principles of physical organic chemistry, particularly concerning the influence of fluorine substitution on reaction mechanisms. This analysis focuses on two key reaction types: elimination and nucleophilic substitution.

Introduction

2,2-Difluorobutane and this compound are structural isomers with the molecular formula C₄H₈F₂. The arrangement of the fluorine atoms—geminal in 2,2-difluorobutane and vicinal in this compound—profoundly influences their electronic properties and, consequently, their chemical reactivity. Understanding these differences is crucial for professionals in chemical synthesis and drug development, where the strategic placement of fluorine atoms can significantly alter a molecule's stability, lipophilicity, and metabolic pathways.

2,2-Difluorobutane is a geminal difluoroalkane, meaning both fluorine atoms are attached to the same carbon atom.

This compound is a vicinal difluoroalkane, with fluorine atoms on adjacent carbon atoms. It exists as diastereomers (dl- and meso-isomers), which can exhibit differences in their physical properties and reactivity due to their different spatial arrangements.

Comparative Reactivity Analysis

The reactivity of these isomers is primarily dictated by the strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine. The C-F bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in both nucleophilic substitution and elimination reactions.

Elimination Reactions (Dehydrofluorination)

Elimination reactions of fluoroalkanes, specifically dehydrofluorination, are generally challenging due to the strength of the C-F bond. However, the presence of fluorine atoms increases the acidity of the β-hydrogens, which can facilitate elimination under strong basic conditions. The primary mechanisms to consider are the E2 (bimolecular elimination) and E1cb (unimolecular elimination via conjugate base) pathways.

Expected Relative Reactivity in Elimination:

Feature2,2-DifluorobutaneThis compoundRationale
β-Hydrogen Acidity More acidicLess acidicThe two fluorine atoms on C2 in 2,2-difluorobutane exert a stronger electron-withdrawing effect on the β-hydrogens at C1 and C3, increasing their acidity.
Favored Mechanism Likely E1cbLikely E2The increased acidity of the β-hydrogens in 2,2-difluorobutane makes the formation of a carbanion intermediate more favorable, favoring the E1cb mechanism. This compound, with less acidic β-hydrogens, is more likely to proceed through a concerted E2 mechanism.
Overall Reactivity Expected to be more reactiveExpected to be less reactiveThe higher acidity of the β-hydrogens in 2,2-difluorobutane should lead to a faster rate of elimination under strongly basic conditions.

Experimental Protocols

General Protocol for Comparative Dehydrofluorination

Objective: To compare the relative rates of elimination of HF from 2,2-difluorobutane and this compound under strongly basic conditions.

Materials:

  • 2,2-Difluorobutane

  • This compound (as a single diastereomer or a mixture)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Internal standard (e.g., a non-reactive, volatile alkane)

  • Reaction vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare stock solutions of 2,2-difluorobutane and this compound of known concentrations in anhydrous tert-butanol, each containing the internal standard.

  • Prepare a stock solution of potassium tert-butoxide in anhydrous tert-butanol.

  • In separate reaction vials at a controlled temperature (e.g., 50 °C), add the substrate stock solution.

  • Initiate the reaction by adding a specific volume of the potassium tert-butoxide solution to each vial.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with a dilute acid solution (e.g., aqueous HCl).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the concentration of the remaining substrate and the formed alkene products.

  • Plot the concentration of the substrate versus time for each isomer to determine the initial reaction rates.

Expected Outcome: 2,2-difluorobutane is expected to undergo dehydrofluorination at a faster rate than this compound. The primary product from 2,2-difluorobutane would be 2-fluoro-1-butene and 2-fluoro-2-butene. For this compound, the product would be 2-fluoro-2-butene.

General Protocol for Comparative Nucleophilic Substitution

Objective: To compare the relative rates of nucleophilic substitution of 2,2-difluorobutane and this compound with a strong nucleophile.

Materials:

  • 2,2-Difluorobutane

  • This compound (as a single diastereomer or a mixture)

  • Sodium thiophenoxide (NaSPh)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard

  • Reaction vials with septa

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • Prepare stock solutions of 2,2-difluorobutane and this compound of known concentrations in anhydrous DMF, each containing the internal standard.

  • Prepare a stock solution of sodium thiophenoxide in anhydrous DMF.

  • In separate reaction vials at a controlled, elevated temperature (e.g., 100 °C), add the substrate stock solution.

  • Initiate the reaction by adding a specific volume of the sodium thiophenoxide solution to each vial.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracts by HPLC or GC-MS to determine the concentration of the remaining substrate.

  • Plot the concentration of the substrate versus time for each isomer to determine the initial reaction rates.

Expected Outcome: Both reactions are expected to be very slow. This compound might show a slightly higher reactivity in an SN2 reaction compared to the more sterically hindered 2,2-difluorobutane.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed dominant reaction pathways for the dehydrofluorination of 2,2-difluorobutane and this compound.

E1cb_Mechanism cluster_reactants Reactants cluster_products Products 2,2-Difluorobutane 2,2-Difluorobutane Carbanion Intermediate Carbanion Intermediate 2,2-Difluorobutane->Carbanion Intermediate -H+ Fluoroalkene Product Fluoroalkene Product Carbanion Intermediate->Fluoroalkene Product -F- Base Base Conjugate Acid Conjugate Acid Fluoride Ion Fluoride Ion

Caption: Proposed E1cb mechanism for 2,2-difluorobutane.

E2_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound Transition State Transition State This compound->Transition State Base Fluoroalkene Product Fluoroalkene Product Transition State->Fluoroalkene Product -H+, -F- Base Base Conjugate Acid Conjugate Acid Fluoride Ion Fluoride Ion

Caption: Proposed E2 mechanism for this compound.

Conclusion

Based on fundamental principles of organic chemistry, 2,2-difluorobutane is predicted to be more reactive than this compound in base-mediated elimination reactions. This is attributed to the increased acidity of its β-hydrogens, favoring an E1cb mechanism. In contrast, both isomers are expected to be highly unreactive towards nucleophilic substitution reactions due to the strength of the C-F bond. The vicinal isomer, this compound, might exhibit slightly greater reactivity in SN2 reactions due to lesser steric hindrance at the reaction centers compared to the geminal isomer.

The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions. Such studies would provide valuable quantitative data to guide the application of these and similar fluorinated building blocks in synthetic and medicinal chemistry.

A Comparative Analysis of 2,3-Difluorobutane Stereoisomers and Their Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers correlating stereochemistry with macroscopic physical characteristics, supported by established experimental principles.

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its physical and chemical properties. This is of particular importance in the fields of materials science and drug development, where subtle changes in molecular architecture can lead to significant differences in function and efficacy. 2,3-Difluorobutane serves as an excellent model system to explore these structure-property relationships. It possesses two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-difluorobutane, and a meso compound, (2R,3S)-2,3-difluorobutane. This guide provides a comparative analysis of these isomers, correlating their stereochemical differences with their physical properties, based on computational data and established experimental methodologies.

Data Presentation: A Comparison of Physical Properties

Property(2R,3R)-2,3-difluorobutane(2S,3S)-2,3-difluorobutanemeso-(2R,3S)-2,3-difluorobutane
Molecular Formula C₄H₈F₂C₄H₈F₂C₄H₈F₂
Molecular Weight 94.10 g/mol (Computed)[3]94.10 g/mol (Computed)[2]94.10 g/mol (Computed)
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Dipole Moment Expected to be non-zeroExpected to be non-zeroExpected to be zero or near-zero
XLogP3-AA 1.8 (Computed)[3]1.8 (Computed)[2]Data not available

Note: The data presented in this table is based on computed values from PubChem, as experimental values for the individual stereoisomers are not widely reported.

Correlation Between Stereochemistry and Physical Properties

The primary factor influencing the differences in physical properties between the stereoisomers of this compound is the presence or absence of a net molecular dipole moment, which arises from the molecule's three-dimensional structure and symmetry.

  • Enantiomers ((2R,3R)- and (2S,3S)-isomers): These molecules are chiral and lack a center of inversion or a plane of symmetry. The individual bond dipoles of the C-F bonds do not cancel each other out, resulting in a net molecular dipole moment. This polarity leads to dipole-dipole interactions between molecules, which are a type of intermolecular force.

  • Meso Isomer ((2R,3S)-isomer): This molecule, despite having two chiral centers, is achiral due to an internal plane of symmetry.[7] This symmetry causes the individual C-F bond dipoles to be oriented in such a way that they cancel each other out, leading to a zero or near-zero molecular dipole moment.[7]

The difference in polarity between the meso isomer and the enantiomers is expected to lead to different boiling points. The enantiomers, being polar, should experience stronger dipole-dipole intermolecular forces in addition to the London dispersion forces that are present in all molecules. The nonpolar meso isomer would primarily rely on the weaker London dispersion forces. Generally, stronger intermolecular forces require more energy to overcome, leading to a higher boiling point. Therefore, it is predicted that the enantiomeric pair of this compound would have a higher boiling point than the meso isomer.

Experimental Protocols

The determination of the physical properties of low molecular weight fluorocarbons like this compound requires precise experimental techniques.

1. Boiling Point Determination (Micro Method using a Thiele Tube)

This method is suitable for small quantities of liquid and is a standard procedure for determining the boiling point of organic compounds.[8][9]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube filled with heating oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the liquid heats, trapped air in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • When the boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

2. Dipole Moment Measurement

The experimental determination of a molecule's dipole moment is typically carried out by measuring the dielectric constant of a dilute solution of the substance in a nonpolar solvent.[10]

  • Principle: The method is based on the Debye equation, which relates the molar polarization of a substance to its permanent dipole moment and its polarizability.[10] The total molar polarization is determined by measuring the dielectric constant of solutions of the polar substance in a nonpolar solvent at various concentrations.

  • Apparatus: A capacitance meter (dipole meter), a precisely thermostatted sample cell (capacitor), a refractometer, and volumetric glassware for preparing solutions.

  • Procedure:

    • A series of dilute solutions of the this compound isomer in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) are prepared with known concentrations.

    • The capacitance of the pure solvent and each solution is measured using the dipole meter at a constant temperature.[11] The ratio of the capacitance of the solution to the capacitance of the vacuum gives the dielectric constant.[10]

    • The refractive index of the pure solvent and each solution is measured using a refractometer. This is used to determine the molar refraction, which is related to the induced dipole moment.

    • The molar polarization of the solute at infinite dilution is determined by extrapolating the data.

    • Using the Debye equation, the permanent dipole moment of the solute molecule is calculated from the molar polarization and molar refraction data.

Visualizations

stereoisomers cluster_isomers Stereoisomers of this compound cluster_properties Relationship enantiomers Enantiomers ((2R,3R) and (2S,3S)) diastereomers Diastereomers enantiomers->diastereomers different physical properties meso Meso Compound ((2R,3S)) meso->diastereomers different physical properties boiling_point_workflow start Start: Prepare Sample setup Assemble Thiele Tube Apparatus start->setup heat Gently Heat Side Arm setup->heat observe_bubbles Observe Continuous Bubbling heat->observe_bubbles Vapor Pressure = Atm. Pressure cool Remove Heat and Cool observe_bubbles->cool record Record Temperature at Liquid Ingress cool->record end_point End: Boiling Point Determined record->end_point

References

Verifying the Purity of Synthesized 2,3-Difluorobutane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of 2,3-difluorobutane samples, complete with experimental data and detailed protocols.

Introduction to Purity Analysis of this compound

The synthesis of this compound can result in a mixture of diastereomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and other structurally related impurities. Therefore, robust analytical methods are required to accurately determine the purity and isomeric ratio of the final product. The primary techniques employed for this purpose are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information for a comprehensive purity assessment.

Comparison of Key Analytical Techniques

The following table summarizes the performance of the primary analytical techniques for the purity analysis of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Retention time for qualitative identification and peak area for quantitative analysis of individual components, including diastereomers and volatile impurities.High resolution for separating isomers.[1][2] High sensitivity, especially with selective detectors.[3]Requires volatile and thermally stable compounds. Potential for on-column degradation of sensitive analytes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural elucidation, identification of diastereomers, and quantitative purity determination (qNMR).[4]Provides unambiguous structural information. ¹⁹F NMR is highly specific for fluorinated compounds.[4] qNMR allows for absolute purity determination without a reference standard of the analyte.[4]Lower sensitivity compared to GC. Complex spectra can arise from mixtures, potentially requiring 2D techniques for full interpretation.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Molecular weight confirmation and structural information from fragmentation patterns.High sensitivity and specificity. Can be coupled with GC (GC-MS) for powerful separation and identification capabilities.May not distinguish between isomers with identical mass spectra.

Experimental Protocols

Gas Chromatography (GC)

Objective: To separate and quantify the diastereomers of this compound and other volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.[3]

  • Capillary Column: A polar stationary phase, such as a polyethylene (B3416737) glycol (WAX) or a trifluoropropylmethyl polysiloxane phase, is recommended for optimal separation of fluorinated isomers.

Method:

  • Sample Preparation: Dilute the synthesized this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated injector port of the GC.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the capillary column. The separation is achieved based on the differential interactions of the analytes with the stationary phase. A temperature gradient program is often employed to optimize the separation.

  • Detection: As the separated components elute from the column, they are detected by the FID or ECD.

  • Data Analysis: The retention time of each peak is used for qualitative identification by comparison with known standards. The area of each peak is proportional to the concentration of the corresponding component and is used for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound, identify the diastereomers, and determine the overall purity of the sample.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Method:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (for quantitative NMR) with a resonance that does not overlap with the analyte signals.

  • ¹H NMR: Acquire a proton NMR spectrum. The signals will show characteristic splitting patterns due to coupling with adjacent protons and fluorine atoms. For example, the methyl protons will appear as a doublet of doublets.

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is a highly sensitive and specific technique for fluorinated compounds.[4] The two diastereomers of this compound will exhibit distinct chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon framework. DEPT (Distortionless Enhancement by Polarization Transfer) sequences can be used to differentiate between CH, CH₂, and CH₃ carbons.[5]

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H, ¹⁹F, and ¹³C spectra to confirm the identity of this compound and its diastereomers.

    • Purity Determination (qNMR): In the ¹⁹F NMR spectrum, the purity of the sample can be calculated by comparing the integral of a well-resolved signal of the analyte to the integral of the internal standard of known purity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the components of the synthesized sample by separating them with GC and determining their molecular weight and fragmentation patterns with MS.

Instrumentation:

  • A coupled GC-MS system.

Method:

  • GC Separation: The experimental conditions for the GC separation are similar to those described in the standalone GC protocol.

  • Ionization: As the components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method used for volatile organic compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

  • Data Analysis:

    • Identification: The mass spectrum of each separated component is compared to a library of known spectra (e.g., the NIST library) for identification.[6] The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

    • Impurity Profiling: GC-MS is particularly useful for identifying unknown impurities present in the sample.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity verification of synthesized this compound.

Purity_Verification_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_results Data Interpretation Synthesis Synthesized this compound Sample GC Gas Chromatography (GC) Synthesis->GC NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C, qNMR) Synthesis->NMR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Synthesis->GCMS Purity Purity Assessment (Quantitative Data) GC->Purity Identity Structural Confirmation (Qualitative Data) GC->Identity NMR->Purity NMR->Identity GCMS->Identity Impurity Impurity Profile GCMS->Impurity

Caption: Overall workflow for the purity verification of this compound.

GC_Workflow start Sample Preparation (Dilution) injection GC Injection start->injection 1 µL separation Chromatographic Separation (Polar Column) injection->separation Carrier Gas detection Detection (FID or ECD) separation->detection analysis Data Analysis (Retention Time & Peak Area) detection->analysis Chromatogram

Caption: Experimental workflow for Gas Chromatography (GC) analysis.

NMR_Workflow start Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR ¹H NMR Acquisition start->H1_NMR F19_NMR ¹⁹F NMR Acquisition start->F19_NMR C13_NMR ¹³C NMR Acquisition start->C13_NMR analysis Spectral Analysis (Chemical Shift, Coupling, Integration) H1_NMR->analysis F19_NMR->analysis C13_NMR->analysis

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

A multi-technique approach is recommended for the comprehensive purity verification of synthesized this compound. Gas Chromatography provides excellent separation of isomers and volatile impurities, allowing for their quantification. NMR spectroscopy, particularly ¹⁹F NMR, offers definitive structural confirmation and the ability to determine absolute purity. GC-MS is invaluable for the identification of unknown impurities. By combining the data from these complementary techniques, researchers can have high confidence in the purity and identity of their synthesized this compound samples, ensuring the reliability of subsequent experiments and applications.

References

A Comparative Guide to the Synthesis of 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2,3-difluorobutane, a vicinal difluorinated alkane of interest to researchers in medicinal chemistry and materials science. The comparison focuses on a multi-step approach involving a diol intermediate and a more direct alkene fluorination method. Experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various methods. This guide details two prominent strategies: the deoxygenation of a this compound-1,4-diol intermediate and the direct difluorination of 2-butene. Each method presents distinct advantages and challenges in terms of stereocontrol, reagent availability, and reaction conditions.

ParameterRoute 1: Synthesis via Diol Intermediate Route 2: Direct Alkene Difluorination
Starting Material (Z)- or (E)-2-butene-1,4-diolcis- or trans-2-Butene
Key Intermediates 2,3-Epoxybutane-1,4-diol, this compound-1,4-diol-
Overall Yield ~30-40% (estimated over 6 steps)Variable, reported up to ~70-80% for analogous alkenes
Stereocontrol High, dependent on starting diol and reagentsCan be stereospecific depending on the method
Reagents & Conditions Multi-step, involves protection, epoxidation, fluorination, deprotection, and deoxygenation. Requires reagents like m-CPBA, HF-Pyridine, DAST, and Barton-McCombie reagents.Typically a single step involving a fluorinating agent such as Selectfluor with a catalyst or Xenon Difluoride.
Advantages Allows for the synthesis of specific diastereomers (meso, syn, anti). Well-established procedures for the diol synthesis.More direct and potentially higher yielding. Avoids multiple protection/deprotection steps.
Disadvantages Lengthy multi-step synthesis. The final deoxygenation step can be challenging and may require toxic reagents like tributyltin hydride.Reagents like Xenon Difluoride can be expensive and require careful handling. Stereoselectivity can be substrate-dependent.

Experimental Protocols

Route 1: Synthesis via this compound-1,4-diol Intermediate

This route involves the stereoselective synthesis of a this compound-1,4-diol followed by a deoxygenation step. The following protocol is a composite based on the work of Linclau and coworkers for the synthesis of the diol, followed by a proposed Barton-McCombie deoxygenation.

Step 1: Synthesis of meso-2,3-Difluoro-1,4-butanediol

This procedure is adapted from the synthesis of meso-2,3-difluoro-1,4-butanediol.[1][2]

  • Protection of (Z)-2-butene-1,4-diol: The diol is first protected, for example, as a dibenzyl ether.

  • Epoxidation: The protected diene is then epoxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Epoxide Opening with Fluoride (B91410): The resulting epoxide is opened with a fluoride source, such as HF-Pyridine, to introduce the first fluorine atom, forming a fluorohydrin.

  • Deoxyfluorination: The remaining hydroxyl group is converted to a second fluorine atom using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) to yield the protected 1,4-dibenzyloxy-2,3-difluorobutane.

  • Deprotection: The protecting groups are removed, for instance, by catalytic hydrogenation (e.g., using Pd/C and H₂), to give the this compound-1,4-diol.

Step 2: Proposed Deoxygenation of this compound-1,4-diol (Barton-McCombie Reaction)

This is a proposed protocol based on the general principles of the Barton-McCombie deoxygenation.[3][4][5]

  • Formation of Bis-xanthate: The this compound-1,4-diol is reacted with sodium hydride, carbon disulfide, and methyl iodide in an inert solvent like THF to form the corresponding bis(xanthate) ester.

  • Radical Deoxygenation: The bis(xanthate) is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor, such as tributyltin hydride, in a solvent like toluene (B28343) at reflux. This initiates a radical chain reaction that results in the cleavage of the C-O bonds and their replacement with C-H bonds, yielding this compound.

  • Workup and Purification: The reaction mixture is worked up to remove tin byproducts, and the volatile this compound is purified, likely by distillation.

Route 2: Direct Difluorination of 2-Butene

This route offers a more direct synthesis of this compound from 2-butene. The following is a general protocol based on modern vicinal difluorination methods.[2][6]

  • Reaction Setup: In a suitable reaction vessel (e.g., a Teflon flask), the chosen alkene (cis- or trans-2-butene) is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Addition of Fluorinating Agent and Catalyst: A fluorinating agent, such as Selectfluor, is added along with a catalyst. A common catalytic system involves an aryl iodide, which is oxidized in situ to a hypervalent iodine(III) fluoride species that acts as the active fluorinating agent. Alternatively, a stoichiometric amount of a reagent like Xenon Difluoride can be used, sometimes with a catalyst like a Lewis acid.[7][8]

  • Reaction Execution: The reaction is typically stirred at a controlled temperature (which can range from low temperatures to room temperature) until the starting material is consumed, as monitored by techniques like GC-MS or NMR.

  • Workup and Purification: The reaction is quenched, and the product is isolated and purified. For the volatile this compound, this would likely involve careful distillation from the reaction mixture.

Visualizations

Experimental Workflow: Synthesis via Diol Intermediate

G start Start: (Z)-2-Butene-1,4-diol protection Protection (e.g., Benzyl Ether) start->protection epoxidation Epoxidation (m-CPBA) protection->epoxidation epoxide_opening Epoxide Opening (HF-Pyridine) epoxidation->epoxide_opening deoxyfluorination Deoxyfluorination (DAST) epoxide_opening->deoxyfluorination deprotection Deprotection (H2, Pd/C) deoxyfluorination->deprotection diol Intermediate: this compound-1,4-diol deprotection->diol xanthate_formation Bis-xanthate Formation diol->xanthate_formation deoxygenation Barton-McCombie Deoxygenation xanthate_formation->deoxygenation end Product: this compound deoxygenation->end

Caption: Workflow for the synthesis of this compound via a diol intermediate.

Logical Comparison of Synthesis Routes

G cluster_0 Route 1: Diol Intermediate cluster_1 Route 2: Direct Fluorination start1 2-Butene-1,4-diol intermediate1 This compound-1,4-diol start1->intermediate1 Multi-step product1 This compound intermediate1->product1 Deoxygenation stereocontrol High Stereocontrol product1->stereocontrol start2 2-Butene product2 This compound start2->product2 Single Step directness More Direct Route product2->directness start_comparison Choice of Synthesis start_comparison->start1 Requires Stereoisomer start_comparison->start2 Simpler Procedure

References

Safety Operating Guide

Proper Disposal of 2,3-Difluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2,3-Difluorobutane containing specific quantitative data on toxicity, flammability, and chemical incompatibilities could not be located. The following guidance is based on general principles for handling and disposing of halogenated hydrocarbons and information extrapolated from similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified safety professional before handling or disposing of this chemical.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with general hazardous waste regulations.

Essential Safety and Logistical Information

1. Hazard Assessment: While specific toxicity data for this compound is not readily available, it should be handled as a potentially hazardous substance. Based on data for analogous halogenated alkanes, it may cause skin and eye irritation.[1][2] Inhalation of vapors could lead to respiratory tract irritation. Due to the presence of fluorine, thermal decomposition can produce highly toxic and corrosive fumes, such as hydrogen fluoride.

2. Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following minimum personal protective equipment:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

3. Spill Management: In the event of a spill, follow these immediate steps:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area to disperse vapors.

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully gather the absorbed material into a labeled, sealable container designated for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Quantitative Data

The following table summarizes the available physical and chemical data for this compound. The lack of extensive experimental data necessitates a cautious approach to its handling and disposal.

PropertyValueSource
Molecular Formula C₄H₈F₂[3]
Molecular Weight 94.10 g/mol [3]
CAS Number 666-21-7[3]
Boiling Point Data Not Available
Flash Point Data Not Available
Toxicity (LD₅₀) Data Not Available
Incompatibilities Strong oxidizing agents (presumed)[1]

Disposal Plan

1. Waste Identification and Collection:

  • All materials contaminated with this compound, including the chemical in its pure form, reaction byproducts, and spill cleanup materials, must be treated as hazardous waste.

  • Collect this waste in a compatible, leak-proof container that is clearly labeled. Glass or other non-reactive containers are suitable.

  • The label must include "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Halogenated Organic Compound," "Irritant").

2. Storage:

  • Store the hazardous waste container in a designated, secure waste accumulation area.

  • This area must be cool, dry, and well-ventilated.

  • Ensure the container is kept tightly sealed and segregated from incompatible materials, particularly strong oxidizing agents.[1]

3. Final Disposal:

  • The disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.

  • High-temperature incineration is the preferred method for the complete destruction of halogenated hydrocarbons, as it minimizes the risk of environmental contamination.

  • Contact your institution's EHS department to schedule a waste pickup. Provide them with a complete inventory of the waste stream.

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were identified. The procedures provided are derived from established best practices for the management of chemical laboratory waste.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Treat as Hazardous) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Segregate from Incompatible Materials (e.g., Oxidizers) C->D E Store in Designated Hazardous Waste Area D->E F Ensure Area is Cool, Dry, and Well-Ventilated E->F G Contact EHS for Waste Pickup F->G H Arrange for Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration H->I

Caption: A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,3-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,3-Difluorobutane, tailored for researchers, scientists, and drug development professionals.

Quantitative Safety Data

Due to the absence of a specific SDS, comprehensive quantitative safety data is limited. The table below summarizes available physical and chemical properties. Users should handle this compound as if it has stringent exposure limits until more specific data becomes available.

PropertyValueSource(s)
Molecular Formula C₄H₈F₂[1][2]
Molecular Weight 94.10 g/mol [3][2]
Physical State Presumed to be a liquid or gas at room temperatureInferred from similar compounds
Flammability Assumed to be flammableBased on related fluorinated hydrocarbons[4]
Boiling Point Not available
Melting Point Not available[5]
Density Not available[5]
Permissible Exposure Limit (PEL) Not established
Threshold Limit Value (TLV) Not established

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related fluorinated hydrocarbons, this compound should be treated as a flammable liquid or gas that can cause skin, eye, and respiratory irritation.[4][6]

Personal Protective Equipment (PPE) Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a splash hazard.[7]

  • Skin Protection:

    • Gloves: Wear chemically impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.[7]

    • Clothing: A flame-resistant lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required.[7]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If there is a risk of exposure above established limits or in case of a leak, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[4][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, sparks, hot surfaces, and static discharge. Use non-sparking tools and explosion-proof equipment.[7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a suitable fire extinguisher (e.g., dry chemical, carbon dioxide) are readily accessible.

2. Handling:

  • Container Handling: If supplied in a cylinder, ensure it is secured in an upright position. Use a suitable hand truck for transport.

  • Dispensing: When transferring the chemical, ground and bond containers to prevent static discharge. Open containers slowly to release any pressure.

  • Monitoring: Be vigilant for any signs of a leak.

3. Storage:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Containers: Keep containers tightly closed when not in use.

Disposal Plan

The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[8][9]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically resistant waste container with "Waste this compound" and appropriate hazard symbols (e.g., flammable).

    • Do not mix with other waste streams unless compatibility is confirmed to avoid dangerous reactions.[9]

  • Container Management:

    • Use a chemically resistant container for waste collection.

    • Keep the waste container tightly sealed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with as much information as possible about the waste, including its presumed properties.

  • Empty Container Disposal:

    • Empty containers may retain hazardous residue. Triple-rinse the container with a suitable solvent.[9]

    • Collect the rinsate as hazardous waste.

    • After thorough cleaning, deface the label on the empty container before disposal or recycling according to your institution's policies.[8]

Experimental Protocols

As no specific experimental protocols involving this compound were cited in the search results, this section is not applicable.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_ignition Remove Ignition Sources prep_hood->prep_ignition prep_emergency Verify Emergency Equipment (Eyewash, Shower, Extinguisher) prep_ignition->prep_emergency handle_transfer Transfer/Dispense Chemical prep_emergency->handle_transfer handle_use Perform Experiment handle_transfer->handle_use emergency_spill Spill or Leak handle_transfer->emergency_spill disp_collect Collect Waste in Labeled Container handle_use->disp_collect handle_use->emergency_spill disp_seal Seal and Store Waste Container disp_collect->disp_seal disp_contact Contact EHS for Pickup disp_seal->disp_contact emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_alert Alert Others & EHS emergency_evacuate->emergency_alert

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.